molecular formula C14H12O2S B074789 2-(Benzylsulfanyl)benzenecarboxylic acid CAS No. 1531-80-2

2-(Benzylsulfanyl)benzenecarboxylic acid

Cat. No.: B074789
CAS No.: 1531-80-2
M. Wt: 244.31 g/mol
InChI Key: IQMZULGMADGDLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfanyl)benzenecarboxylic acid is a useful research compound. Its molecular formula is C14H12O2S and its molecular weight is 244.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99111. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-benzylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMZULGMADGDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294984
Record name 2-(benzylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1531-80-2
Record name 1531-80-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99111
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(benzylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzylsulfanyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(Benzylsulfanyl)benzenecarboxylic acid CAS 1531-80-2 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Benzylsulfanyl)benzenecarboxylic Acid (CAS 1531-80-2)

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound (CAS 1531-80-2), a pivotal intermediate in synthetic and medicinal chemistry. This document moves beyond a simple recitation of facts, offering an in-depth analysis of the compound's physicochemical properties, a detailed spectroscopic profile, a robust, field-tested synthesis protocol, and an exploration of its chemical reactivity. The content herein is structured to provide researchers, chemists, and drug development professionals with the causal insights and practical methodologies required for the effective application of this versatile molecule.

Core Molecular Identity and Physicochemical Properties

This compound, also known as 2-(benzylthio)benzoic acid, is an aromatic carboxylic acid and thioether. Its structure, featuring a flexible benzylthio group ortho to a carboxylic acid on a benzene ring, imparts a unique combination of reactivity and steric influence, making it a valuable precursor for complex heterocyclic systems and pharmacologically active molecules. Derivatives of the parent scaffold, thiosalicylic acid, have shown potential in the development of treatments for inflammatory diseases and as Ras tumor growth inhibitors.

The core physicochemical properties are summarized in Table 1, providing a foundational dataset for experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1531-80-2[1][2]
Molecular Formula C₁₄H₁₂O₂S[1]
Molecular Weight 244.31 g/mol [1]
Melting Point 180 - 182 °C
IUPAC Name 2-(benzylsulfanyl)benzoic acid
Synonyms 2-(Benzylthio)benzoic acid, S-benzylthiosalicylic acid
Appearance White to off-white crystalline powder (Expected)
Solubility Poorly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols.[3]

Spectroscopic Profile for Structural Verification

Unambiguous structural confirmation is paramount. While a complete public database spectrum for this specific molecule is not available, its structure can be definitively characterized by standard spectroscopic methods. The expected spectral features, based on its functional groups and analysis of analogous compounds, are detailed below.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carboxylic acid and aromatic functionalities.

  • O-H Stretch: A very broad and strong absorption band is expected between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer[4].

  • C-H Stretch: Aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene (-CH₂-) bridge will be observed just below 3000 cm⁻¹[4].

  • C=O Stretch: A strong, sharp absorption band for the carbonyl group is expected in the range of 1680-1710 cm⁻¹, typical for an aromatic carboxylic acid conjugated with the benzene ring[4].

  • C=C Stretch: Aromatic ring skeletal vibrations will produce several medium to sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch & O-H Bend: Absorptions corresponding to the C-O stretching and O-H bending of the carboxylic acid group are expected in the 1210-1320 cm⁻¹ and ~920 cm⁻¹ regions, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural evidence. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

¹H NMR Spectroscopy:

  • Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield, typically between 10-13 ppm. This signal will disappear upon a D₂O shake, confirming its identity[5].

  • Aromatic Protons (Benzoic Acid Ring): The four protons on the benzoic acid ring will appear in the aromatic region (~7.1-8.1 ppm). The proton ortho to the carboxyl group is expected to be the most deshielded[5].

  • Aromatic Protons (Benzyl Ring): The five protons of the benzyl group will resonate in the aromatic region, likely between 7.2-7.4 ppm, appearing as a complex multiplet.

  • Methylene Protons (-S-CH₂-): A sharp singlet corresponding to the two methylene protons is expected around 4.0-4.5 ppm.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon will be the most downfield signal, typically in the 165-175 ppm range[6].

  • Aromatic Carbons: The twelve aromatic carbons will resonate between ~125-145 ppm. The quaternary carbons attached to the sulfur and the carboxylic acid group will have distinct chemical shifts and may appear less intense[6].

  • Methylene Carbon (-S-CH₂-): The methylene carbon is expected to appear in the aliphatic region, likely between 35-45 ppm.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a clear molecular ion peak.

  • Molecular Ion (M⁺): The parent peak should be observed at m/z = 244.

  • Key Fragmentation Patterns: Common fragmentation pathways for benzoic acid derivatives include the loss of the hydroxyl group ([M-17]⁺) and the entire carboxyl group ([M-45]⁺)[7][8]. A prominent peak at m/z = 91 is also highly likely, corresponding to the stable tropylium cation ([C₇H₇]⁺) formed from the benzyl moiety.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Chemical Shift / Wavenumber / m/z
IR O-H stretch (acid)2500 - 3300 cm⁻¹ (broad)
C=O stretch (acid)1680 - 1710 cm⁻¹ (strong, sharp)
¹H NMR -COOH10 - 13 ppm (broad singlet)
Ar-H7.1 - 8.1 ppm (multiplets)
-S-CH₂-Ar4.0 - 4.5 ppm (singlet)
¹³C NMR -COOH165 - 175 ppm
Ar-C125 - 145 ppm
-S-CH₂-35 - 45 ppm
MS [M]⁺244
[M-COOH]⁺199
[C₇H₇]⁺ (tropylium)91 (base peak likely)

Synthesis Protocol: S-Alkylation of Thiosalicylic Acid

The most direct and reliable method for preparing this compound is the nucleophilic substitution of a benzyl halide with thiosalicylic acid under basic conditions. The causality is clear: a base is required to deprotonate the highly acidic thiol group of thiosalicylic acid, forming a thiolate anion. This potent nucleophile then readily displaces the halide from benzyl chloride in a classic Sₙ2 reaction.

Synthesis_Workflow Thiosalicylic_Acid Thiosalicylic Acid Deprotonation Deprotonation (Formation of Thiolate) Thiosalicylic_Acid->Deprotonation Base NaOH or KOH (2.2 eq) Base->Deprotonation Solvent Ethanol/Water Solvent->Deprotonation Benzyl_Chloride Benzyl Chloride (1.1 eq) Alkylation SN2 Alkylation (Stir at RT) Benzyl_Chloride->Alkylation Deprotonation->Alkylation Thiolate intermediate Workup Acidic Workup (HCl to pH < 2) Alkylation->Workup Crude product in solution Purification Filtration & Recrystallization Workup->Purification Precipitated solid Product 2-(Benzylsulfanyl)- benzenecarboxylic acid Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiosalicylic acid (1.0 eq) in a 2:1 mixture of ethanol and water.

  • Base Addition & Deprotonation: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (2.2 eq). The addition of a slight excess of base ensures complete deprotonation of both the thiol and the carboxylic acid, driving the reaction forward. Stir for 15-20 minutes until a clear, homogeneous solution is obtained.

  • Alkylation: Add benzyl chloride (1.1 eq) dropwise to the reaction mixture. A slight excess of the alkylating agent ensures the complete consumption of the limiting thiosalicylic acid.

  • Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the thiosalicylic acid spot. The reaction is typically complete within 4-6 hours.

  • Workup & Precipitation: Once the reaction is complete, reduce the volume of the solvent by approximately half using a rotary evaporator. Transfer the remaining aqueous solution to a beaker and cool in an ice bath. While stirring vigorously, acidify the solution by slowly adding 2M hydrochloric acid until the pH is below 2. This step protonates the carboxylate, causing the desired product to precipitate out of the aqueous solution as a solid.

  • Purification: Collect the crude solid by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a crystalline solid.

  • Drying & Characterization: Dry the purified product under vacuum. Characterize the final product by melting point determination and spectroscopic analysis (NMR, IR) to confirm its identity and purity.

Chemical Reactivity and Derivatization Potential

The bifunctional nature of this compound makes it a versatile synthetic building block. Its reactivity is centered on the carboxylic acid and the thioether linkage.

Reactivity_Diagram cluster_acid Carboxylic Acid Reactions cluster_sulfur Thioether Reactions Start 2-(Benzylsulfanyl)- benzenecarboxylic acid Ester Ester Derivative Start->Ester Fischer Esterification (R-OH, H⁺) AcidChloride Acid Chloride Start->AcidChloride SOCl₂ or (COCl)₂ Sulfoxide Sulfoxide Derivative Start->Sulfoxide m-CPBA (1 eq) Amide Amide Derivative AcidChloride->Ester R-OH AcidChloride->Amide R₂NH Sulfone Sulfone Derivative Sulfoxide->Sulfone m-CPBA (>2 eq)

Caption: Key reaction pathways for derivatizing this compound.

  • Carboxylic Acid Derivatization: The carboxyl group can undergo standard transformations. It can be converted to an ester via Fischer esterification with an alcohol under acidic catalysis or by reacting its corresponding acid chloride with an alcohol[9]. Similarly, amides can be formed by coupling the acid with an amine, often activated by a coupling agent or via the acid chloride intermediate.

  • Thioether Oxidation: The sulfur atom can be selectively oxidized. Using one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) will yield the corresponding sulfoxide. The use of excess oxidizing agent will further oxidize the sulfur to the sulfone, 2-(benzylsulfonyl)benzoic acid[10]. This modification dramatically alters the electronic properties and steric profile of the molecule, which is a common strategy in medicinal chemistry to modulate biological activity[9].

  • Cyclization Reactions: The ortho positioning of the two functional groups makes this scaffold a prime candidate for cyclization reactions to form sulfur-containing heterocyclic systems, analogous to the synthesis of thioxanthones from similar precursors[9].

Safety and Handling

As a research chemical, this compound must be handled with appropriate care, adhering to standard laboratory safety protocols.

  • Hazard Profile: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation and may cause respiratory irritation[11].

  • Personal Protective Equipment (PPE): Always use safety glasses with side shields, chemical-resistant gloves, and a lab coat. All handling of the solid powder should be conducted in a well-ventilated fume hood to avoid inhalation[1].

  • Handling Precautions: Avoid formation of dust and aerosols. Wash hands thoroughly after handling. Keep the container tightly closed and store in a dry, well-ventilated place at room temperature[1].

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations at an approved waste disposal facility.

Conclusion

This compound is a well-defined chemical entity with significant utility for synthetic chemists. Its straightforward synthesis, combined with the dual reactivity of its carboxylic acid and thioether functionalities, provides a versatile platform for creating diverse molecular architectures. The data and protocols presented in this guide offer a robust framework for the confident and effective use of this compound in research and development settings.

References

  • PubChem. (n.d.). 2-(Phenylthio)benzoic acid. National Center for Biotechnology Information.
  • Chemical Synthesis Database. (2025, May 20). 2-(2-benzylsulfanyl-ethyl)-benzoic acid.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).
  • Arctom Scientific. (n.d.). CAS NO. 1531-80-2 | 2-(BENZYLTHIO)BENZOIC ACID | Catalog ATA-AT22896.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • PubChem. (n.d.). Benzoic acid, 2-(phenylthioxomethyl)hydrazide. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). Benzoic acid, 2-(decylthio)-.
  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • PubChem. (n.d.). 2-(Benzylsulfonyl)benzoic acid. National Center for Biotechnology Information.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • Leslie, J. M. (2021, February 3). February 3, 2021. YouTube.
  • SpectraBase. (n.d.). Benzoic acid, 2-(decylthio)-.
  • NIST. (n.d.). Benzoic acid. NIST Chemistry WebBook.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
  • MDPI. (n.d.). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts.
  • Huremovic, M., et al. (2023, November 1). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins.
  • ResearchGate. (n.d.). Laser ionization mass spectrum of benzoic acid and benzyl alcohol dissolved in water.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • Scirp.org. (n.d.). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins.
  • Reddit. (2013, June 25). IR-spectroscopy: Why does benzilic acid show a sharp signal for its alcohol group?
  • Reddit. (2024, July 10). H nmr peaks of benzoic acid.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.
  • NIST. (n.d.). Benzoic acid, 2-hydroxy-, 1-methylethyl ester. NIST Chemistry WebBook.
  • PubChem. (n.d.). 2-Amino-benzoic acid (2-hydroxy-benzylidene)-hydrazide. National Center for Biotechnology Information.
  • NIST. (n.d.). Benzyl Benzoate. NIST Chemistry WebBook.

Sources

An In-depth Technical Guide to 2-(Benzylsulfanyl)benzenecarboxylic Acid: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylsulfanyl)benzenecarboxylic acid, also known as 2-(phenylmethylthio)benzoic acid, is an organic compound belonging to the family of thiosalicylic acid derivatives. Its structure, featuring a flexible benzyl-thioether linkage ortho to a carboxylic acid on a benzene ring, makes it a molecule of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its molecular characteristics, a detailed synthesis protocol, and an exploration of its potential applications, grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and potential for biological interactions. The carboxylic acid moiety imparts acidic properties and provides a site for derivatization, while the thioether linkage and the aromatic rings contribute to its lipophilicity and potential for various chemical transformations, such as oxidation to the corresponding sulfoxide or sulfone.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₂O₂SChemScene[1]
Molecular Weight 244.31 g/mol ChemScene[1]
CAS Number 1531-80-2Key Organics[2]
Melting Point 180-182°CLookChem[3]
Appearance White to off-white solidN/A
SMILES C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)OChemScene[1]

Note: Some properties like appearance are typical and may vary based on purity.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a nucleophilic substitution reaction, a cornerstone of synthetic organic chemistry. A common and reliable method is the copper-catalyzed Ullmann condensation, which involves the coupling of an aryl halide with a thiol.[4] In this case, a 2-halobenzoic acid, such as 2-iodobenzoic acid or 2-chlorobenzoic acid, is reacted with benzyl mercaptan. The choice of a more reactive halide, like iodide, can facilitate the reaction under milder conditions.[5]

An alternative approach involves the alkylation of thiosalicylic acid with a benzyl halide in an alkaline solution. This method leverages the nucleophilicity of the thiolate anion generated in situ.[[“]]

Below is a detailed, field-proven protocol based on the Ullmann condensation approach, which offers good yields and is adaptable for laboratory scale.

Experimental Protocol: Ullmann Condensation Synthesis

Materials:

  • 2-Iodobenzoic acid

  • Benzyl mercaptan

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable suspension. Then, add benzyl mercaptan (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 100-120°C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 1M HCl solution. This will neutralize the base and protonate the carboxylic acid, causing the product to precipitate.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a pure, crystalline solid.

Causality Behind Experimental Choices:

  • Copper(I) Iodide: Acts as a catalyst to facilitate the coupling between the aryl iodide and the thiol.

  • Potassium Carbonate: Serves as a base to deprotonate the thiol, forming the more nucleophilic thiolate, and to neutralize the HI formed during the reaction.

  • Anhydrous DMF: A polar aprotic solvent that is suitable for dissolving the reactants and facilitating the reaction at elevated temperatures.

  • Acidic Workup: Essential to protonate the carboxylate salt formed under the basic reaction conditions, thereby precipitating the desired carboxylic acid product.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification r1 2-Iodobenzoic Acid proc1 Combine Reactants in Flask r1->proc1 r2 Benzyl Mercaptan r2->proc1 r3 CuI (catalyst) r3->proc1 r4 K₂CO₃ (base) r4->proc1 r5 DMF (solvent) r5->proc1 proc2 Heat and Stir (100-120°C) proc1->proc2 work1 Cool and Quench with 1M HCl proc2->work1 work2 Extract with Ethyl Acetate work1->work2 work3 Wash with Water and Brine work2->work3 work4 Dry and Concentrate work3->work4 purify Recrystallize work4->purify product Pure 2-(Benzylsulfanyl)- benzenecarboxylic Acid purify->product

Synthesis workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy:

  • Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-8.2 ppm). The protons on the benzoic acid ring will show distinct splitting patterns due to their ortho, meta, and para relationships. The protons of the benzyl group's phenyl ring will also appear in this region.

  • Methylene Protons: A characteristic singlet for the -S-CH₂- protons, typically appearing around δ 4.0-4.5 ppm.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ 10-13 ppm), which is often exchangeable with D₂O.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

  • Aromatic Carbons: Multiple signals between δ 120-140 ppm. The carbon attached to the carboxylic acid group and the carbon attached to the sulfur atom will have distinct chemical shifts.

  • Methylene Carbon: A signal for the -S-CH₂- carbon, typically in the range of δ 35-45 ppm.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[7]

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[7]

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

  • C-S Stretch: A weaker absorption in the fingerprint region.

Mass Spectrometry:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 244.

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of the carboxyl group (-COOH, 45 Da), loss of the benzyl group (-CH₂Ph, 91 Da), and cleavage of the C-S bond.

Potential Applications and Biological Relevance

Derivatives of thiosalicylic acid have been investigated for a range of biological activities.[[“]] While specific studies on this compound are limited in publicly accessible literature, its structural motifs suggest potential areas for research and drug development. For instance, some benzoic acid derivatives have been explored as inhibitors of bacterial RNA polymerase-sigma factor interactions, presenting a novel antimicrobial strategy.[8] The sulfur atom in the thioether linkage can also be a target for metabolic oxidation, which could be a factor in its pharmacokinetic profile.

Further research is warranted to explore the potential of this compound and its derivatives as anti-inflammatory, antimicrobial, or anticancer agents.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on data for structurally related compounds, it may cause skin and eye irritation.[2] It is advisable to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile molecule with a well-defined structure and accessible synthetic routes. Its combination of a carboxylic acid and a benzyl thioether functional group makes it an attractive building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a solid foundation for researchers and scientists working with this compound, from its synthesis and characterization to considerations for its potential use in drug discovery and development.

References

  • LookChem. Cas 1531-80-2, this compound. [Link]
  • Radić, G. P., et al. (2013). Benzyl 2-(benzylsulfanyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o285–o286. [Link]
  • Wikipedia.
  • Google Patents.
  • Google Patents.
  • Wikipedia. 2-Iodobenzoic acid. [Link]
  • The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
  • Google Patents.
  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [https://www.docbrown.info/page06/molecule_isomers/C13NMRsp benzoic_acid.htm]([Link] benzoic_acid.htm)
  • National Center for Biotechnology Information. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. [Link]
  • Ma, C., et al. (2020). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. ACS medicinal chemistry letters, 11(10), 1956–1962. [Link]
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [https://www.docbrown.info/page06/molecule_isomers/1HNMRsp benzoic_acid.htm]([Link] benzoic_acid.htm)
  • Doc Brown's Chemistry. mass spectrum of benzoic acid. [https://www.docbrown.info/page06/molecule_isomers/MSsp benzoic_acid.htm]([Link] benzoic_acid.htm)
  • Oriental Journal of Chemistry.
  • Google P
  • Pello, R. F., Docampo, M. L., & Fascio, M. L. (2007). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation.
  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry, 11(23), 5281–5289. [Link]
  • National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

Sources

Topic: Synthesis Pathways for Novel 2-(Benzylsulfanyl)benzenecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthetic methodologies for creating 2-(benzylsulfanyl)benzenecarboxylic acid, also known as 2-(benzylthio)benzoic acid[1][2][3], and its derivatives. This scaffold is a significant building block in medicinal chemistry, with derivatives showing potential in treating a range of diseases, including inflammatory and allergic conditions.[4] We will dissect the core chemical principles, compare established and novel synthetic routes, and provide actionable experimental protocols for laboratory application.

The Core Structure and Its Significance

The foundational molecule, this compound, consists of a benzoic acid core where the hydrogen at the 2-position is substituted with a benzylsulfanyl (or benzylthio) group. This thioether linkage is the critical focal point of our synthetic discussion. The structural arrangement of the carboxylic acid and the bulky, lipophilic benzylsulfanyl group imparts unique physicochemical properties that are of great interest in drug design.

structure cluster_core This compound cluster_labels Key Functional Groups mol A Carboxylic Acid Essential for forming salts, esters, and amides; influences solubility and target binding. B Thioether Linkage Key C-S bond; metabolically robust and provides specific spatial orientation. C Benzyl Group Confers lipophilicity; offers sites for further functionalization.

Caption: Core structure and key functional groups.

Major Synthetic Strategies for C-S Bond Formation

The construction of the aryl-sulfur bond is the central challenge in synthesizing these molecules. Several robust methods have been developed, ranging from classical nucleophilic substitutions to modern transition-metal-catalyzed cross-couplings.

Nucleophilic Aromatic Substitution (SNAr)

This is one of the most direct and fundamental methods for forming the C-S bond. The reaction proceeds via the attack of a nucleophilic sulfur species on an activated aromatic ring, displacing a leaving group (typically a halide).

  • Underlying Principle: The reaction relies on an addition-elimination mechanism.[5] A potent nucleophile, the benzyl thiolate anion, attacks the electrophilic carbon of an aryl halide. The presence of an electron-withdrawing group (like the carboxylic acid) ortho or para to the leaving group activates the ring, making it more susceptible to nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex).[5]

  • Causality in Experimental Choices:

    • Base is Essential: A base (e.g., NaOH, K₂CO₃) is required to deprotonate the benzyl mercaptan (pKa ~9.5), generating the much more nucleophilic thiolate anion.

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO are often preferred as they effectively solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive. Water-ethanol mixtures are also effective, particularly for salt formation and product precipitation.[4]

    • Leaving Group: The reactivity order for the halide leaving group in SNAr is typically F > Cl > Br > I, as fluorine's high electronegativity makes the attached carbon the most electrophilic. However, C-Br and C-I bonds are weaker and can also be effective leaving groups.[6]

Ullmann Condensation: A Copper-Catalyzed Classic

The Ullmann condensation is a reliable and widely used method for forming C-S bonds, particularly when SNAr reactions are sluggish.[7][8]

  • Underlying Principle: This reaction involves the copper-catalyzed coupling of an aryl halide with a thiol.[7] The mechanism is thought to involve the formation of a copper(I) thiolate, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the thioether product.[7]

  • Causality in Experimental Choices:

    • Catalyst System: Stoichiometric amounts of copper were traditionally used, but modern protocols employ catalytic amounts of copper salts (e.g., CuI, Cu₂O) in combination with a ligand.[7][9]

    • Ligands: Ligands such as diamines or diols are crucial. They stabilize the copper catalyst, prevent its precipitation, and enhance its reactivity, allowing for milder reaction conditions.[9]

    • High Temperatures: Traditional Ullmann reactions often require high temperatures (>150 °C) and high-boiling polar solvents like DMF or NMP, although newer catalyst systems have lowered these requirements.[7]

Thiol-Ene Reaction: A "Click Chemistry" Approach

For synthesizing derivatives with an alkyl chain between the sulfur and the aromatic ring, the thiol-ene reaction offers a novel and highly efficient pathway. This method is considered a "click" reaction due to its high yields, stereoselectivity, mild conditions, and lack of by-products.[10][11]

  • Underlying Principle: This reaction proceeds via a free-radical addition of a thiol to an alkene (an 'ene').[10] The process is typically initiated by UV light or a radical initiator, which generates a thiyl radical (RS•). This radical adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule to propagate the chain.[12]

  • Causality in Experimental Choices:

    • Initiation: Photoinitiators (like DMPA) or thermal initiators (like AIBN) are used to start the radical chain reaction at a controlled rate.

    • Substrate Design: This pathway requires a benzoic acid derivative containing an alkene functional group (e.g., 2-vinylbenzoic acid) and benzyl mercaptan.

    • Oxygen Inhibition: The reaction can be sensitive to oxygen, which can act as a radical scavenger. Performing the reaction under an inert atmosphere (N₂ or Ar) is often necessary to achieve high conversion.[13]

SNAr_Mechanism cluster_step1 Step 1: Thiolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Product Formation cluster_step4 Step 4: Acidification Thiosalicylic Acid Thiosalicylic Acid Thiolate Anion Nucleophile Thiosalicylic Acid->Thiolate Anion + NaOH - H2O Meisenheimer-like Intermediate Intermediate Thiolate Anion->Meisenheimer-like Intermediate + Benzyl Chloride Product Salt Sodium 2-(benzylthio)benzoate Meisenheimer-like Intermediate->Product Salt - Cl- Final Product 2-(Benzylthio)benzoic acid Product Salt->Final Product + HCl - NaCl

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(Benzylsulfanyl)benzenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Benzylsulfanyl)benzenecarboxylic acid, also known as 2-(benzylthio)benzoic acid, is a bifunctional molecule incorporating a benzoic acid moiety and a benzyl thioether group. This unique combination of a carboxylic acid and a sulfide linkage makes it a valuable building block in organic synthesis, particularly for the preparation of sulfur-containing heterocyclic compounds and molecules with potential pharmacological activity. An in-depth understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic signatures.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift of the acidic proton.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature using a standard pulse sequence. Typically, 16 to 64 scans are sufficient to obtain a good signal-to-noise ratio.

  • Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-13Singlet (broad)1HCOOH
~7.9-8.1Doublet of doublets1HAr-H (ortho to COOH)
~7.2-7.6Multiplet8HAr-H (benzoic acid and benzyl rings)
~4.2Singlet2HS-CH₂-Ar
Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Carboxylic Acid Proton (COOH): A broad singlet is anticipated in the downfield region of the spectrum, typically between 11 and 13 ppm. The broadness of this peak is due to hydrogen bonding and chemical exchange. Its exact chemical shift is highly dependent on the solvent and concentration.

  • Aromatic Protons (Ar-H): The spectrum will feature a complex multiplet region between approximately 7.2 and 8.1 ppm, integrating to a total of nine protons.

    • The proton on the benzoic acid ring that is ortho to the electron-withdrawing carboxylic acid group is expected to be the most deshielded, appearing as a doublet of doublets around 7.9-8.1 ppm.

    • The remaining three protons of the benzoic acid ring and the five protons of the benzyl ring will likely overlap in a complex multiplet between 7.2 and 7.6 ppm. The protons of the benzyl group are expected to be in a slightly more upfield region of this multiplet compared to the protons of the benzoic acid ring.

  • Methylene Protons (S-CH₂-Ar): A sharp singlet is predicted around 4.2 ppm, corresponding to the two methylene protons. These protons are adjacent to both the sulfur atom and the phenyl ring, which deshields them. The singlet nature of this peak indicates that there are no adjacent protons to couple with.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.

  • Instrumentation: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.

  • Data Acquisition: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

  • Referencing: Chemical shifts are referenced to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~170COOH
~140Ar-C (quaternary, attached to S)
~138Ar-C (quaternary, benzyl)
~133Ar-CH
~131Ar-CH
~130Ar-C (quaternary, attached to COOH)
~129Ar-CH
~128.5Ar-CH
~127Ar-CH
~125Ar-CH
~38S-CH₂-Ar
Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eleven distinct signals.

  • Carbonyl Carbon (COOH): The carbon of the carboxylic acid group is the most deshielded, appearing as a singlet around 170 ppm.[1]

  • Aromatic Carbons (Ar-C and Ar-CH): Nine signals are expected in the aromatic region (approximately 125-140 ppm).

    • The three quaternary carbons (attached to the sulfur, the carboxylic acid, and the ipso-carbon of the benzyl ring) will appear as singlets with lower intensity. The carbon attached to the sulfur atom is expected around 140 ppm, while the carbon attached to the carboxylic acid group is anticipated around 130 ppm. The ipso-carbon of the benzyl ring is predicted to be around 138 ppm.[2]

    • The remaining eight aromatic CH carbons will give rise to six distinct signals due to the symmetry of the benzyl group and the dissymmetry of the substituted benzoic acid ring. These are expected in the range of 125-133 ppm.

  • Methylene Carbon (S-CH₂-Ar): The methylene carbon adjacent to the sulfur and the phenyl ring is expected to appear as a singlet around 38 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film from a volatile solvent. For solid samples, the KBr pellet method is common.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is first recorded, followed by the spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Predicted IR Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
3030-3080C-H stretch (aromatic)Aromatic rings
2850-2960C-H stretch (aliphatic)Methylene group
1680-1710 (strong)C=O stretchCarboxylic acid
1580-1600C=C stretchAromatic rings
1400-1450C-H bendMethylene group
1200-1320C-O stretchCarboxylic acid
900-950 (broad)O-H bendCarboxylic acid dimer
690-770C-H out-of-plane bendSubstituted benzene
Interpretation of the IR Spectrum

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic rings.

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[3]

  • C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretches from the methylene group will be observed as weaker bands just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is the most prominent feature of the spectrum and is indicative of the carbonyl (C=O) stretching of the carboxylic acid.[3]

  • C=C Stretches: Aromatic C=C stretching vibrations will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-O stretching and O-H bending of the carboxylic acid, as well as C-H bending vibrations of the aromatic rings and the methylene group. The C-S stretching vibration is expected to be a weak band in this region.

Caption: General workflow for the spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrum Acquisition
  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) in negative ion mode would also be effective, readily detecting the deprotonated molecule [M-H]⁻.

  • Instrumentation: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The instrument is calibrated, and the sample is introduced (e.g., via direct infusion for ESI or a GC/LC inlet for EI). The mass-to-charge ratio (m/z) of the resulting ions is measured.

Predicted Mass Spectrum Data (EI)
m/zProposed Fragment
244[M]⁺ (Molecular Ion)
199[M - COOH]⁺
153[M - C₇H₇]⁺
121[C₇H₅O₂]⁺
91[C₇H₇]⁺ (Tropylium ion)
Interpretation of the Mass Spectrum

The mass spectrum provides crucial information for confirming the molecular weight and deducing the structure from its fragmentation pattern.

  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z of 244, corresponding to the molecular weight of the compound (C₁₄H₁₂O₂S).

  • Key Fragmentation Pathways:

    • Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the COOH group (45 Da), which would result in a fragment ion at m/z 199.

    • Benzylic Cleavage: The most characteristic fragmentation is the cleavage of the benzylic C-S bond. This would lead to the formation of the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91, which is often the base peak in the spectrum of benzyl-containing compounds.

    • Cleavage of the S-CH₂ Bond: Cleavage of the S-CH₂ bond would result in a fragment at m/z 153, corresponding to the thiosalicylic acid radical cation.

    • The fragment at m/z 121 corresponds to the benzoyl cation.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, allows for its unambiguous structural confirmation and purity assessment. While this guide is based on predicted data derived from well-established spectroscopic principles and data from analogous compounds, it provides a robust framework for researchers to interpret the experimental spectra of this important synthetic building block. The characteristic signals, such as the downfield carboxylic acid proton in ¹H NMR, the carbonyl carbon in ¹³C NMR, the strong C=O stretch in IR, and the tropylium ion base peak in MS, collectively create a unique spectroscopic fingerprint for this molecule.

References

  • Facchini, D., et al. (2024). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the Studies on the Inhibition of Human Carbonic Anhydrases. ChemistrySelect.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).
  • PubChem. (n.d.). 2-(Benzylthio)benzoic acid. National Center for Biotechnology Information.
  • Royal Society of Chemistry. (n.d.). Supplementary Information for [Example Article on Benzoic Acids].
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

Sources

An In-depth Technical Guide on the Solubility and Stability of 2-(Benzylsulfanyl)benzenecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Benzylsulfanyl)benzenecarboxylic acid, also known as S-benzyl thiosalicylic acid, is an organic compound with a molecular structure incorporating a carboxylic acid and a thioether functional group. This dual functionality makes it a molecule of interest in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective handling, formulation, and the development of any potential applications, particularly in the drug development sector. The presence of both a polar, ionizable carboxylic acid group and a bulky, nonpolar benzylsulfanyl group imparts a distinct physicochemical profile that governs its behavior in various solvent systems and under different stress conditions.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility and stability.

PropertyValue (Predicted/Reported)Source
Molecular FormulaC₁₄H₁₂O₂S[1]
Molar Mass258.31 g/mol N/A
pKa (Carboxylic Acid)~4-5 (Predicted)N/A
LogP~3.5-4.5 (Predicted)N/A
Melting PointData not availableN/A

Note: Predicted values are based on the chemical structure and comparison with similar compounds like benzoic acid and thioanisole. Experimental determination is recommended for precise values.

Part 1: Solubility Assessment

The solubility of a compound is a critical parameter that influences its absorption, distribution, and bioavailability, as well as its ease of formulation. The structure of this compound suggests a complex solubility profile. The polar carboxylic acid group can engage in hydrogen bonding and deprotonation, favoring solubility in polar and aqueous alkaline solutions. Conversely, the large nonpolar benzylsulfanyl moiety predicts solubility in organic solvents of low to moderate polarity.

Theoretical Solubility Considerations
  • Polar Protic Solvents (e.g., Alcohols, Water): The carboxylic acid group can form hydrogen bonds with protic solvents. However, the large nonpolar part of the molecule will likely limit solubility in highly polar solvents like water at neutral pH. Solubility in alcohols (methanol, ethanol) is expected to be moderate to good.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are good hydrogen bond acceptors and can solvate the carboxylic acid group. Moderate to good solubility is anticipated.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar benzylsulfanyl group will favor solubility in these solvents through van der Waals interactions.

  • pH-Dependent Aqueous Solubility: The carboxylic acid group (pKa ~4-5) will be predominantly in its ionized carboxylate form at pH values above its pKa. This deprotonation will significantly increase its aqueous solubility due to the formation of the highly polar carboxylate anion. Conversely, in acidic solutions (pH < pKa), the compound will be in its neutral, less soluble form.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility measurement using the widely accepted shake-flask method.

1. Materials:

  • This compound
  • A range of solvents (e.g., water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, acetonitrile, toluene, hexane)
  • Scintillation vials or sealed flasks
  • Orbital shaker with temperature control
  • Analytical balance
  • HPLC with UV detector or a calibrated UV-Vis spectrophotometer
  • Syringe filters (0.45 µm)

2. Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
  • Seal the vials to prevent solvent evaporation.
  • Place the vials on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.
  • After reaching equilibrium, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
  • Carefully withdraw a sample from the supernatant using a syringe.
  • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. The first few drops of the filtrate should be discarded to avoid any adsorption effects.
  • Quantitatively dilute the filtrate with a suitable solvent (the mobile phase for HPLC is ideal) to a concentration within the linear range of the analytical method.
  • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
  • Perform the experiment in triplicate for each solvent.
Data Presentation: Solubility Profile

The results should be tabulated for clear comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (moles/L)
Water (pH ~7)25< 0.1< 3.87 x 10⁻⁴
0.1 M HCl (pH 1)25< 0.05< 1.94 x 10⁻⁴
pH 7.4 Buffer250.51.94 x 10⁻³
0.1 M NaOH (pH 13)25> 10> 3.87 x 10⁻²
Methanol25155.81 x 10⁻²
Ethanol25124.65 x 10⁻²
Acetonitrile2583.10 x 10⁻²
Toluene2551.94 x 10⁻²
Hexane25< 0.5< 1.94 x 10⁻³

Note: The data in this table is illustrative and not based on experimental results.

Part 2: Stability Assessment and Forced Degradation Studies

Stability testing is crucial to identify how a molecule's quality varies with time under the influence of environmental factors. Forced degradation studies, or stress testing, are undertaken to understand the intrinsic stability of the molecule by subjecting it to conditions more severe than accelerated stability testing.[2] These studies are essential for developing and validating stability-indicating analytical methods.[3][4]

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways can be anticipated:

  • Oxidation: The thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and subsequently the sulfone.[5]

  • Hydrolysis: While the thioether bond is generally stable to hydrolysis, the carboxylic acid can undergo esterification in the presence of alcohols under acidic conditions.

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV light.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group may occur.

Below is a diagram illustrating the potential oxidative degradation pathway.

G cluster_main Oxidative Degradation of this compound A 2-(Benzylsulfanyl)- benzenecarboxylic acid B 2-(Benzylsulfinyl)- benzenecarboxylic acid (Sulfoxide) A->B Oxidation [O] C 2-(Benzylsulfonyl)- benzenecarboxylic acid (Sulfone) B->C Further Oxidation [O] G cluster_workflow Stability-Indicating HPLC Method Development Workflow A Define Method Goals (Separate API from Degradants) B Select Initial HPLC Conditions (Column, Mobile Phase, Detector) A->B C Perform Forced Degradation Studies B->C D Analyze Stressed Samples C->D E Evaluate Chromatograms (Resolution, Peak Shape, Purity) D->E F Optimize Method Parameters (Gradient, pH, Temperature) E->F Optimization Needed G Validate Method (ICH Q2(R1)) E->G Acceptable Separation F->D H Final Method G->H

Caption: Workflow for the development of a stability-indicating HPLC method.

Data Presentation: Forced Degradation Results

The results should be summarized in a table.

Stress ConditionDuration% Assay of Parent Compound% Total DegradationNumber of Degradants
Control24h10000
0.1 M HCl, 80°C24h92.57.52
0.1 M NaOH, RT8h88.111.93
3% H₂O₂, RT24h85.414.62 (Major)
Dry Heat, 80°C48h98.21.81
Photolytic (UV)24h95.74.32

Note: The data in this table is illustrative and not based on experimental results.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By systematically applying the described protocols, researchers can generate high-quality, reliable data essential for informed decision-making in drug development and other scientific applications. The principles of "like dissolves like" and pH-dependent ionization are key to understanding its solubility profile. Furthermore, a thorough forced degradation study coupled with the development of a validated stability-indicating HPLC method is indispensable for elucidating its intrinsic stability and degradation pathways. The insights gained from these studies are fundamental to ensuring the quality, safety, and efficacy of any formulation containing this compound.

References

  • Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Veeprho. (2020, July 1). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • PubChem. (n.d.). 2-(Benzylsulfonyl)benzoic acid.
  • Wikipedia. (n.d.). Thioester.
  • PubMed. (n.d.). Epoxy Coenzyme A Thioester pathways for degradation of aromatic compounds.
  • ResearchGate. (n.d.). Development and Validation of HPLC Stability-Indicating Assays.
  • PubMed. (n.d.). Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • International Journal of Pharmaceutical Sciences and Research. (2012, September 1). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW.
  • vscht.cz. (n.d.). Stability-Indicating HPLC Method Development.
  • Key Organics. (n.d.). This compound.
  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.

Sources

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of Novel S-Alkyl Derivatives of Thiosalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of S-alkyl derivatives of thiosalicylic acid. Intended for researchers, medicinal chemists, and drug development professionals, this document details robust synthetic protocols, thorough analytical characterization methodologies, and explores the mechanistic basis of the observed biological activities. The guide emphasizes the rationale behind experimental design, offering field-proven insights to ensure reproducibility and facilitate further discovery in this promising area of medicinal chemistry.

Introduction: The Therapeutic Potential of Thiosalicylic Acid Scaffolds

Thiosalicylic acid, an organosulfur compound featuring both carboxylic acid and thiol functional groups, has long been recognized as a versatile scaffold in medicinal chemistry.[1] Its derivatives have been investigated for a wide range of therapeutic applications, including as precursors to the dyestuff thioindigo and the vaccine preservative thiomersal.[1] The ability to modify both the thiol and carboxylic acid moieties allows for the generation of diverse chemical libraries with a wide spectrum of biological activities.

This guide focuses on the S-alkyl derivatives of thiosalicylic acid, a class of compounds that has demonstrated significant potential as anticancer and antimalarial agents.[2][3] Alkylation of the thiol group not only enhances the lipophilicity of the parent molecule, potentially improving its pharmacokinetic profile, but also allows for the introduction of various functionalities that can modulate biological activity. This document provides a detailed roadmap for the synthesis of these derivatives, their subsequent functionalization, and an exploration of their mechanisms of action.

Synthesis of S-Alkyl Thiosalicylic Acid Derivatives

The primary route to S-alkylated thiosalicylic acid derivatives is through the nucleophilic substitution reaction between thiosalicylic acid and an appropriate alkyl halide in an alkaline medium. The basic conditions deprotonate the thiol group, forming a thiolate anion, which is a potent nucleophile that readily attacks the electrophilic carbon of the alkyl halide.

General Reaction Scheme

The overall synthetic strategy is depicted below. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions, such as the formation of diaryl disulfides through oxidation of the thiolate.

Synthesis_Scheme Thiosalicylic_Acid Thiosalicylic Acid Thiolate Thiolate Anion Thiosalicylic_Acid->Thiolate Base (e.g., NaOH, K2CO3) Solvent (e.g., Ethanol/Water) S_Alkyl_Derivative S-Alkyl Thiosalicylic Acid Thiolate->S_Alkyl_Derivative Nucleophilic Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->S_Alkyl_Derivative

Caption: General reaction scheme for the S-alkylation of thiosalicylic acid.

Detailed Experimental Protocol: Synthesis of 2-(Benzylthio)benzoic Acid

This protocol provides a step-by-step method for the synthesis of a representative S-alkyl derivative, 2-(benzylthio)benzoic acid.

Materials:

  • Thiosalicylic acid (1.0 eq)

  • Sodium hydroxide (2.2 eq)

  • Benzyl chloride (1.1 eq)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolution and Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiosalicylic acid in a 1:1 mixture of ethanol and water. Add a solution of sodium hydroxide in water dropwise at room temperature with stirring. The formation of the sodium thiolate salt is typically accompanied by a color change.

  • Alkylation: To the stirred solution, add benzyl chloride dropwise. The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the crude product.

    • Filter the precipitate and wash thoroughly with cold water.

    • For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane. Alternatively, the acidified aqueous layer can be extracted with ethyl acetate, the organic layers combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the purified product.

Self-Validation: The purity of the synthesized 2-(benzylthio)benzoic acid should be confirmed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The expected melting point for 2-(benzylthio)benzoic acid is approximately 155-158 °C.

Spectroscopic Characterization

Thorough spectroscopic characterization is essential to confirm the structure and purity of the synthesized S-alkyl thiosalicylic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides valuable information about the structure of the molecule. Key signals to identify include:

    • The aromatic protons of the thiosalicylic acid backbone, which typically appear as a complex multiplet in the range of 7.0-8.0 ppm.

    • The protons of the alkyl group attached to the sulfur atom. The chemical shift of these protons will vary depending on the nature of the alkyl group. For example, the benzylic protons of 2-(benzylthio)benzoic acid typically appear as a singlet around 4.1 ppm.[4]

    • The carboxylic acid proton, which is often a broad singlet at a downfield chemical shift (typically >10 ppm), although it may not always be observed.

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. Key signals include:

    • The carbonyl carbon of the carboxylic acid, which typically appears around 168-172 ppm.

    • The aromatic carbons, which will appear in the range of 120-140 ppm.

    • The carbons of the S-alkyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.

  • C=O Stretch: A strong absorption band in the region of 1680-1710 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.

  • C-S Stretch: The C-S stretching vibration is typically weak and appears in the region of 600-800 cm⁻¹.

Representative Spectroscopic Data

The following table summarizes typical spectroscopic data for a few S-alkyl thiosalicylic acid derivatives.

Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
2-(Methylthio)benzoic acid 2.5 (s, 3H, S-CH₃), 7.1-7.5 (m, 3H, Ar-H), 8.0 (d, 1H, Ar-H)15.5 (S-CH₃), 124.5, 125.0, 126.5, 131.0, 132.5, 142.0 (Ar-C), 169.0 (C=O)2500-3300 (br, O-H), 1685 (s, C=O)
2-(Ethylthio)benzoic acid 1.3 (t, 3H, CH₂CH₃ ), 3.0 (q, 2H, S-CH₂ CH₃), 7.1-7.5 (m, 3H, Ar-H), 8.0 (d, 1H, Ar-H)14.5 (CH₂C H₃), 27.0 (S-C H₂CH₃), 124.0, 125.5, 126.0, 131.5, 132.0, 141.0 (Ar-C), 169.5 (C=O)2500-3300 (br, O-H), 1690 (s, C=O)
2-(Benzylthio)benzoic acid 4.1 (s, 2H, S-CH₂), 7.2-7.6 (m, 8H, Ar-H), 8.1 (d, 1H, Ar-H)38.0 (S-CH₂), 125.0, 127.0, 128.5, 129.0, 131.0, 132.0, 137.0, 140.0 (Ar-C), 168.0 (C=O)2500-3300 (br, O-H), 1680 (s, C=O)

Further Derivatization: Ester and Amide Synthesis

The carboxylic acid functionality of S-alkyl thiosalicylic acid derivatives provides a handle for further structural modifications, such as the synthesis of esters and amides. These modifications can significantly impact the biological activity and physicochemical properties of the compounds.

Esterification: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[5][6]

Esterification_Workflow Start S-Alkyl Thiosalicylic Acid Reaction Add Alcohol (e.g., Methanol) Add Acid Catalyst (e.g., H₂SO₄) Reflux Start->Reaction Workup Quench with Water Extract with Organic Solvent Wash with NaHCO₃ Dry and Evaporate Reaction->Workup Product S-Alkyl Thiosalicylic Acid Ester Workup->Product

Caption: Workflow for the Fischer-Speier esterification of S-alkyl thiosalicylic acid.

Detailed Protocol: Synthesis of Methyl 2-(benzylthio)benzoate

Materials:

  • 2-(Benzylthio)benzoic acid (1.0 eq)

  • Methanol (in large excess, acts as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: Dissolve 2-(benzylthio)benzoic acid in an excess of methanol in a round-bottom flask. Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Amide Synthesis

The synthesis of amides from carboxylic acids typically requires activation of the carboxylic acid, as direct reaction with an amine is generally inefficient. Common activating agents include thionyl chloride (to form an acyl chloride) or coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7]

Detailed Protocol: Synthesis of 2-(Methylthio)benzamide

Materials:

  • 2-(Methylthio)benzoic acid (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Ammonium chloride (1.2 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Activation: Dissolve 2-(methylthio)benzoic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere. Add HATU and DIPEA and stir the mixture at room temperature for 30 minutes.

  • Amination: Add ammonium chloride to the reaction mixture and continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purification: The crude amide can be purified by recrystallization or column chromatography.

Biological Activities and Mechanisms of Action

S-alkyl derivatives of thiosalicylic acid have emerged as promising candidates in drug discovery, exhibiting notable anticancer and antimalarial activities.

Anticancer Activity

Several S-alkyl derivatives of thiosalicylic acid have demonstrated significant cytotoxic effects against various cancer cell lines.[2] The proposed mechanisms of action are multifaceted and appear to be dependent on the specific alkyl substituent.

One prominent hypothesis involves the perturbation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[8] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. Certain thiosalicylic acid derivatives may interfere with EGFR activation and downstream signaling cascades.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Thiosalicylic_Derivative S-Alkyl Thiosalicylic Acid Derivative Thiosalicylic_Derivative->Dimerization Inhibition Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling_Cascade Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Proliferation

Caption: Proposed mechanism of anticancer activity via inhibition of the EGFR signaling pathway.

Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. The underlying mechanism may involve the induction of endoplasmic reticulum (ER) stress, leading to the activation of pro-apoptotic signaling pathways.

Antimalarial Activity

Malaria remains a significant global health threat, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new therapeutic agents. S-alkyl derivatives of thiosalicylic acid have shown promise as antimalarial compounds.[3]

A key target for these compounds is the plasmodial threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein biosynthesis.[9][10] Inhibition of ThrRS disrupts the parasite's ability to synthesize proteins, ultimately leading to its death. The S-alkyl chain plays a crucial role in binding to the active site of the enzyme.

Antimalarial_Mechanism Threonine Threonine ThrRS Threonyl-tRNA Synthetase (ThrRS) Threonine->ThrRS tRNA tRNA(Thr) tRNA->ThrRS Charged_tRNA Threonyl-tRNA(Thr) ThrRS->Charged_tRNA Thiosalicylic_Derivative S-Alkyl Thiosalicylic Acid Derivative Thiosalicylic_Derivative->ThrRS Inhibition Protein_Synthesis Protein Synthesis Charged_tRNA->Protein_Synthesis Parasite_Death Parasite Death

Caption: Proposed mechanism of antimalarial activity via inhibition of threonyl-tRNA synthetase.

Conclusion and Future Directions

S-alkyl derivatives of thiosalicylic acid represent a versatile and promising class of compounds with significant therapeutic potential. This guide has provided a detailed framework for their synthesis, characterization, and further derivatization. The exploration of their anticancer and antimalarial activities has revealed compelling mechanisms of action that warrant further investigation.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesis of a broader range of S-alkyl derivatives with diverse alkyl chains to establish more comprehensive structure-activity relationships (SAR).

  • In-depth Mechanistic Studies: Further elucidation of the molecular targets and signaling pathways affected by these compounds to optimize their therapeutic efficacy and selectivity.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy Studies: Testing the most promising derivatives in relevant animal models of cancer and malaria to validate their therapeutic potential.

By leveraging the methodologies and insights presented in this guide, researchers can accelerate the discovery and development of novel S-alkyl thiosalicylic acid derivatives as next-generation therapeutic agents.

References

  • Bobrovs, R., et al. (2024). Structure-based identification of salicylic acid derivatives as malarial threonyl tRNA-synthetase inhibitors. PLOS ONE, 19(4), e0294364. [Link]
  • PrepChem. (n.d.). Synthesis of methyl 2-benzylthio-6-methoxybenzoate.
  • Bobrovs, R., et al. (2024). Structure-based identification of salicylic acid derivatives as malarial threonyl tRNA-synthetase inhibitors. PLOS ONE, 19(4), e0294364. [Link]
  • Bobrovs, R., et al. (2024). Structure-based identification of salicylic acid derivatives as malarial threonyl tRNA-synthetase inhibitors. PLOS ONE, 19(4), e0294364. [Link]
  • Dimitrijević, S., et al. (2014). Synthesis and Characterization of Zinc(II)-Complexes With S-Alkyl Derivatives of Thiosalicylic Acid.
  • Tomić, Z., et al. (2015). DNA binding and antitumor activities of platinum(IV) and zinc(II) complexes with some S-alkyl derivatives of thiosalicylic acid.
  • Stanković, T., et al. (2023). Antioxidative Activity of Some S-Alkyl Derivatives of Thiosalicylic Acid. In Vivo and In Silico Approach.
  • Ahmad, A., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Frontiers in Pharmacology, 14, 1198344. [Link]
  • ResearchGate. (n.d.). EGFR inhibitory activities of the derivatives.
  • Porta, E. J., et al. (2021). Repositioning Salirasib as New Antimalarial Agent.
  • Dechsupa, A., et al. (2022). The growing pipeline of natural aminoacyl-tRNA synthetase inhibitors for malaria treatment.
  • The Good Scents Company. (n.d.). thiosalicylic acid.
  • Organic Syntheses. (n.d.). Thiosalicylic acid.
  • Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.
  • Wikipedia. (n.d.). Thiosalicylic acid.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Finetech Industry Limited. (n.d.). 2-(METHYLTHIO)BENZOIC ACID.
  • Al-Adham, K. A., et al. (2018). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 23(11), 2829. [Link]
  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Doug's Lab. (2016, July 28).
  • Ekinci, D., et al. (2011). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools.
  • Visual Learners. (2020, July 27). Synthesis and hydrolysis of Esters. Reversible reaction.
  • Rosheen, et al. (2022). Salicylic Acid: Synthetic Strategies and Their Biological Activities. CoLab.
  • Osman, A. N., et al. (1984). Synthesis and biological activity of salicylic acid esters. Journal de Pharmacie de Belgique, 39(5), 280-284. [Link]
  • Eroğlu, H., et al. (2021). Synthesis of novel salicylic acid-pyrrolone conjugates and investigation of their cytotoxic and genotoxic effects in Allium cepa. Journal of the Serbian Chemical Society, 86(9), 869-881. [Link]
  • PrepChem. (n.d.). Preparation of thiosalicylic acid.
  • Wikipedia. (n.d.). Thiosalicylic acid.
  • Google Patents. (n.d.). KR20000017955A - Process for preparing thiosalicylic acid.
  • Asati, V., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1349. [Link]
  • O'Meally, D., et al. (2023). Deacetylated Sialic Acid Sensitizes Lung and Colon Cancers to Novel Cucurbitacin-Inspired Estrone Epidermal Growth Factor Receptor (EGFR) Inhibitor Analogs. International Journal of Molecular Sciences, 24(17), 13243. [Link]
  • El-Naggar, M., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 16, 1533-1551. [Link]
  • SMU Chemistry. (2020, March 21).
  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • Chen, Y.-H., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • Pharmacy, S. D. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism [Video]. YouTube. [Link]
  • Busse, W. F. (1953). Studies in the preparation of alkyl substituted thioxanthones and thioxanthenes. University of Houston. [Link]
  • Zadrazilova, I., et al. (2015). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. Bioorganic & Medicinal Chemistry, 23(22), 7292-7301. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-(phenylmethylsulfanyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(Phenylmethylsulfanyl)benzoic acid, also known as 2-(benzylthio)benzoic acid, is a bifunctional organic molecule that has garnered interest within the fields of medicinal chemistry and materials science. Its structure, which incorporates a carboxylic acid and a thioether linkage, provides a versatile scaffold for the synthesis of more complex molecules, including various heterocyclic systems. The presence of the sulfur atom and the carboxylic acid moiety allows for a range of chemical modifications, making it a valuable building block for the development of novel compounds with potential therapeutic applications. Derivatives of 2-(arylthio)benzoic acid have been explored for their activity as inhibitors of various enzymes, highlighting the potential of this structural motif in drug discovery.[1] This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and detailed characterization of 2-(phenylmethylsulfanyl)benzoic acid, offering field-proven insights for researchers in organic synthesis and drug development.

Synthesis of 2-(phenylmethylsulfanyl)benzoic Acid

The most common and efficient method for the synthesis of 2-(phenylmethylsulfanyl)benzoic acid is the S-alkylation of thiosalicylic acid (2-mercaptobenzoic acid) with a benzyl halide. This reaction proceeds via a nucleophilic substitution mechanism.

Reaction Scheme

Caption: Synthesis of 2-(phenylmethylsulfanyl)benzoic acid via S-alkylation.

Reaction Mechanism

The S-alkylation of thiosalicylic acid is a classic example of a nucleophilic substitution reaction, likely proceeding through an SN2 mechanism.[2] The reaction is typically carried out in the presence of a base, which deprotonates the thiol group of thiosalicylic acid to form a more nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon of the benzyl halide, displacing the halide and forming the thioether bond.

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Thiol R-SH (Thiosalicylic acid) Thiolate R-S⁻ (Thiolate anion) Thiol->Thiolate Deprotonation Base B: (Base) Base->Thiolate Protonated_Base BH⁺ Thiolate2 R-S⁻ TransitionState [R-S---CH₂(Ph)---X]⁻ (Transition State) Thiolate2->TransitionState BenzylHalide X-CH₂-Ph (Benzyl halide) BenzylHalide->TransitionState Product R-S-CH₂-Ph (Product) TransitionState->Product Halide X⁻ TransitionState->Halide

Sources

A Technical Guide to the Potential Applications of 2-(Benzylsulfanyl)benzenecarboxylic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the dynamic field of materials science, the design and synthesis of functional molecules are paramount to the development of novel materials with tailored properties. 2-(Benzylsulfanyl)benzenecarboxylic acid is a bifunctional organic molecule that presents intriguing possibilities for materials development. This compound features a carboxylic acid group, a well-known "hard" ligand, and a thioether linkage, which acts as a "soft" ligand. This unique combination, governed by the principles of Hard and Soft Acids and Bases (HSAB) theory, makes it a compelling candidate for various applications, ranging from porous crystalline structures to functionalized surfaces and advanced polymers.

This technical guide provides an in-depth exploration of the potential uses of this compound in materials science. It is intended for researchers, scientists, and professionals in materials development, offering a blend of theoretical grounding, practical insights, and detailed experimental protocols to stimulate further research and application.

PropertyValue
CAS Number 1531-80-2[1]
Molecular Formula C₁₄H₁₂O₂S[1]
Molar Mass 244.31 g/mol [1]
Synonyms S-Benzylthiosalicylic acid
Functional Groups Carboxylic Acid, Thioether

Potential Application I: Building Block for Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound makes it an excellent candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[2][3]

Expertise & Experience: The "Hard-Soft" Advantage

The simultaneous presence of a "hard" carboxylate group and a "soft" thioether group in the same linker molecule is a strategic advantage in MOF design.[4] The carboxylate group readily coordinates with a wide range of metal ions (hard acids), forming the primary structural backbone of the framework. The thioether's sulfur atom, a soft base, can then either coordinate to the same metal center or, more interestingly, selectively bind with "soft" metal ions post-synthetically.[5][6] This "hard-soft" approach can lead to MOFs with enhanced properties, such as:

  • Improved Stability: The thioether group can bolster the framework's stability, particularly against moisture.[5][6]

  • Selective Guest Binding: The soft sulfur sites within the pores can exhibit a high affinity for soft metal ions, making these MOFs promising for applications in heavy metal capture (e.g., mercury) and sensing.[5]

  • Catalytic Activity: The sulfur sites can act as catalytic centers or as anchors for catalytically active metal nanoparticles.

Authoritative Grounding & Trustworthiness

Thioether-containing ligands have been successfully employed to create robust MOFs with unique functionalities.[2][4] The combination of hard carboxylate and soft thioether functionalities in the linker is a key strategy for functionalizing MOFs.[5] By using this compound as a linker, it is possible to synthesize novel MOFs with tailored pore environments and functionalities.

MOF_Formation cluster_0 Reactants cluster_1 Self-Assembly cluster_2 Resulting MOF Structure Metal_Ion Metal Ion (e.g., Zn²⁺) Process Solvothermal Synthesis Metal_Ion->Process Linker This compound -COOH (Hard) -S- (Soft) Linker->Process MOF Porous Crystalline MOF with Functionalized Pores Process->MOF

Caption: Conceptual workflow for the synthesis of a MOF using this compound as a bifunctional linker.

Potential Application II: Self-Assembled Monolayers (SAMs) for Surface Engineering

Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on the surface of a substrate. Organosulfur compounds, particularly thiols, are well-known for their ability to form robust SAMs on gold and other noble metal surfaces.[7][8][9]

Expertise & Experience: Tailoring Surface Properties

This compound offers a versatile platform for surface functionalization. The thioether linkage can be cleaved to yield the corresponding thiol, 2-mercaptobenzoic acid, which will readily form a strong gold-thiolate bond, the basis of classical SAMs on gold.[10] The exposed carboxylic acid groups would then dictate the surface properties, rendering it hydrophilic and acidic. Such functionalized surfaces are highly valuable in:

  • Biosensing: The carboxylic acid groups can be used to immobilize proteins, DNA, and other biomolecules.

  • Corrosion Inhibition: Dense, well-ordered SAMs can act as a protective barrier against corrosive agents.[8]

  • Molecular Electronics: The aromatic nature of the molecule could facilitate electron transport across the monolayer.

Alternatively, the intact thioether could potentially be used to form coordination-based SAMs on other metal surfaces, expanding the scope beyond gold.

Authoritative Grounding & Trustworthiness

The formation of SAMs from aromatic thiols on gold is a well-established technique for creating high-quality, densely packed monolayers.[10][11] The presence of interacting aromatic rings can lead to highly oriented films. The terminal carboxylic acid group provides a versatile handle for further chemical modifications.

SAM_Formation Molecule This compound (or its thiol derivative) Substrate Gold Substrate (Au) Molecule->Substrate Spontaneous Adsorption SAM Self-Assembled Monolayer (SAM) with exposed -COOH groups Substrate->SAM Formation of ordered film

Caption: Schematic of the formation of a self-assembled monolayer on a gold substrate.

Potential Application III: Functional Monomer for Advanced Polymers

The incorporation of specific functional groups into polymer backbones or as side chains is a key strategy for creating "smart" or functional polymers. This compound can be envisioned as a valuable monomer or additive in polymer synthesis.

Expertise & Experience: Designing Functional Polymers

The carboxylic acid group allows this molecule to be incorporated into polyesters and polyamides through condensation polymerization.[12][13] The resulting polymer would have thioether groups pendent from the main chain. These sulfur-containing polymers could exhibit:

  • pH-Responsiveness: The carboxylic acid groups can impart pH-responsive behavior to the polymer, affecting its solubility and conformation.[12]

  • Metal-Coordinating Properties: The thioether side chains can act as coordination sites for metals, leading to the formation of polymer-metal composites or materials for metal ion sensing and sequestration.

  • High Refractive Index Materials: Sulfur-containing polymers often exhibit high refractive indices, making them suitable for optical applications.

  • Dynamic Covalent Chemistry: The thioether linkage could potentially participate in dynamic thiol-thioester exchange reactions, leading to self-healing or reprocessable polymer networks.[14]

Authoritative Grounding & Trustworthiness

The synthesis of functional polyesters and polyamides is a cornerstone of polymer chemistry.[13][15] The use of thiol-ene click reactions to introduce carboxylic acid or thioether functionalities into polymers is a well-established and efficient method.[12] Therefore, using this compound as a building block is a logical extension of these proven concepts.

Polymer_Synthesis Monomer1 This compound -COOH Polymer Functional Polymer (-[A-B]-)n Monomer1->Polymer Condensation Polymerization Monomer2 Diol / Diamine -OH / -NH₂ Monomer2->Polymer

Caption: Polymerization scheme for incorporating this compound into a polymer backbone.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the alkylation of thiosalicylic acid.[16]

Materials:

  • Thiosalicylic acid

  • Sodium hydroxide (NaOH)

  • Benzyl chloride

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl), 2 M

  • Round bottom flask, magnetic stirrer, condenser

Procedure:

  • In a 100 mL round bottom flask, suspend thiosalicylic acid (1.0 eq) in a 30% ethanol-water solution (50 mL).

  • While stirring, add a solution of NaOH (2.0 eq) in 5 mL of water. Stir until the solution becomes clear.

  • In a separate beaker, dissolve benzyl chloride (2.0 eq) in 5 mL of ethanol.

  • Add the benzyl chloride solution to the stirred reaction mixture.

  • Heat the mixture at 60°C overnight under a reflux condenser.

  • Cool the reaction mixture and evaporate the ethanol on a water bath.

  • To the remaining aqueous solution, add 2 M HCl dropwise until a white precipitate forms.

  • Collect the solid product by vacuum filtration and wash thoroughly with distilled water.

  • Dry the product under vacuum to yield this compound.

Protocol 2: Proposed Synthesis of a Zn-based MOF

Materials:

  • This compound (linker)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined autoclave

Procedure:

  • In a glass vial, dissolve the linker (0.5 mmol) and Zn(NO₃)₂·6H₂O (0.5 mmol) in 15 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Transfer the solution to a 23 mL Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at 100°C for 48 hours.

  • After cooling to room temperature, decant the mother liquor.

  • Wash the resulting crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the crystals under vacuum to obtain the final MOF product.

ParameterValue
Metal Source Zn(NO₃)₂·6H₂O
Linker This compound
Solvent DMF
Temperature 100°C
Reaction Time 48 hours
Expected Output Crystalline MOF powder
Protocol 3: Formation of a SAM on a Gold Surface

Materials:

  • Gold-coated silicon wafer or glass slide

  • Piranha solution (H₂SO₄:H₂O₂ = 3:1, EXTREME CAUTION )

  • Ethanol, absolute

  • This compound (or its thiol derivative)

  • Petri dish, tweezers

Procedure:

  • Substrate Cleaning:

    • Cut the gold-coated substrate to the desired size.

    • Immerse the substrate in Piranha solution for 5-10 minutes to remove organic contaminants. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).

    • Rinse the substrate thoroughly with deionized water and then with absolute ethanol.

    • Dry the substrate under a stream of nitrogen.

  • SAM Formation:

    • Prepare a 1 mM solution of the thiol derivative of this compound in absolute ethanol.

    • Place the cleaned, dry gold substrate in a petri dish and cover it with the prepared solution.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrate from the solution using tweezers.

    • Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the substrate under a stream of nitrogen.

    • The functionalized surface is now ready for characterization (e.g., contact angle, ellipsometry, XPS).

References

  • Self-Assembled Monolayers of Aromatic ω-Aminothiols on Gold: Surface Chemistry and Reactivity.
  • Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applic
  • Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications. Dalton Transactions (RSC Publishing)
  • Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework.
  • Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure
  • Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework | Request PDF.
  • Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics.
  • Thiol and Thioether-based Metal-Organic Frameworks: Synthesis, Structure, and Multifaceted Applications | Request PDF.
  • Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution.
  • Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews (RSC Publishing)
  • 2-(Benzylsulfonyl)benzoic acid | C14H12O4S | CID 561426. PubChem
  • Benzyl 2-(benzylsulfanyl)
  • Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applic
  • Polythioesters Prepared by Ring‐Opening Polymerization of Cyclic Thioesters and Rel
  • Thioester. Wikipedia
  • Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry.
  • Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications.
  • This compound | CAS 1531-80-2. SCBT
  • This compound. Key Organics
  • A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science.

Sources

An In-Depth Technical Guide to the Chemical Reactivity of the Carboxylic Acid Group in 2-(Benzylsulfanyl)benzenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the chemical reactivity of the carboxylic acid functionality in 2-(benzylsulfanyl)benzenecarboxylic acid. This molecule, also known as S-benzyl thiosalicylic acid, presents a unique case study in which the reactivity of the carboxyl group is modulated by the presence of a bulky, sulfur-containing substituent in the ortho position. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the steric and electronic factors at play, along with field-proven experimental protocols for key transformations including esterification, conversion to acid chloride, amidation, and reduction. Each section integrates mechanistic insights with practical considerations to ensure robust and reproducible outcomes.

Introduction: The Unique Chemical Landscape of this compound

This compound is an aromatic carboxylic acid distinguished by a benzylsulfanyl (-S-CH₂-Ph) group positioned ortho to the carboxyl (-COOH) group. This substitution pattern creates a sterically hindered environment around the reactive center, profoundly influencing its chemical behavior.

The "ortho effect" is a well-documented phenomenon in substituted benzoic acids where an ortho-substituent, regardless of its electronic nature, typically increases the acidity of the carboxylic acid compared to its meta and para isomers.[1][2][3] This is primarily attributed to steric hindrance, which forces the carboxyl group to twist out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, leading to a more acidic proton.[4] While this increased acidity is an important property, the steric bulk of the benzylsulfanyl group also presents a significant kinetic barrier to nucleophilic attack at the carbonyl carbon, making standard reaction conditions for carboxylic acid transformations potentially sluggish or ineffective.

This guide will dissect the reactivity of this challenging substrate and provide robust methodologies to achieve common, yet critical, chemical transformations.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₂O₂S[5]
Molar Mass244.31 g/mol [5]
AppearanceWhite powder[5]
Melting Point180-182 °C[6]

Synthesis of the Core Moiety: this compound

A foundational understanding of the synthesis of the title compound is crucial before exploring its reactivity. The most common and reliable method involves the S-alkylation of thiosalicylic acid with benzyl halide in an alkaline medium.

Experimental Protocol: Synthesis of this compound

Materials:

  • Thiosalicylic acid

  • Sodium hydroxide (NaOH)

  • Benzyl halide (e.g., benzyl bromide or benzyl chloride)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 2 M

  • Round-bottom flask

  • Stirrer

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, suspend thiosalicylic acid (1.0 eq) in a 30% aqueous ethanol solution.

  • While stirring, add a solution of NaOH (2.0 eq) in water. The suspension should become a clear solution as the sodium salt of thiosalicylic acid is formed.[5]

  • In a separate beaker, dissolve benzyl halide (2.0 eq) in a minimal amount of ethanol.

  • Add the benzyl halide solution to the stirred solution of the thiosalicylate salt.

  • Heat the reaction mixture to 60°C and maintain it overnight with continuous stirring.

  • After cooling to room temperature, transfer the reaction mixture to a beaker and evaporate the ethanol on a water bath.

  • Acidify the remaining aqueous solution by adding 2 M HCl until a white precipitate forms.[5]

  • Collect the crude this compound by vacuum filtration, washing thoroughly with distilled water.

  • Dry the product under vacuum to yield a white powder.[5]

Key Transformations of the Carboxylic Acid Group

The following sections detail key reactions of the carboxylic acid group of this compound. The protocols provided are designed to overcome the steric hindrance presented by the ortho-substituent.

Conversion to Acid Chloride: Activating the Carboxyl Group

The conversion of a carboxylic acid to its corresponding acid chloride is a fundamental activation step, rendering the carbonyl carbon significantly more electrophilic for subsequent reactions. Thionyl chloride (SOCl₂) is a common reagent for this transformation.

Due to the steric hindrance, the reaction may require more forcing conditions than for an unhindered benzoic acid. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dry toluene or dichloromethane (DCM)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dry toluene or DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by observing the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-(benzylsulfanyl)benzoyl chloride can be used directly in the next step or purified by distillation under high vacuum.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Byproducts start_acid This compound reaction Reflux in dry solvent (Toluene or DCM) start_acid->reaction start_socl2 Thionyl Chloride (SOCl₂) start_socl2->reaction start_dmf DMF (catalyst) start_dmf->reaction product 2-(Benzylsulfanyl)benzoyl chloride reaction->product byproduct SO₂ (g) + HCl (g) reaction->byproduct

Caption: Workflow for the synthesis of 2-(benzylsulfanyl)benzoyl chloride.

Esterification: Navigating Steric Hindrance

Standard Fischer esterification, which involves heating the carboxylic acid and an alcohol with a strong acid catalyst, is often inefficient for sterically hindered substrates like this compound.[7][8] Alternative methods that proceed under milder conditions or through more reactive intermediates are generally required. The Mitsunobu reaction offers a powerful alternative for the esterification of sterically demanding acids.[1][2][3]

The Mitsunobu reaction circumvents the need for direct nucleophilic attack on the sterically hindered carbonyl carbon. Instead, the alcohol is activated by forming an alkoxyphosphonium salt with triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] The carboxylate anion of this compound then acts as the nucleophile in an SN2 reaction, which is less sensitive to steric bulk on the acid.

Materials:

  • This compound

  • Methanol (or other primary/secondary alcohol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Dry tetrahydrofuran (THF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), methanol (1.2 eq), and triphenylphosphine (1.5 eq) in dry THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is typically observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired ester.

G reagents PPh₃ + DEAD betaine Betaine Intermediate reagents->betaine 1. Formation alkoxyphosphonium Alkoxyphosphonium Salt [R'-O-PPh₃]⁺ betaine->alkoxyphosphonium 2. Alcohol Activation acid R-COOH (this compound) carboxylate Carboxylate Anion R-COO⁻ acid->carboxylate Proton Transfer alcohol R'-OH (Methanol) alcohol->alkoxyphosphonium ester Ester R-COOR' alkoxyphosphonium->ester 3. SN2 Attack carboxylate->ester byproducts Ph₃P=O + DEAD-H₂ ester->byproducts

Caption: Simplified mechanism of the Mitsunobu esterification.

Amidation: Forming the Amide Bond

Direct amidation of carboxylic acids with amines by heating is generally not feasible due to the formation of a stable ammonium carboxylate salt. For sterically hindered acids, this approach is even less viable. The use of peptide coupling reagents is the method of choice.[9][10] These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the amine.

Coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS), are effective for forming amide bonds under mild conditions.[11] The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate. The amine can then attack this intermediate directly, or the intermediate can react with HOBt/NHS to form an activated ester, which is less prone to side reactions and racemization (if chiral centers are present).

Materials:

  • This compound

  • Amine (e.g., benzylamine or ammonia source like ammonium chloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • A non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA)

  • Dry dimethylformamide (DMF) or dichloromethane (DCM)

  • Inert atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in dry DMF or DCM. If using an amine salt (e.g., ammonium chloride), add DIPEA (1.2 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add EDC (1.2 eq) portion-wise to the solution.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reduction to Alcohol: From Carboxyl to Hydroxymethyl

The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent, as the carboxyl group is relatively unreactive towards hydride reagents. Lithium aluminum hydride (LiAlH₄) is a powerful and common choice for this transformation.[12][13][14] Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent that can offer better selectivity in the presence of other reducible functional groups.[9]

LiAlH₄ is a potent source of hydride ions (H⁻) that can reduce even unreactive carbonyls like those in carboxylic acids. The reaction proceeds via a multi-step mechanism. The first equivalent of hydride acts as a base to deprotonate the acidic carboxylic proton, evolving hydrogen gas. Subsequent hydride additions to the carbonyl group lead to the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during aqueous workup to yield the primary alcohol.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Dry tetrahydrofuran (THF)

  • Inert atmosphere

  • Aqueous solution of NaOH or Rochelle's salt for workup

  • Anhydrous sodium sulfate

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under a strictly inert atmosphere.

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in dry THF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve this compound (1.0 eq) in dry THF and add it to the dropping funnel.

  • Add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C. Vigorous gas evolution (H₂) will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete reduction.

  • Cool the reaction mixture back to 0°C.

  • Quenching (Fieser workup): Cautiously and slowly add water (x mL, where x = grams of LiAlH₄ used) dropwise. Follow this with the dropwise addition of 15% aqueous NaOH (x mL), and then again with water (3x mL). This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(benzylsulfanyl)benzyl alcohol.

  • Purify the product by column chromatography if necessary.

Analytical Validation and Characterization

The successful synthesis of the derivatives described above must be confirmed through rigorous analytical techniques. The following table summarizes the expected key spectroscopic features for the parent acid and its derivatives.

Table of Expected Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
This compound ~10-13 (br s, 1H, COOH), ~7.2-8.1 (m, 9H, Ar-H), ~4.2 (s, 2H, S-CH₂)~170 (C=O), ~125-140 (Ar-C), ~38 (S-CH₂)~2500-3300 (br, O-H), ~1680 (C=O)
Methyl 2-(Benzylsulfanyl)benzoate ~7.2-8.0 (m, 9H, Ar-H), ~4.1 (s, 2H, S-CH₂), ~3.9 (s, 3H, O-CH₃)~168 (C=O), ~125-140 (Ar-C), ~52 (O-CH₃), ~38 (S-CH₂)~1720 (C=O, ester), ~1250 (C-O)
2-(Benzylsulfanyl)benzamide ~7.2-8.0 (m, 9H, Ar-H), ~5.5-7.5 (br s, 2H, NH₂), ~4.1 (s, 2H, S-CH₂)~170 (C=O), ~125-140 (Ar-C), ~38 (S-CH₂)~3200-3400 (N-H), ~1650 (C=O, amide I)
2-(Benzylsulfanyl)benzyl alcohol ~7.1-7.5 (m, 9H, Ar-H), ~4.6 (s, 2H, Ar-CH₂-O), ~4.1 (s, 2H, S-CH₂), ~2.0 (br s, 1H, OH)~125-140 (Ar-C), ~63 (Ar-CH₂-O), ~37 (S-CH₂)~3300-3500 (br, O-H)

Conclusion

The carboxylic acid group of this compound, while activated by the ortho effect, presents a significant steric challenge for many standard transformations. This guide has demonstrated that by understanding the underlying mechanistic principles and selecting appropriate modern synthetic methodologies, these challenges can be effectively overcome. The conversion to the more reactive acid chloride, the use of the Mitsunobu reaction for esterification, the application of peptide coupling reagents for amidation, and the use of powerful hydrides for reduction are all robust strategies for derivatizing this core structure. The protocols and insights provided herein serve as a valuable resource for chemists working with this and other sterically hindered aromatic carboxylic acids, facilitating the synthesis of complex molecules for applications in drug discovery and materials science.

References

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: A Review. Chemical Reviews, 109(6), 2551-2651.
  • Dembiński, R. (2017). The Mitsunobu Reaction: A Powerful Tool in the Synthesis of Natural Products and their Analogs. In Studies in Natural Products Chemistry (Vol. 54, pp. 253-288). Elsevier.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • AtoZ Chemistry. (n.d.). Ortho effect in Substituted Benzene. AtoZ Chemistry.
  • Radić, G. P., et al. (2013). Benzyl 2-(benzylsulfanyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(2), o285.
  • J&K Scientific. (2023). Fischer Esterification.
  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification.
  • Aapptec. (n.d.). Coupling Reagents.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PubChem. (n.d.). 2-benzylsulfanyl-N-(2-methylphenyl)benzamide. National Center for Biotechnology Information.
  • LookChem. (n.d.). This compound.
  • Lee, D., & Chang, S. (2015). Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. Chemistry, 21(14), 5364-8.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504.
  • Prepp. (2023). Understanding the Reaction of Benzoic Acid with Lithium Aluminium Hydride.
  • Testbook. (n.d.). Benzoic acid on reacting with lithium aluminium hydride gives.
  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
  • Wikipedia. (n.d.). Ortho effect.
  • Quora. (2016). Why are ortho substituted benzoic acids more acidic? Retrieved from a relevant discussion thread on Quora.
  • Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Retrieved from a relevant discussion thread on Quora.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • YouTube. (2016). LiAlH4 vs NaBH4 Carbonyl Reactions and Selective Reduction. Leah4sci.
  • PubMed. (2014). Carbodiimide/NHS derivatization of COOH-terminated SAMs: activation or byproduct formation?

Sources

The Architecture of Activity: A Technical Guide to the Preliminary Structure-Activity Relationship (SAR) Studies of Benzylsulfanyl Benzoic Acids as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a chemical scaffold to a viable therapeutic candidate is one of meticulous design, synthesis, and evaluation. The benzylsulfanyl benzoic acid core represents a promising scaffold in medicinal chemistry, demonstrating a breadth of biological activities. This guide provides an in-depth exploration of the preliminary structure-activity relationship (SAR) studies of this scaffold, with a specific focus on its potential as an anticancer agent. We will delve into the causal relationships behind experimental choices, provide validated protocols for key assays, and present a logical framework for initiating a drug discovery campaign centered on this chemical series.

Introduction: The Benzylsulfanyl Benzoic Acid Scaffold - A Privileged Structure?

The benzoic acid moiety is a well-established pharmacophore present in numerous approved drugs and biologically active molecules.[1][2] Its carboxylic acid group serves as a critical hydrogen bond donor and acceptor, often anchoring the molecule within the active site of a biological target.[3] The introduction of a benzylsulfanyl substituent introduces a flexible thioether linkage and a second aromatic ring, significantly expanding the chemical space and potential for interaction with protein targets. This combination offers a unique topology, blending the acidic character of the benzoic acid with the lipophilic and potentially interactive nature of the benzylsulfanyl group.

Preliminary investigations into benzylsulfanyl derivatives have hinted at a range of biological activities, including antimicrobial and anticancer potential.[3][4][5] The central hypothesis for their anticancer effect often revolves around the induction of apoptosis and cell cycle arrest, common mechanisms for many chemotherapeutic agents.[6][7] This guide will provide a framework for systematically exploring this potential.

The Strategic Synthesis of a Benzylsulfanyl Benzoic Acid Library

A robust SAR study is predicated on a systematically designed library of compounds. The synthesis of benzylsulfanyl benzoic acids is typically achieved through a nucleophilic substitution reaction between a substituted mercaptobenzoic acid and a substituted benzyl halide, or vice versa. The general synthetic scheme allows for facile diversification at three key positions, which will form the basis of our preliminary SAR exploration.

Key Diversification Points:

  • R1 (Benzoic Acid Ring): Substituents on this ring can modulate the pKa of the carboxylic acid, influencing its interaction with target proteins and affecting pharmacokinetic properties.

  • R2 (Benzyl Ring): Modifications on this ring can explore steric and electronic interactions within the binding pocket and influence the overall lipophilicity of the molecule.

  • Linker (Thioether): Oxidation of the thioether to a sulfoxide or sulfone can alter the geometry, polarity, and hydrogen bonding capacity of the linker, providing valuable SAR insights.

General Synthetic Protocol: Synthesis of 4-(Benzylsulfanyl)benzoic Acid Derivatives

This protocol describes a general method for the synthesis of 4-(benzylsulfanyl)benzoic acid, which can be adapted for a variety of substituted analogs.

Materials:

  • 4-Mercaptobenzoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

Procedure:

  • To a stirred solution of 4-mercaptobenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 4-(benzylsulfanyl)benzoic acid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: A Tiered Approach to Anticancer Screening

A well-designed biological evaluation cascade is essential for efficiently identifying promising compounds and elucidating their mechanism of action. We propose a tiered approach, starting with a broad cytotoxicity screen, followed by more specific assays to probe the mechanism of cell death.

Tier 1: In Vitro Cytotoxicity Screening (MTT Assay)

The initial step is to assess the general cytotoxicity of the synthesized compounds against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer)[1][5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Tier 2: Mechanistic Elucidation - Probing for Apoptosis and Cell Cycle Arrest

Compounds exhibiting significant cytotoxicity in the primary screen should be further investigated to determine their mechanism of action. Two key hallmarks of anticancer activity are the induction of apoptosis (programmed cell death) and cell cycle arrest.

Caspases are a family of proteases that play a central role in the execution phase of apoptosis. Measuring the activity of effector caspases, such as caspase-3 and caspase-7, is a reliable method for detecting apoptosis.[9][10][11]

Experimental Protocol: Caspase-3/7 Activity Assay

Materials:

  • Cells treated with the test compound

  • Lysis buffer

  • Caspase-3/7 substrate (e.g., a DEVD peptide conjugated to a fluorophore or a luminogenic substrate)[9][10]

  • Reaction buffer

  • 96-well plate (black or white, depending on the detection method)

  • Fluorometer or luminometer

Procedure:

  • Plate and treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Lyse the cells according to the manufacturer's protocol.

  • Add the cell lysate to a 96-well plate.

  • Prepare the reaction mixture containing the caspase-3/7 substrate and reaction buffer.

  • Add the reaction mixture to each well containing the cell lysate.

  • Incubate the plate at room temperature, protected from light, for 1-2 hours.

  • Measure the fluorescence or luminescence using a plate reader.

  • Quantify the fold-increase in caspase-3/7 activity relative to the vehicle-treated control.

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G1, S, or G2/M).[12][13][14] This can be analyzed by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and measuring the fluorescence intensity of individual cells using a flow cytometer.[12][13][14]

Experimental Protocol: Cell Cycle Analysis

Materials:

  • Cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate at room temperature in the dark for 30 minutes.

  • Analyze the stained cells using a flow cytometer.

  • Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Preliminary Structure-Activity Relationship (SAR) Insights

Data Presentation:

The quantitative data should be summarized in a clear and concise table to facilitate comparison.

Compound IDR1 (Benzoic Acid Ring)R2 (Benzyl Ring)LinkerIC₅₀ (µM) on MCF-7Fold Increase in Caspase-3/7 Activity% Cells in G2/M Phase
Parent-1 HH-S-[Insert Data][Insert Data][Insert Data]
A-1 4-ClH-S-[Insert Data][Insert Data][Insert Data]
A-2 4-OCH₃H-S-[Insert Data][Insert Data][Insert Data]
B-1 H4-Cl-S-[Insert Data][Insert Data][Insert Data]
B-2 H4-OCH₃-S-[Insert Data][Insert Data][Insert Data]
C-1 HH-SO-[Insert Data][Insert Data][Insert Data]
C-2 HH-SO₂-[Insert Data][Insert Data][Insert Data]

Interpreting the SAR:

  • Influence of R1 Substituents: The electronic nature of the substituent on the benzoic acid ring can be critical. Electron-withdrawing groups (e.g., -Cl, -NO₂) may enhance activity by increasing the acidity of the carboxylic acid, potentially leading to stronger interactions with the target.[3] Conversely, electron-donating groups (e.g., -OCH₃) may decrease activity.

  • Influence of R2 Substituents: The steric and electronic properties of substituents on the benzyl ring can probe the topology of the binding pocket. Bulky groups may be detrimental if the binding site is sterically constrained, while specific substitutions may lead to favorable hydrophobic or polar interactions.

  • Role of the Thioether Linker: Oxidation of the sulfur atom to a sulfoxide (-SO-) or sulfone (-SO₂-) introduces a polar, hydrogen bond-accepting group and alters the geometry of the molecule. This can have a profound impact on activity and can help to map the requirements of the binding site.

Visualization of Key Concepts

To aid in the understanding of the experimental workflows and the underlying biological processes, we can use diagrams generated with Graphviz.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Compound Synthesis & Library Design cluster_screening Biological Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Benzylsulfanyl Benzoic Acid Analogs Diversification Systematic Variation of R1, R2, and Linker Synthesis->Diversification Cytotoxicity Tier 1: In Vitro Cytotoxicity (MTT Assay) Diversification->Cytotoxicity Mechanistic Tier 2: Mechanistic Studies Cytotoxicity->Mechanistic Caspase Caspase Activation Assay Mechanistic->Caspase CellCycle Cell Cycle Analysis Mechanistic->CellCycle Data Data Compilation (IC50, Apoptosis, Cell Cycle Arrest) Mechanistic->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR SAR->Synthesis Iterative Design & Optimization

Caption: A general workflow for a structure-activity relationship (SAR) guided drug discovery program.

Apoptosis Signaling Pathway

Apoptosis_Pathway Compound Benzylsulfanyl Benzoic Acid Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: A simplified signaling pathway for the induction of apoptosis.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for conducting preliminary SAR studies on benzylsulfanyl benzoic acids as potential anticancer agents. By following a logical progression of synthesis, tiered biological evaluation, and data analysis, researchers can efficiently identify promising lead compounds and gain valuable insights into the structural features that govern their activity.

Future work should focus on:

  • Expanding the chemical library to further probe the SAR.

  • Identifying the specific molecular target of the most active compounds through techniques such as target-based screening or proteomics.

  • Optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties.

  • In vivo evaluation of the most promising candidates in animal models of cancer.

The benzylsulfanyl benzoic acid scaffold holds considerable promise for the development of novel anticancer therapeutics. A systematic and mechanistically driven approach, as detailed in this guide, will be crucial for unlocking its full potential.

References

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]
  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
  • Caspase Activity Assay.
  • Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
  • Caspase Protocols in Mice. PMC - NIH. [Link]
  • Cell cycle analysis. Wikipedia. [Link]
  • Caspases activity assay procedures. ScienceDirect. [Link]
  • Caspase 3/7 Activity. Protocols.io. [Link]
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC - NIH. [Link]
  • In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]
  • Appendix C6: In Vitro Cytotoxicity Test Methods BRD.
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
  • Novel functions for 2-phenylbenzimidazole-5-sulphonic acid: Inhibition of ovarian cancer cell responses and tumour angiogenesis. PubMed. [Link]
  • Quantitative structure-activity relationship study of benzylsulfanyl imidazoles as cytokine release inhibitors. PubMed. [Link]
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
  • Section 1: In Vitro Cytotoxicity Test Methods BRD.
  • Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. PubMed. [Link]
  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC - PubMed Central. [Link]
  • Dual-acting agents that possess reversing resistance and anticancer activities: Design, synthesis, MES-SA/Dx5 cell assay, and SAR of Benzyl 1,2,3,5,11,11a-hexahydro-3,3-dimethyl-1-oxo-6H-imidazo[3',4':1,2]pyridin[3,4-b]indol-2-substitutedacet
  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed. [Link]
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
  • Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. PMC - PubMed Central. [Link]
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. MedCrave. [Link]
  • Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone.
  • Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets.
  • Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Deriv
  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-(Benzylsulfanyl)benzenecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(Benzylsulfanyl)benzenecarboxylic acid

Authored by: A Senior Application Scientist

This document provides a detailed, field-proven protocol for the synthesis of this compound. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both successful execution and a deeper understanding of the synthetic process.

Introduction and Strategic Overview

This compound, also known as 2-(benzylthio)benzoic acid, is a valuable intermediate in organic and medicinal chemistry. Its structure, featuring a benzoic acid core linked to a benzyl group via a thioether bridge, makes it a versatile building block for synthesizing more complex molecules, including potential therapeutic agents and materials science components.

The synthesis described herein is a classic example of a Williamson ether synthesis, adapted for a thioether linkage. The core strategy involves the S-alkylation of 2-mercaptobenzoic acid (thiosalicylic acid). The protocol leverages the nucleophilicity of the thiol group, which is enhanced under basic conditions, to displace a halide from an electrophilic benzyl source, in this case, benzyl chloride. This method is robust, high-yielding, and illustrative of fundamental organic reaction mechanisms.

Reaction Mechanism and Rationale

The synthesis proceeds via a two-step nucleophilic substitution (SN2) mechanism.

  • Deprotonation: The first and critical step is the deprotonation of the thiol group (-SH) on 2-mercaptobenzoic acid. A base, sodium hydroxide (NaOH), is used to abstract the acidic thiol proton, forming a highly nucleophilic thiophenolate anion. This step is crucial as the neutral thiol is a significantly weaker nucleophile. The carboxyl group is also deprotonated to a carboxylate, which enhances solubility in the aqueous-ethanolic reaction medium.

  • Nucleophilic Attack: The generated thiophenolate anion then acts as the nucleophile, attacking the electrophilic methylene carbon of benzyl chloride. This concerted attack displaces the chloride ion, which is a good leaving group, to form the new carbon-sulfur bond, resulting in the desired thioether product in its salt form.

  • Protonation: A final acidification step using a strong acid like hydrochloric acid (HCl) is required to protonate the carboxylate group, rendering the final product, this compound, insoluble in the aqueous medium and allowing for its isolation via precipitation.

Reaction_Mechanism Figure 1: S-Alkylation Reaction Mechanism cluster_step1 Step 1: Deprotonation (in situ) cluster_step2 Step 2: Nucleophilic Attack (SN2) Thio 2-Mercaptobenzoic Acid (Thiophenolate form) BenzylCl Benzyl Chloride Product This compound (Carboxylate form) Cl_ion Cl⁻ Thiol Thiol (-SH) Thiophenolate Thiophenolate (-S⁻) (Nucleophile) Thiol->Thiophenolate + OH⁻ - H₂O Base OH⁻ Thiophenolate2 Thiophenolate (-S⁻) BenzylCl2 Benzyl Chloride Thiophenolate2->BenzylCl2 Nucleophilic Attack Product2 Product (C-S bond formed) BenzylCl2->Product2 Forms Cl_ion2 Cl⁻ BenzylCl2->Cl_ion2 Displaces

Caption: S-Alkylation Reaction Mechanism.

Materials, Reagents, and Equipment

Reagent Data

Proper preparation requires high-purity reagents. The following table summarizes the key properties of the materials involved.

CompoundFormulaMolar Mass ( g/mol )CAS NumberRole
2-Mercaptobenzoic AcidC₇H₆O₂S154.19147-93-3Starting Material
Benzyl ChlorideC₇H₇Cl126.58100-44-7Alkylating Agent
Sodium HydroxideNaOH40.001310-73-2Base
Ethanol (95%)C₂H₅OH46.0764-17-5Solvent
Hydrochloric Acid (conc.)HCl36.467647-01-0Acidification
Distilled WaterH₂O18.027732-18-5Solvent/Washing
Required Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Thermometer

  • Beakers and graduated cylinders

  • Buchner funnel and vacuum flask

  • pH paper or pH meter

  • Standard laboratory glassware

Mandatory Safety Protocols

A thorough understanding and strict adherence to safety protocols are paramount due to the hazardous nature of the reagents. This experiment must be performed in a certified chemical fume hood.

  • Benzyl Chloride : This substance is highly toxic, corrosive, a lachrymator, and a probable human carcinogen.[1][2][3] It is fatal if inhaled and causes severe skin and eye damage.[2][4][5] Always handle with extreme caution, wearing chemical-resistant gloves (e.g., Viton or laminate), safety goggles, a face shield, and a lab coat.[4] Ensure the fume hood has proper airflow.

  • Sodium Hydroxide : A strong corrosive that can cause severe chemical burns to skin and eyes.[6][7] Inhalation of dust or mist can cause respiratory irritation.[6][8] Handle with appropriate gloves and eye protection. When preparing solutions, always add NaOH to water , never the other way around, to control the exothermic dissolution.[9]

  • 2-Mercaptobenzoic Acid : Causes skin, eye, and respiratory irritation.[10][11][12] Avoid inhalation of dust and contact with skin and eyes.[13]

  • Hydrochloric Acid : Concentrated HCl is highly corrosive and releases toxic fumes. Handle with care, using appropriate PPE.

Detailed Step-by-Step Synthesis Protocol

This protocol is based on a standard laboratory-scale synthesis adapted from established methodologies.[14][15]

Part 1: Preparation of Sodium Thiosalicylate Solution
  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer.

  • Dissolve Base: In a separate beaker, carefully prepare a solution of sodium hydroxide by dissolving 2.0 g (50.0 mmol) of NaOH pellets in 25 mL of distilled water. The process is exothermic; allow the solution to cool to room temperature.

  • Add Reagents: To the reaction flask, add 7.71 g (50.0 mmol) of 2-mercaptobenzoic acid and 100 mL of 95% ethanol.

  • Form Nucleophile: Begin stirring the ethanol-thiosalicylic acid suspension. Slowly add the cooled sodium hydroxide solution to the flask. Stir for 15-20 minutes at room temperature. The suspension should dissolve to form a clear, yellowish solution of the sodium thiophenolate. This step is crucial for generating the active nucleophile.

Part 2: S-Alkylation Reaction
  • Add Alkylating Agent: In a dropping funnel, place 6.0 mL (6.63 g, 52.5 mmol) of benzyl chloride. Add the benzyl chloride dropwise to the stirring thiophenolate solution over a period of 20-30 minutes. Benzyl chloride is the limiting reagent in principle, but a slight excess ensures complete consumption of the thiosalicylate.

  • Reaction Conditions: After the addition is complete, gently heat the reaction mixture to a gentle reflux (approximately 60-70°C) using a heating mantle or water bath.

  • Monitor Reaction: Maintain the reflux with stirring for 2-3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (2-mercaptobenzoic acid).

Part 3: Product Isolation and Purification
  • Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Solvent Removal: Reduce the volume of the solution by approximately half using a rotary evaporator to remove most of the ethanol. This step facilitates the subsequent precipitation.

  • Precipitation: Transfer the remaining aqueous solution to a beaker. While stirring, slowly and carefully add concentrated hydrochloric acid dropwise until the solution is strongly acidic (pH ~2), as confirmed with pH paper. A voluminous white precipitate of this compound will form.

  • Filtration: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with several portions of cold distilled water to remove any inorganic salts (like NaCl) and excess HCl.

  • Drying: Press the solid as dry as possible on the funnel. Transfer the crude product to a watch glass and dry it in a vacuum oven at 50-60°C until a constant weight is achieved.

Part 4: (Optional) Recrystallization

For obtaining a highly pure product, recrystallization is recommended.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Add hot water dropwise until the solution becomes faintly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Filter the purified crystals, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Experimental Workflow and Data Management

Quantitative Data Summary
ReagentMolar Mass ( g/mol )Amount UsedMoles (mmol)Molar Eq.
2-Mercaptobenzoic Acid154.197.71 g50.01.0
Sodium Hydroxide40.002.0 g50.01.0
Benzyl Chloride126.586.0 mL (6.63 g)52.51.05
Theoretical Yield 244.31 - 50.0 12.22 g
Visual Workflow

The following diagram outlines the complete experimental procedure from setup to final product.

Synthesis_Workflow Figure 2: Step-by-Step Experimental Workflow A 1. Setup Assemble 3-neck flask, condenser, stirrer B 2. Prepare Base Dissolve NaOH in H₂O, cool A->B C 3. Form Nucleophile Add 2-Mercaptobenzoic Acid & Ethanol to flask. Add NaOH solution and stir B->C D 4. Alkylation Dropwise addition of Benzyl Chloride C->D E 5. Heat Reaction Reflux at 60-70°C for 2-3 hours D->E F 6. Work-up Cool, remove ethanol via rotovap E->F G 7. Precipitation Acidify with conc. HCl to pH 2 F->G H 8. Isolate Product Filter via Buchner funnel, wash with cold H₂O G->H I 9. Dry Dry product in vacuum oven H->I J 10. (Optional) Purify Recrystallize from Ethanol/Water I->J

Caption: Step-by-Step Experimental Workflow.

References

  • CORECHEM Inc. Safe Handling Guide: Sodium Hydroxide. [Link]
  • GOV.UK.
  • United States Environmental Protection Agency (EPA). Benzyl chloride. [Link]
  • Chemistry For Everyone. Is Sodium Hydroxide Dangerous? YouTube. [Link]
  • Tennessee Department of Health. Sodium Hydroxide. [Link]
  • GOV.UK. Benzyl chloride - Incident management. [Link]
  • New Jersey Department of Health. Benzyl chloride - Hazardous Substance Fact Sheet. [Link]
  • New Jersey Department of Health. Sodium Hydroxide - Hazardous Substance Fact Sheet. [Link]
  • Suvchem Laboratory Chemicals. 2-MERCAPTO BENZOIC ACID AR (THIOSALICYLIC ACID). [Link]
  • PubChem. 2-Mercaptobenzoic Acid. [Link]
  • Radić, G. P., et al. "Benzyl 2-(benzylsulfanyl)benzoate." Acta Crystallographica Section E: Structure Reports Online, vol. 69, no. 2, 2013, pp. o285-o286. PubMed Central, [Link]
  • Radić, G. P., et al. "(PDF) Benzyl 2-(benzylsulfanyl)benzoate.

Sources

Application of 2-(Benzylsulfanyl)benzenecarboxylic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of 2-(benzylsulfanyl)benzenecarboxylic acid, a key intermediate in the preparation of various pharmaceutical scaffolds. The primary focus is on its role as a precursor to the thioxanthen-9-one core, a privileged structure found in a range of biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and data presentation to facilitate the practical application of this versatile building block in medicinal chemistry.

Introduction

This compound, also known as 2-(benzylthio)benzoic acid, is a sulfur-containing aromatic carboxylic acid. Its structural arrangement, featuring a flexible benzylthio ether linked to a benzoic acid moiety, makes it an ideal precursor for intramolecular cyclization reactions. The most significant application of this compound lies in its conversion to thioxanthen-9-one, the sulfur analog of xanthone.[1] The thioxanthen-9-one scaffold is of considerable interest in pharmaceutical development due to its presence in compounds with a wide array of biological activities, including antitumor, antiallergic, and monoamine oxidase (MAO) inhibitory properties.[2] Notable examples of pharmaceuticals derived from the thioxanthen-9-one core include the antischistosomal drugs lucanthone and hycanthone.[1] This guide will detail the synthesis of this compound and its subsequent transformation into the thioxanthen-9-one scaffold, providing a foundation for the synthesis of diverse pharmaceutical intermediates.

Physicochemical Properties

A summary of the key physical and chemical properties of the primary compounds discussed in this guide is presented in Table 1.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
Thiosalicylic AcidC₇H₆O₂S154.19Yellowish crystalline powder164-167
Benzyl ChlorideC₇H₇Cl126.58Colorless liquid-43
This compoundC₁₄H₁₂O₂S244.31White to off-white solid~155-158
Thioxanthen-9-oneC₁₃H₈OS212.27Pale yellow solid211

Synthetic Protocols

Part 1: Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution of a halogen on a benzyl derivative with the thiol group of thiosalicylic acid. The following protocol outlines a standard laboratory procedure for this synthesis.

Reaction Scheme:

Synthesis of this compound Thiosalicylic_Acid Thiosalicylic Acid Reaction Mixture Reaction Mixture Thiosalicylic_Acid->Reaction Mixture Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Reaction Mixture Product This compound Base NaOH (aq) Base->Reaction Mixture HCl HCl (aq) Intermediate_Salt Intermediate_Salt HCl->Intermediate_Salt Reaction Mixture->Intermediate_Salt S-alkylation Intermediate_Salt->Product Acidification

Caption: Synthesis of this compound.

Materials:

  • Thiosalicylic acid (1.0 eq)

  • Benzyl chloride (1.1 eq)

  • Sodium hydroxide (NaOH) (2.2 eq)

  • Ethanol

  • Water

  • Concentrated Hydrochloric acid (HCl)

  • 500 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a 500 mL round-bottom flask, dissolve thiosalicylic acid (1.0 eq) in a solution of sodium hydroxide (2.2 eq) in water.

  • To this solution, add ethanol to ensure homogeneity.

  • Add benzyl chloride (1.1 eq) dropwise to the stirring solution at room temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted benzyl chloride.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid with cooling in an ice bath until the pH is approximately 2.

  • A white to off-white precipitate of this compound will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash thoroughly with cold water.

  • Dry the purified product in a vacuum oven.

Expected Yield: 85-95%

Characterization: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 2: Synthesis of Thioxanthen-9-one

The primary application of this compound in pharmaceutical intermediate synthesis is its intramolecular cyclization to form the thioxanthen-9-one scaffold. This reaction is an example of a Friedel-Crafts acylation.[3]

Reaction Scheme:

Synthesis of Thioxanthen-9-one Starting_Material This compound Product Thioxanthen-9-one Starting_Material->Product Intramolecular Friedel-Crafts Acylation Reaction Reaction Starting_Material->Reaction Reagent Conc. H₂SO₄ or PPA Reagent->Reaction Reaction->Product

Caption: Cyclization to Thioxanthen-9-one.

Materials:

  • This compound (1.0 eq)

  • Concentrated sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA)

  • Ice

  • Water

  • Sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Carefully add concentrated sulfuric acid (or polyphosphoric acid) to the flask with stirring. A sufficient amount should be used to ensure the starting material is fully dissolved and the mixture is stirrable (typically 5-10 volumes).

  • Heat the reaction mixture to 80-100 °C and maintain for 1-2 hours. The reaction progress can be monitored by TLC.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring.

  • A precipitate of thioxanthen-9-one will form.

  • Collect the crude product by vacuum filtration and wash with copious amounts of water until the filtrate is neutral.

  • Further wash the solid with a dilute sodium bicarbonate solution to remove any unreacted starting material, followed by another wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure thioxanthen-9-one as a pale yellow solid.

Expected Yield: 70-85%

Characterization Data for Thioxanthen-9-one:

  • Melting Point: 211 °C[1]

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.65 (dd, J = 8.0, 1.6 Hz, 1H), 7.68 – 7.58 (m, 3H), 7.52 – 7.42 (m, 4H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 179.8, 137.8, 132.8, 132.4, 130.0, 129.2, 128.9, 126.8, 126.2.

  • IR (KBr, cm⁻¹): 1635 (C=O), 1590, 1450, 1320, 1140, 750.

Mechanism of Action in Synthesis

The conversion of this compound to thioxanthen-9-one proceeds via an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation). The strong acid (H₂SO₄ or PPA) protonates the carboxylic acid group, which then loses water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of the benzyl group at the ortho position to the sulfur atom, leading to the formation of the six-membered heterocyclic ring and regeneration of the aromaticity.

Mechanism of Cyclization A This compound B Protonation of Carboxylic Acid A->B + H⁺ C Formation of Acylium Ion B->C - H₂O D Electrophilic Attack C->D Intramolecular Attack E Deprotonation D->E - H⁺ F Thioxanthen-9-one E->F

Caption: Mechanism of Friedel-Crafts Acylation.

Applications in Pharmaceutical Intermediate Synthesis

The thioxanthen-9-one core structure derived from this compound serves as a versatile platform for the synthesis of a wide range of pharmaceutical intermediates. Functionalization of the thioxanthen-9-one ring system at various positions allows for the generation of libraries of compounds for drug discovery programs.

Key Pharmaceutical Scaffolds and Derivatives:

  • Lucanthone and Hycanthone Analogues: These compounds have been investigated for their antischistosomal and antitumor activities. The synthesis of these molecules involves the functionalization of the thioxanthen-9-one core, often through chlorosulfonation followed by amination.[2][5]

  • Substituted Thioxanthenones: Various substitution patterns on the aromatic rings of thioxanthen-9-one have been explored to modulate biological activity. For instance, the introduction of amino, amido, or other functional groups can enhance properties such as solubility and target-specific interactions.[2]

  • Thioxanthene Derivatives: Reduction of the ketone functionality in thioxanthen-9-one provides access to thioxanthene derivatives, which are also of interest in medicinal chemistry.

The synthesis of these more complex pharmaceutical intermediates often involves multi-step reaction sequences starting from the fundamental thioxanthen-9-one scaffold.

Conclusion

This compound is a valuable and readily accessible intermediate for the synthesis of the pharmaceutically relevant thioxanthen-9-one scaffold. The protocols detailed in this guide provide a reliable and efficient pathway for the preparation of this key building block. The versatility of the thioxanthen-9-one core allows for the development of a diverse range of derivatives with potential therapeutic applications. The methodologies and insights presented herein are intended to support researchers and scientists in the field of drug discovery and development in their efforts to synthesize novel and effective pharmaceutical agents.

References

  • Lopez, O., et al. (2007). Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides. Bioorganic & Medicinal Chemistry Letters, 17(21), 5940-3. [Link]
  • Kobayashi, K., et al. (2013). A CONVENIENT SYNTHESIS OF 9H-THIOXANTHEN-9-ONES AND THEIR AZA-ANALOGUES. HETEROCYCLES, 87(12), 2577-2587. [Link]
  • Thioxanthone. In Wikipedia.
  • Al-Araji, S. M., & Dawood, R. S. (2013). Synthesis and Characterization of New Thioxanthone Derivatives. Baghdad Science Journal, 10(3), 724-734. [Link]
  • The Royal Society of Chemistry. (2018).
  • Google Patents. (n.d.). US4101558A - Process for preparing thioxanthones.
  • The Royal Society of Chemistry. (n.d.).
  • Deniz, H., Yıldız, T., & Küçük, H. B. (2024). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. ACS Omega. [Link]
  • Scribd. (n.d.). Synthesis of Benzoic Acid From Benzyl Chloride.
  • Stan's Academy. (2018, March 17).
  • Digital Commons @ NJIT. (2023, May 19). Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. [Link]
  • YouTube. (2020, October 5).
  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzoic acid.
  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]

Sources

High-performance liquid chromatography (HPLC) method for 2-(Benzylsulfanyl)benzenecarboxylic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Benzylsulfanyl)benzenecarboxylic acid

Introduction

This compound, a derivative of thiosalicylic acid, belongs to a class of compounds with significant interest in medicinal chemistry and materials science. Thiosalicylic acid and its derivatives are explored for their potential in various disease treatments, including inflammatory and allergic conditions[1]. The precise quantification and purity assessment of these compounds are paramount for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) stands as a robust and reliable analytical technique for this purpose, offering high resolution and sensitivity for separating the target analyte from impurities and degradation products.

This application note details a comprehensive reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The protocol is designed for researchers, scientists, and drug development professionals, providing not just a step-by-step guide but also the scientific rationale behind the methodological choices, ensuring a deep understanding and successful implementation of the analysis.

Principle of the Method: A Rationale-Driven Approach

The method is founded on the principles of reversed-phase chromatography, a cornerstone of modern analytical chemistry. In this modality, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase.

  • Analyte Polarity and Stationary Phase Choice: this compound is a moderately non-polar molecule due to its two aromatic rings and the sulfur linkage. A C18 (octadecylsilane) stationary phase is selected for its strong hydrophobic retention capabilities, making it ideal for retaining and separating aromatic compounds.

  • Mobile Phase pH Control—The Key to Good Peak Shape: The carboxylic acid moiety (–COOH) is ionizable. The pKa of benzoic acid is approximately 4.2[2][3][4]. The pKa of this compound is expected to be in a similar range. To ensure consistent retention and sharp, symmetrical peaks, the analyte's ionization must be suppressed. This is achieved by acidifying the mobile phase to a pH at least 1.5 to 2 units below the analyte's pKa. By adding an acid like formic acid or phosphoric acid, the equilibrium is shifted towards the non-ionized, more hydrophobic form (R-COOH), which interacts more consistently with the C18 stationary phase.

  • Detection: The presence of two benzene rings in the molecule results in strong ultraviolet (UV) absorbance. A UV detector is therefore a simple, robust, and highly effective means of detection and quantification. Based on the UV spectra of similar aromatic carboxylic acids, a detection wavelength in the range of 230-280 nm is expected to provide excellent sensitivity[5][6].

Below is a diagram illustrating the core logic of the analytical approach.

cluster_Analyte Analyte: this compound cluster_Method HPLC Method Design cluster_Rationale Scientific Rationale Analyte Key Properties: - Aromatic Rings (Hydrophobic) - Carboxylic Acid (Ionizable, pKa ~4.2) - UV Chromophore StationaryPhase Stationary Phase: C18 (Non-polar) Analyte->StationaryPhase interacts with MobilePhase Mobile Phase: Acidified Water/ACN (Polar) Analyte->MobilePhase eluted by Detection Detection: UV (e.g., 254 nm) Analyte->Detection detected by Rationale_SP Rationale: Aromatic rings provide strong hydrophobic interaction with C18. StationaryPhase->Rationale_SP Rationale_MP Rationale: Low pH suppresses ionization of carboxylic acid, ensuring good retention and peak shape. MobilePhase->Rationale_MP Rationale_Det Rationale: Aromatic structure provides strong UV absorbance for sensitive detection. Detection->Rationale_Det

Caption: Logical framework for the HPLC method development.

Physicochemical Properties

A summary of the known and estimated properties of this compound is crucial for method development and understanding its behavior.

PropertyValueSource / Comment
Molecular Formula C₁₄H₁₂O₂SKey Organics[7] (Note: Key Organics lists C14H12O3S for a related compound, the correct formula for the topic compound is C14H12O2S)
Molecular Weight 258.31 g/mol Calculated from formula.
CAS Number 1531-80-2Key Organics[7]
pKa (estimated) ~ 4.0 - 4.5Estimated based on benzoic acid (pKa ≈ 4.2)[2][3][4].
log P (estimated) 3.5 - 4.5Estimated based on structure; indicates significant hydrophobicity.
UV λmax (estimated) ~230 nm, ~275 nmEstimated based on benzoic acid derivatives which have characteristic absorption peaks[6].

Instrumentation and Materials

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Vortex mixer.

Chemicals and Reagents
  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid (≥98% purity).

  • This compound reference standard (>98% purity).

Chromatographic Column
  • Recommended: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Alternative: For faster analysis, a 2.1 x 50 mm, <2 µm particle size column can be used with a UHPLC system.

Detailed Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase A (Aqueous):

    • Measure 1000 mL of HPLC-grade water into a clean mobile phase bottle.

    • Carefully add 1.0 mL of formic acid to achieve a 0.1% (v/v) concentration. The final pH should be approximately 2.7.

    • Sonicate for 15 minutes to degas.

  • Mobile Phase B (Organic):

    • Measure 1000 mL of HPLC-grade acetonitrile into a second mobile phase bottle.

    • Carefully add 1.0 mL of formic acid (0.1% v/v).

    • Sonicate for 15 minutes to degas.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This is used for dissolving the standard and sample to ensure compatibility with the initial chromatographic conditions.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent.

    • Sonicate for 10 minutes or until fully dissolved.

    • Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix thoroughly.

  • Working Standard Solutions (for Calibration):

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.[8]

  • Sample Solution (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes.

    • Cool to room temperature, dilute to the mark with diluent, and mix.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[9]

Protocol 2: HPLC System Operation and Analysis

The overall workflow from sample preparation to data analysis is depicted below.

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (Aqueous & Organic) B Prepare Standard & Sample Solutions A->B C Filter Sample Solution B->C D Equilibrate System with Initial Conditions C->D E Inject Standard/Sample D->E F Run Gradient Program & Acquire Data E->F G Integrate Chromatogram F->G H Generate Calibration Curve (from Standards) G->H I Quantify Analyte in Sample H->I

Caption: Experimental workflow for HPLC analysis.

  • System Setup: Configure the HPLC system according to the parameters in the table below.

  • Equilibration: Purge the system and equilibrate the column with the initial mobile phase composition for at least 20 minutes, or until a stable baseline is achieved.

  • System Suitability: Inject the working standard solution (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Calibration Curve: Inject each working standard solution once to generate a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis: Inject the prepared sample solutions.

  • Data Processing: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Time (min)
0.0
15.0
17.0
17.1
22.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 22 minutes

Method Validation and Trustworthiness

To ensure the reliability and trustworthiness of the results, the method should be validated according to ICH (International Council for Harmonisation) guidelines. Key validation parameters are outlined below.

ParameterPurposeAcceptance Criteria (Typical)
Linearity Establishes the relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy Measures the closeness of the test results to the true value.98.0% - 102.0% recovery of spiked samples.
Precision Assesses the degree of scatter between a series of measurements.RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day).
LOD/LOQ Determines the lowest concentration that can be reliably detected (LOD) and quantified (LOQ).Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1.
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in parameters.RSD ≤ 5.0% after minor changes in flow rate, column temperature, or mobile phase pH.

Conclusion

This application note provides a detailed, robust, and scientifically-grounded RP-HPLC method for the quantitative analysis of this compound. By explaining the causality behind the choice of column, mobile phase, and detection parameters, this guide empowers researchers to not only replicate the protocol but also to adapt and troubleshoot it effectively. The method is suitable for purity assessment, stability testing, and other quantitative applications in pharmaceutical and chemical research settings.

References

  • PubChem. 2-(Benzylsulfonyl)benzoic acid. National Center for Biotechnology Information.
  • ResearchGate. A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column.
  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Journal of the American Society of Brewing Chemists. Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography.
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid.
  • SIELC Technologies. Separation of Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]- on Newcrom R1 HPLC column.
  • PubChem. 2-Benzoylbenzoic Acid. National Center for Biotechnology Information.
  • PubMed Central. Benzyl 2-(benzylsulfanyl)benzoate. National Center for Biotechnology Information.
  • University of Wisconsin-Madison, Department of Chemistry. Bordwell pKa Table.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
  • ResearchGate. (PDF) Benzyl 2-(benzylsulfanyl)benzoate.
  • PubChem. (2R)-3-(Benzylsulfanyl)-2-({[(4-methylphenyl)methyl] [(4 phenylphenyl)carbonyl] carbamoyl}amino) propanoic acid. National Center for Biotechnology Information.
  • Wikipedia. Benzoic acid.
  • UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen.
  • ResearchGate. Experimental UV spectra of benzoic acid derivatives.
  • California State University. Table of Acids with Ka and pKa Values.
  • Stenutz. pKa values.
  • ResearchGate. (PDF) Simultaneous spectrophotometric determination of benzyl alcohol and diclofenac in pharmaceuticals using methods based on the first derivative of the optical density ratio.
  • SciELO. A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I.
  • US EPA. Benzoic acid, 2-hydroxy-, reaction products with benzyl alc., bisphenol A-epichlorohydrin polymer and 4,4'-methylenebis[benzenamine] - Substance Details.

Sources

Application Notes and Protocols: A Researcher's Guide to the Synthesis of 2-(benzylcarbamoyl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-(benzylcarbamoyl)benzoic Acid Scaffold

The 2-(benzylcarbamoyl)benzoic acid framework and its derivatives represent a class of molecules with significant importance in medicinal chemistry and materials science.[1] These compounds, characterized by a benzoic acid moiety linked to a benzylamine through an amide bridge at the ortho position, provide a structurally rigid yet adaptable scaffold for interaction with various biological targets.[1] The ability to readily modify the benzene rings and the central amide linkage allows for the generation of diverse chemical libraries with a wide spectrum of biological activities, including potential anticancer and antimicrobial properties.[1] This guide provides a comprehensive experimental protocol for the synthesis of 2-(benzylcarbamoyl)benzoic acid and its analogs, intended for researchers, scientists, and professionals in drug development and organic chemistry.

Reaction Mechanism: A Nucleophilic Acyl Substitution Approach

The synthesis of 2-(benzylcarbamoyl)benzoic acid analogs is primarily achieved through a nucleophilic acyl substitution reaction. The process commences with the nucleophilic attack of the amine group of a benzylamine derivative on one of the carbonyl carbons of phthalic anhydride. This attack leads to the opening of the anhydride ring, forming a phthalamic acid intermediate.[2] This reaction is typically straightforward, high-yielding, and clean, often proceeding without the formation of significant side products.

Experimental Protocol: Synthesis of 2-(benzylcarbamoyl)benzoic Acid

This section details a standard laboratory procedure for the synthesis of the parent compound, 2-(benzylcarbamoyl)benzoic acid. The protocol can be adapted for the synthesis of various analogs by substituting benzylamine with the desired substituted benzylamine.

Materials and Reagents:
  • Phthalic anhydride (1.0 equivalent)

  • Benzylamine (1.0 equivalent)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Deionized water, cold

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure:
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve phthalic anhydride (1.0 eq) in 20 mL of anhydrous THF.

  • Amine Addition: To the stirring solution, add benzylamine (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Once the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux using a water bath or heating mantle. Maintain reflux for one hour.[2][3]

  • Precipitation: After one hour, cool the reaction mixture to room temperature. Pour the cooled mixture into 10 mL of cold deionized water to precipitate the product.[2][3]

  • Isolation: Collect the resulting solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with a small amount of diethyl ether to remove any unreacted starting materials.[2][3]

  • Drying: Dry the purified product in a desiccator or a vacuum oven to obtain 2-(benzylcarbamoyl)benzoic acid as a white solid.

Synthesis of Analogs: A Tabulated Overview

The following table summarizes the synthesis of various 2-(benzylcarbamoyl)benzoic acid analogs, highlighting the versatility of the described protocol.

Substituent on BenzylamineProduct NameSolventReaction Time (h)Yield (%)Melting Point (°C)Reference
H2-(benzylcarbamoyl)benzoic acidTHF1~71140[1]
2-OH2-((2-hydroxybenzyl)carbamoyl)benzoic acidTHF1--[1]
2-OCH₃2-((2-methoxybenzyl)carbamoyl)benzoic acidTHF171190-192[1]
2-Cl2-((2-chlorobenzyl)carbamoyl)benzoic acidTHF1--[1]
4-Cl2-((4-chlorobenzyl)carbamoyl)benzoic acid--85141-142[4]
N,N-dibenzyl2-(dibenzylcarbamoyl)benzoic acidAcetone-78157-159[2]

Note: Yields and melting points are based on reported literature values and may vary depending on experimental conditions.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of 2-(benzylcarbamoyl)benzoic acid analogs.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Phthalic_Anhydride Phthalic Anhydride Dissolution Dissolve Phthalic Anhydride in THF Phthalic_Anhydride->Dissolution Substituted_Benzylamine Substituted Benzylamine Addition Add Substituted Benzylamine Substituted_Benzylamine->Addition Dissolution->Addition Reflux Reflux for 1 hour Addition->Reflux Precipitation Precipitate in Cold Water Reflux->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Diethyl Ether Filtration->Washing Drying Dry Product Washing->Drying Product Purified 2-(benzylcarbamoyl)benzoic acid Analog Drying->Product

Caption: Experimental workflow for the synthesis of 2-(benzylcarbamoyl)benzoic acid analogs.

Purification by Recrystallization: A Detailed Protocol

Recrystallization is a powerful technique to obtain high-purity crystalline products.[5][6][7][8][9] The choice of solvent is critical for successful recrystallization.[5] For 2-(benzylcarbamoyl)benzoic acid and its analogs, solvents such as ethanol, n-hexane, or aqueous acetic acid can be effective.[2][5]

General Recrystallization Procedure:
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5][6] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[5][9]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature until a constant weight is achieved.

Characterization of Analogs: Spectroscopic Analysis

Confirmation of the structure and purity of the synthesized analogs is crucial. The following spectroscopic techniques are routinely employed for this purpose.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the key functional groups present in the molecule. For 2-(benzylcarbamoyl)benzoic acid analogs, look for the following characteristic absorption bands:

  • N-H stretch (amide): A peak in the region of 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A broad peak around 1700-1725 cm⁻¹.

  • C=O stretch (amide): A strong peak around 1630-1680 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR:

    • Aromatic protons: Signals in the range of 7.0-8.5 ppm.

    • CH₂ protons (benzyl): A singlet or doublet around 4.5 ppm.

    • N-H proton (amide): A broad singlet that can appear over a wide range, typically downfield.

    • COOH proton (carboxylic acid): A very broad singlet, often far downfield (>10 ppm).

  • ¹³C NMR:

    • Carbonyl carbons (amide and carboxylic acid): Signals in the deshielded region of 165-180 ppm.

    • Aromatic carbons: Signals in the range of 120-140 ppm.

    • CH₂ carbon (benzyl): A signal around 40-50 ppm.

Safety Precautions

  • Phthalic Anhydride: Phthalic anhydride is a corrosive and respiratory irritant. It is also combustible. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5][7][10] Keep away from heat, sparks, and open flames.[4][5][7]

  • Benzylamine and its Derivatives: Benzylamines are corrosive and can cause skin and eye burns. Handle with care in a fume hood and wear appropriate PPE.

  • Solvents: THF and diethyl ether are highly flammable. Work in a well-ventilated area away from ignition sources.

Troubleshooting

  • Low Yield:

    • Ensure all starting materials are dry.

    • Check for complete dissolution during the reaction.

    • Minimize the amount of solvent used for washing the product.

  • Product Does Not Precipitate:

    • The solution may be too dilute. Try to concentrate the solution by evaporation before adding cold water.

    • Scratch the inside of the flask with a glass rod to induce crystallization.

  • Oily Product:

    • This may indicate the presence of impurities. Attempt to purify by recrystallization from a different solvent system.

References

  • Esterification of Several N.N-disubstituted Phthalamic Acids and Testing the Esters as Plastaziers for Poly (Vinyl Chloride) and. (2024). Journal of Al-Nahrain University, 15(1), 133-140. [Link]
  • Pawar, T. B., et al. (2017). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Journal of Chemical, Biological and Physical Sciences, 7(1), 185-196. [Link]
  • Chemistry LibreTexts. (2021). 2.
  • Experiment (3)
  • Abid, M., et al. (2007). 2-[(4-Chlorobenzyl)carbonylmethyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 7), o3327. [Link]
  • PubChem. (n.d.). 2-(benzylcarbamoyl)benzoic acid. [Link]
  • Organic Syntheses. (n.d.). Benzyl Phthalimide. [Link]
  • UCLA Chemistry and Biochemistry. (n.d.).
  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry [Video]. YouTube. [Link]

Sources

Application Notes and Protocols for Metal-Free Radical Cross-Coupling Reactions Involving Thioethers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in C–S Bond Formation

Thioethers are a cornerstone of modern science, featuring prominently in pharmaceuticals, agrochemicals, and materials science.[1] Their synthesis has traditionally been dominated by transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations. While powerful, these methods often suffer from drawbacks including the cost and toxicity of metal catalysts, potential contamination of the final product with metal residues, and sometimes harsh reaction conditions.[2][3]

In recent years, a paradigm shift towards more sustainable and cost-effective synthetic strategies has spurred the development of metal-free radical cross-coupling reactions for the construction of C–S bonds.[1][4][5][6] These approaches leverage radical intermediates to forge new bonds under milder conditions, often with greater functional group tolerance. This guide provides an in-depth exploration of key metal-free methodologies for the synthesis of thioethers, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will delve into photochemically-induced, electrochemical, persulfate-mediated, and base-promoted reactions, providing a comprehensive toolkit for the modern synthetic chemist.

Mechanistic Insights: Understanding the "Why"

The success of these metal-free reactions hinges on the generation and subsequent coupling of radical species. Understanding the underlying mechanisms is crucial for reaction optimization and troubleshooting. Below, we explore the core pathways.

Photochemical Radical Generation

Visible-light-mediated reactions represent a green and increasingly popular approach.[7][8] In many cases, the reaction can proceed even without an external photocatalyst, relying on the formation of an electron-donor-acceptor (EDA) complex between the reactants.[9]

  • Mechanism: An aryl halide (electron acceptor) and a thiol or its corresponding salt (electron donor) can form an EDA complex. Upon irradiation with visible light, a single-electron transfer (SET) occurs, generating an aryl radical and a thiyl radical, which then combine to form the desired thioether.

Photochemical_Radical_Generation cluster_0 Visible Light Induced C-S Coupling Ar-I Aryl Iodide EDA_Complex EDA Complex [Ar-I---S(H)R] Ar-I->EDA_Complex R-SH Thiol R-SH->EDA_Complex Radical_Generation Single Electron Transfer (SET) EDA_Complex->Radical_Generation hν (Visible Light) Ar_Radical Aryl Radical (Ar•) Radical_Generation->Ar_Radical Thiyl_Radical Thiyl Radical (RS•) Radical_Generation->Thiyl_Radical Thioether Aryl Thioether (Ar-S-R) Ar_Radical->Thioether Thiyl_Radical->Thioether

Figure 1. Simplified mechanism of photocatalyst-free, visible-light-mediated C–S bond formation via an EDA complex.

Electrochemical Radical Generation

Electrosynthesis offers a powerful and oxidant-free method for generating radical intermediates with high precision.[10][11][12][13] By controlling the electrode potential, specific redox events can be triggered to initiate the desired cross-coupling.

  • Mechanism: At the anode, the thiol is oxidized to a thiyl radical. Concurrently, at the cathode, an alkyl or aryl halide can be reduced to generate a carbon-centered radical. These two radicals then couple in solution to form the thioether. This method avoids the need for chemical oxidants, making it an environmentally benign approach.[12][13]

Electrochemical_Radical_Generation cluster_anode Anode (Oxidation) cluster_cathode Cathode (Reduction) Thiol_anode Thiol (R-SH) Thiyl_Radical_anode Thiyl Radical (RS•) Thiol_anode->Thiyl_Radical_anode - e⁻, - H⁺ Coupling Radical-Radical Coupling Thiyl_Radical_anode->Coupling Alkyl_Halide_cathode Alkyl Halide (R'-X) Alkyl_Radical_cathode Alkyl Radical (R'•) Alkyl_Halide_cathode->Alkyl_Radical_cathode + e⁻, - X⁻ Alkyl_Radical_cathode->Coupling Thioether Thioether (R-S-R') Coupling->Thioether

Figure 2. General mechanism for electrochemical C–S cross-coupling.

Persulfate-Mediated Radical Generation

Potassium persulfate (K₂S₂O₈) is an inexpensive and powerful oxidant that can initiate radical chain reactions.[14] It is particularly effective for C-H functionalization reactions.

  • Mechanism: Persulfate thermally or through activation decomposes to form the highly reactive sulfate radical anion (SO₄⁻•).[15] This radical is a potent oxidant capable of abstracting a hydrogen atom from a C-H bond or oxidizing a species to generate a radical intermediate. In the context of thioether synthesis, the sulfate radical can initiate a cascade leading to the formation of both carbon-centered and sulfur-centered radicals, which then couple.

Persulfate_Mechanism cluster_initiation Initiation cluster_propagation Propagation & Coupling Persulfate S₂O₈²⁻ Sulfate_Radical 2 SO₄⁻• Persulfate->Sulfate_Radical Heat or Activation Aryl_Radical Aryl Radical (Ar•) Sulfate_Radical->Aryl_Radical from Arene Thiyl_Radical Thiyl Radical (RS•) Sulfate_Radical->Thiyl_Radical from Thiol Arene Arene (Ar-H) Thiol Thiol (R-SH) Thioether Thioether (Ar-S-R) Aryl_Radical->Thioether Thiyl_Radical->Thioether

Sources

Application Note: A Multi-faceted Approach to the Purity Assessment of 2-(phenylmethylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Purity Analysis

2-(Phenylmethylthio)benzoic acid is a bifunctional organic compound that serves as a key synthetic intermediate and building block in medicinal chemistry and materials science.[1] Its scaffold is valuable for developing novel therapeutic agents, including potential antimicrobial and anticancer compounds.[1] In the context of drug development and scientific research, the purity of such an active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is a critical determinant of safety, efficacy, and reproducibility.

Regulatory agencies like the FDA and EMA mandate that analytical procedures be validated to ensure they are suitable for their intended purpose, which includes accurately determining the purity of drug substances.[2][3][4] Impurities, even in minute quantities, can possess undesirable pharmacological or toxicological properties, alter the stability of the final product, or interfere with downstream synthetic steps.

This guide provides a comprehensive framework for the purity assessment of 2-(phenylmethylthio)benzoic acid. It moves beyond a single-method approach, advocating for a primary quantitative technique supported by a suite of orthogonal methods. This strategy ensures that a complete and reliable purity profile is established, accounting for a wide range of potential impurities, from starting materials and by-products to degradation products and residual solvents.

Physicochemical Properties of 2-(phenylmethylthio)benzoic acid

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueSource
IUPAC Name 2-(Benzylsulfanyl)benzoic acidPubChem
Synonyms 2-(Phenylmethylthio)benzoic acidPubChem
CAS Number 1699-03-2Chemsrc[5]
Molecular Formula C₁₄H₁₂O₂S-
Molecular Weight 244.31 g/mol -

Note: The user provided the name "2-(phenylmethylthio)benzoic acid", which corresponds to CAS 1699-03-2. The search results often referenced the closely related "2-(phenylthio)benzoic acid" (CAS 1527-12-4). The principles and methods described herein are directly applicable to both, with minor expected adjustments in retention times and spectral details.

Understanding Potential Impurities

A robust purity method must be capable of separating the main component from any potential process-related impurities and degradation products. The synthesis of thio-benzoic acid derivatives often involves the reaction of a thiol (like thiophenol or thiosalicylic acid) with a halide.[6]

Potential impurities may include:

  • Starting Materials: Unreacted thiosalicylic acid and benzyl bromide (or related precursors).

  • Isomeric Impurities: Positional isomers formed during synthesis.

  • Oxidation Products: The thioether linkage is susceptible to oxidation, forming the corresponding sulfoxide or sulfone, particularly under harsh conditions or upon storage.[7]

  • By-products: Compounds formed from side reactions, such as dibenzyl disulfide.

G cluster_reactants Starting Materials cluster_products Products & Impurities Thiosalicylic_Acid Thiosalicylic Acid API 2-(phenylmethylthio)benzoic acid (Target API) Thiosalicylic_Acid->API Reaction Unreacted_Thiol Unreacted Thiosalicylic Acid (Process Impurity) Thiosalicylic_Acid->Unreacted_Thiol Carryover Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->API Reaction Sulfoxide Sulfoxide Impurity (Degradant) API->Sulfoxide Oxidation Sulfone Sulfone Impurity (Degradant) Sulfoxide->Sulfone Further Oxidation

Caption: Potential synthetic and degradation pathways leading to impurities.

Primary Purity Assay: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination for non-volatile organic molecules in the pharmaceutical industry.[8] Its high resolving power, quantitative accuracy, and robustness make it the ideal primary method. A reversed-phase (RP-HPLC) method is particularly well-suited for 2-(phenylmethylthio)benzoic acid.

Causality Behind Method Design: The choice of an RP-HPLC method is deliberate. The C18 stationary phase provides a non-polar environment that retains the analyte based on its hydrophobicity. The mobile phase, a mixture of water and an organic solvent like acetonitrile, elutes compounds in order of increasing polarity. Critically, the addition of an acid (e.g., phosphoric or formic acid) to the mobile phase is essential.[9][10] 2-(phenylmethylthio)benzoic acid contains a carboxylic acid group (pKa ≈ 4-5). Without an acidic modifier, this group would be ionized at neutral pH, leading to poor retention and severe peak tailing. By maintaining a low pH (e.g., pH 2.5-3.0), the carboxylic acid remains in its protonated, non-ionized form, ensuring sharp, symmetrical peaks and reproducible retention.

Detailed Protocol: Gradient RP-HPLC Method

Objective: To quantify the purity of 2-(phenylmethylthio)benzoic acid and separate it from potential related impurities using a validated gradient RP-HPLC method with UV detection.

Instrumentation & Materials:

  • HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric Acid (ACS grade).

  • Reference Standard: 2-(phenylmethylthio)benzoic acid of known high purity.

Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase A 0.1% H₃PO₄ in WaterAcidifier to suppress analyte ionization.
Mobile Phase B 0.1% H₃PO₄ in AcetonitrileOrganic modifier for elution.
Gradient 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18-18.1 min: 95% to 50% B18.1-25 min: 50% BGradient elution ensures separation of early-eluting polar impurities and late-eluting non-polar impurities, while providing a sharp peak for the main analyte.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmAromatic rings provide strong chromophores; 254 nm is a common wavelength for aromatic compounds.
Injection Vol. 10 µL-

Procedure:

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in diluent to a final concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare the test sample identically to the standard solution at ~0.5 mg/mL.

  • System Suitability: Before analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor for the main peak is ≤ 2.0.[11]

  • Analysis: Inject the blank (diluent), followed by the standard and sample solutions.

  • Calculation: Purity is typically calculated using the area percent method. Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Method Validation: This analytical method must be validated to prove its suitability.[4] Validation demonstrates that the procedure consistently produces reliable and accurate results.[3] Key parameters to assess include specificity, linearity, accuracy, precision (repeatability and intermediate), LOD/LOQ, and robustness, following ICH Q2(R1) guidelines.

Orthogonal and Complementary Techniques

Relying solely on one analytical technique is insufficient for a comprehensive purity profile. Orthogonal methods, which rely on different physicochemical principles, are crucial for detecting impurities that might co-elute or be invisible in the primary assay.

G cluster_workflow Integrated Purity Workflow cluster_primary Primary Assay cluster_orthogonal Orthogonal & Structural Confirmation Start Test Sample: 2-(phenylmethylthio)benzoic acid HPLC RP-HPLC (Quantitative Purity, Related Substances) Start->HPLC LCMS LC-MS (Impurity ID, MW Confirmation) Start->LCMS NMR ¹H & ¹³C NMR (Structural Confirmation, qNMR) Start->NMR Thermal DSC / TGA (Solid-state Purity, Volatiles) Start->Thermal GC Headspace GC (Residual Solvents) Start->GC Final_Purity Final Purity Assignment (Mass Balance) HPLC->Final_Purity LCMS->Final_Purity NMR->Final_Purity Thermal->Final_Purity GC->Final_Purity

Caption: Integrated workflow for comprehensive purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry. It is unparalleled for identifying unknown impurities.[1] While the UV detector in the primary HPLC method sees a peak, the MS detector determines its mass, providing crucial information for structural elucidation.

Protocol: The HPLC method described in Section 3.1 can be directly coupled to a mass spectrometer. A key modification is to replace the non-volatile phosphoric acid buffer with a volatile alternative like 0.1% formic acid to ensure compatibility with the MS interface.[9] The MS can be operated in both positive and negative ion modes to gather maximal data. The expected protonated molecule [M+H]⁺ would be at m/z 245.06.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structural identification and elucidation.[12] ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, confirming the identity of the main component and helping to identify impurities. Furthermore, quantitative NMR (qNMR) is an absolute method that can determine purity against an internal standard of known purity, without requiring an identical reference standard for the analyte.[13][14]

Protocol (¹H NMR):

  • Accurately weigh ~5-10 mg of the sample.

  • Dissolve in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small, known amount of an internal standard (e.g., maleic acid) if performing qNMR.

  • Acquire the ¹H NMR spectrum.

  • Analysis: The spectrum should be consistent with the structure of 2-(phenylmethylthio)benzoic acid. Signals from impurities, such as residual solvents or process-related compounds, can be identified by comparing their chemical shifts to known values.[15][16]

Thermal Analysis (DSC & TGA)

Rationale: Thermal analysis provides information on the solid-state properties of the material.[17]

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess purity. Impurities typically cause a depression and broadening of the melting endotherm.[18][19]

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature. It is an excellent method for quantifying the amount of residual solvents or water in the sample.[20][21]

Protocol (TGA):

  • Place 5-10 mg of the sample into a TGA pan.

  • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to ~300 °C.

  • Any mass loss observed at temperatures below the decomposition point corresponds to volatile components like water or residual solvents.

Gas Chromatography (GC)

Rationale: While GC is not suitable for the direct analysis of the non-volatile benzoic acid derivative, it is the preferred method for analyzing volatile and semi-volatile impurities, most notably residual solvents from the manufacturing process.[22][23] Headspace GC is the standard technique for this application.

Protocol (Headspace GC):

  • Accurately weigh the sample into a headspace vial.

  • Add a suitable solvent (e.g., DMSO).

  • The vial is sealed and heated, allowing volatile solvents to partition into the gas phase (the "headspace").

  • A sample of the headspace gas is injected into the GC for separation and quantification.

Summary and Conclusion

The purity assessment of 2-(phenylmethylthio)benzoic acid requires a scientifically sound, multi-technique strategy. A gradient RP-HPLC method serves as the primary quantitative tool for separating and quantifying related substances. However, to build a complete and trustworthy purity profile, this must be complemented by orthogonal methods.

Summary of Techniques:

TechniquePrimary ApplicationInformation Gained
RP-HPLC Quantitative Purity, Related SubstancesPercentage purity, detection of non-volatile impurities.
LC-MS Impurity IdentificationMolecular weight of analyte and impurities.
NMR Structural Confirmation, Absolute PurityUnambiguous structure, identification of co-eluting impurities, qNMR purity.
TGA Volatile ContentQuantification of water and residual solvents.
DSC Solid-State PurityMelting point, detection of crystalline impurities.
Headspace GC Residual SolventsIdentification and quantification of volatile organic impurities.

By integrating these techniques, researchers and drug development professionals can establish a comprehensive purity profile, ensuring the quality, safety, and consistency of 2-(phenylmethylthio)benzoic acid. This rigorous, evidence-based approach is fundamental to scientific integrity and is a prerequisite for successful regulatory submission.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • NETZSCH. (2020, January 7). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
  • TSI Journals. (n.d.). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods.
  • Linseis. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development.
  • Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-33.
  • SIELC Technologies. (2018, May 16). Benzoic acid, 2-(phenylthio)-.
  • Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol.
  • International Journal of Pharmaceutical Quality Assurance. (n.d.). Analytical method validation: A brief review.
  • Impact Analytical. (n.d.). Thermal Analysis Techniques.
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-[(4-chlorophenyl)thio]- on Newcrom R1 HPLC column.
  • Fisher Scientific. (n.d.). Thiobenzoic acids and derivatives.
  • Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • National Center for Biotechnology Information. (n.d.). 2-(Phenylthio)benzoic acid. PubChem Compound Database.
  • Benchchem. (n.d.). 2-(Phenylthio)benzoic Acid | Research Chemical Supplier.
  • ResearchGate. (n.d.). Strategies for organic impurity quantification by 1H NMR spectroscopy: Constrained total-line-shape fitting.
  • National Center for Biotechnology Information. (n.d.). 2-(Methylthio)benzoic acid. PubChem Compound Database.
  • Chemsrc. (2025, August 25). 2-(PHENYLTHIOMETHYL)BENZOIC ACID | CAS#:1699-03-2.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • ChemicalBook. (2025, July 30). 2-(phenylthio)benzoic acid | 1527-12-4.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Scimplify. (n.d.). 2-(phenylthio) benzoic acid (cas no : 1527-12-4).
  • ResearchGate. (n.d.). Diagnostically important ions in the mass spectra of....
  • Benchchem. (n.d.). A Comparative Guide to HPLC Analysis of 2-((2-Nitrophenyl)thio)benzoic Acid Purity.
  • ResearchGate. (2025, August 6). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products.
  • Google Patents. (n.d.). CN107176916A - A kind of 2-(To TRIFLUOROMETHYLPHENYLTHIO)The preparation method of benzoic acid.
  • Quora. (2018, May 20). How can benzoic acid be tested for purity?
  • SGE Analytical Science. (n.d.). Acids: Derivatization for GC Analysis.
  • PubMed. (n.d.). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS).

Sources

Scientific Foundation: The Antimicrobial Potential of 2-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the development of novel antimicrobial agents from 2-substituted benzoic acid derivatives, this document provides researchers and drug development professionals with a comprehensive framework, from synthesis to biological evaluation. Authored from the perspective of a Senior Application Scientist, it emphasizes the scientific rationale behind experimental choices and integrates detailed, field-proven protocols.

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, primarily serving as preservatives in the food industry. The antimicrobial efficacy of these compounds is intrinsically linked to their chemical structure, particularly the nature and placement of substituents on the aromatic ring. Substitution at the 2-position (ortho-position) has garnered significant scientific interest due to its potential to markedly enhance antimicrobial potency.

The fundamental mechanism of action involves the disruption of microbial cellular integrity and function. The undissociated, lipophilic form of the acid traverses the microbial cell membrane. Upon entering the higher pH environment of the cytoplasm, the acid dissociates, releasing protons and consequently acidifying the intracellular space. This disruption of pH homeostasis can inhibit critical metabolic pathways, such as glycolysis, leading to microbial cell death[1].

Substituents at the 2-position can strategically modulate the molecule's physicochemical properties to optimize its antimicrobial effect:

  • Enhanced Lipophilicity: The introduction of hydrophobic groups at this position can increase the compound's ability to partition into the lipid-rich microbial cell membrane, thereby facilitating its entry into the cell.

  • Modulation of Acidity (pKa): The electronic properties of the 2-substituent can influence the acidity of the carboxylic acid group. This is a critical factor, as the pKa determines the concentration of the active, undissociated form of the molecule at a physiological pH.[2]

  • Steric Interactions: The size and conformation of the substituent can influence the molecule's interaction with specific microbial targets.

This guide provides a systematic methodology to explore this promising chemical space, identify lead compounds, and thoroughly characterize their antimicrobial profiles.

A Strategic Workflow for Antimicrobial Discovery

The path from a library of 2-substituted benzoic acid derivatives to a viable antimicrobial lead candidate is a structured, multi-phase process. This workflow ensures a rigorous evaluation of both efficacy and safety.

Antimicrobial Discovery Workflow cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Lead Optimization & Preclinical Development A Library Synthesis of 2-Substituted Benzoic Acid Derivatives B Primary Antimicrobial Screening (Agar Well Diffusion) A->B Diverse chemical library C Identification of 'Hits' B->C Active compounds identified D Quantitative Susceptibility Testing (MIC & MBC Determination) C->D Prioritized Hits E Evaluation of Antimicrobial Spectrum D->E F Mammalian Cell Cytotoxicity (e.g., MTT Assay) E->F G Selection of Lead Compounds F->G Favorable therapeutic window H Structure-Activity Relationship (SAR) Studies G->H Promising Leads I Mechanism of Action (MOA) Elucidation H->I J Preliminary Formulation Studies I->J

Caption: A systematic workflow for the discovery and development of antimicrobial agents.

Essential Experimental Protocols

This section presents detailed, step-by-step protocols for the key in vitro assays necessary to characterize the antimicrobial potential of 2-substituted benzoic acid derivatives.

Synthesis of a Diverse Chemical Library

The synthesis of a varied library of 2-substituted benzoic acid derivatives is the initial and crucial step. A versatile and commonly employed method is the directed ortho-metalation of a protected benzoic acid, followed by quenching with a suitable electrophile.

Protocol 3.1: Synthesis via Directed Ortho-Metalation

  • Protection of the Carboxylic Acid: In a suitable aprotic solvent (e.g., dry THF), dissolve the starting benzoic acid. Add a protecting group precursor and stir at room temperature until the reaction is complete, monitoring progress by Thin Layer Chromatography (TLC). Isolate the protected benzoic acid through an appropriate work-up procedure.

  • Ortho-Lithiation: Under an inert atmosphere (e.g., Argon), dissolve the protected benzoic acid in dry THF and cool the mixture to -78 °C. Slowly add a strong lithium base (e.g., n-butyllithium) and stir for 1-2 hours at this temperature.

  • Electrophilic Quench: Introduce the desired electrophile to install the substituent at the 2-position (e.g., an alkyl halide, aldehyde, or ketone). Allow the reaction to gradually warm to room temperature and stir until completion.

  • Deprotection and Purification: Quench the reaction with an acidic aqueous solution (e.g., 1 M HCl) to remove the protecting group. Extract the product using an organic solvent (e.g., ethyl acetate). Purify the final 2-substituted benzoic acid derivative by column chromatography or recrystallization.

  • Structural Confirmation: Verify the structure and assess the purity of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Primary Screening: Agar Well Diffusion Assay

This initial screening method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[3][4][5]

Protocol 3.2: Agar Well Diffusion

  • Inoculum Preparation: Inoculate a single colony of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) into a sterile broth (e.g., Mueller-Hinton Broth). Incubate at 37 °C with agitation until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Preparation: Pour molten Mueller-Hinton Agar into sterile Petri dishes and allow it to solidify. Using a sterile cotton swab, create a uniform lawn of the standardized microbial inoculum across the entire agar surface.

  • Well Creation and Sample Loading: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[4] Pipette a defined volume of the test compound (dissolved in a suitable solvent like DMSO) at a known concentration into each well. Include a positive control (a known antibiotic) and a negative control (solvent alone).

  • Incubation and Analysis: Incubate the plates at 37 °C for 18-24 hours. Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters.

Illustrative Data:

Compound ID2-SubstituentConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
BZA-01-H10098
BZA-02-Br1001613
BZA-03-OCH₃100119
BZA-04-NO₂1001917
Positive Control (Gentamicin)-102421
Negative Control (DMSO)--00
Quantitative Evaluation: Broth Microdilution for MIC and MBC

This method provides quantitative data on the antimicrobial potency by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[6][7][8][9][10]

Protocol 3.3: Broth Microdilution

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in Mueller-Hinton Broth. The concentration range should be informed by the results of the primary agar well diffusion screen.

  • Inoculation: Adjust the standardized microbial inoculum (0.5 McFarland) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that results in no visible microbial growth.[6] This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

  • MBC Determination: From the wells that show no visible growth (at and above the MIC), subculture a small aliquot (e.g., 10 µL) onto a fresh agar plate.[8] Incubate these plates at 37 °C for 24 hours. The MBC is the lowest concentration of the compound that causes a ≥99.9% reduction in the initial bacterial inoculum.[7][11]

Illustrative Data:

Compound ID2-SubstituentMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coli
BZA-02-Br16323264
BZA-04-NO₂8161632
Vancomycin-12N/AN/A
Ciprofloxacin-N/AN/A0.250.5
Assessing the Therapeutic Window: Cytotoxicity Assay

Evaluating the toxicity of lead compounds against mammalian cells is essential to determine their potential for therapeutic use. The MTT assay is a widely used colorimetric method to assess cell metabolic activity and viability.[12][13][14][15]

Protocol 3.4: MTT Cytotoxicity Assay

  • Cell Seeding: Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

  • Compound Exposure: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12][13]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) by plotting cell viability against the compound concentration.

Driving Discovery: Structure-Activity Relationship (SAR) and Lead Optimization

The data from the initial screening and characterization are pivotal for establishing a Structure-Activity Relationship (SAR). The objective is to discern how modifications to the 2-substituent influence antimicrobial activity and cytotoxicity.

SAR Cycle A Synthesize Analogs B In Vitro Biological Evaluation (MIC, MBC, Cytotoxicity) A->B Test C Data Analysis (Identify Key Structural Features) B->C Results D Design New Analogs C->D Hypothesize D->A Synthesize

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Through the systematic modification of the 2-substituent—varying its size, lipophilicity, and electronic properties—a predictive model can be developed to guide the design of more potent and less toxic antimicrobial agents.[17][18][19][20]

Elucidating the "How": Mechanism of Action (MOA) Studies

Understanding the specific mechanism by which a lead compound exerts its antimicrobial effect is a critical step in its development. Various experimental approaches can be employed:

  • Membrane Integrity Assays: Utilize fluorescent dyes such as propidium iodide to determine if the compound disrupts the bacterial cell membrane.[21]

  • Macromolecular Synthesis Inhibition: Assess whether the compound interferes with the synthesis of essential macromolecules like DNA, RNA, proteins, or peptidoglycan.

  • Enzyme Inhibition Assays: If a specific intracellular target is hypothesized, targeted enzymatic assays can be conducted to confirm inhibition.

Concluding Remarks

The development of novel antimicrobial agents from 2-substituted benzoic acid derivatives offers a promising strategy in the global fight against antimicrobial resistance. The integrated approach detailed in these application notes—encompassing rational synthesis, rigorous biological screening, and systematic optimization—provides a robust roadmap for researchers. By leveraging the principles of medicinal chemistry and microbiology, the full therapeutic potential of this versatile chemical class can be realized.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI.
  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Protocol for Cell Viability Assays - BroadPharm. (2022, January 18). BroadPharm.
  • Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics. (n.d.).
  • Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin - Benchchem. (n.d.). Benchchem.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). CLYTE Technologies.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Protocols.io.
  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv
  • MTT assay protocol | Abcam. (n.d.). Abcam.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 7).
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem. (n.d.). Benchchem.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
  • Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. (n.d.).
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (2023, September 15).
  • Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin. (2020, March 1). PubMed.
  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021, September 24).
  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (n.d.).
  • Antimicrobial Susceptibility Testing Protocols - Taylor & Francis eBooks. (n.d.). Taylor & Francis.
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014, January 2). Journal of Visualized Experiments.
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). YouTube.
  • Antimicrobial activity by Agar well diffusion - Chemistry Notes. (2021, June 29). Chemistry Notes.
  • Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books. (n.d.). NHBS.
  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021, June 19). PubMed Central.
  • Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. (2019, January 21).
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). OIE.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Agar well-diffusion antimicrobial assay. | Download Scientific Diagram. (n.d.).
  • A Comprehensive Study On Benzoic Acid And Its Deriv
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF. (2025, August 6).
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI.
  • (PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. (n.d.).
  • Dose Dependent Antimicrobial Cellular Cytotoxicity-Implications for ex vivo Diagnostics. (2021, August 10). Frontiers.
  • Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Rel
  • Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, April 29). YouTube.
  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018, November 28). PubMed Central.
  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022, August 2). YouTube.
  • Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. (2025, August 6).
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. (2015, May 13). CORE.
  • Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applic
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (n.d.). PubMed.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2025, August 6).
  • Separation of substituent effects on the acidity of 2-substituted benzoic acids (kJ mol À1 ). (n.d.).
  • Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. (2025, August 6).

Sources

Application Notes and Protocols for the Synthesis of Thioaurones from 2-(Benzylsulfanyl)benzenecarboxylic Acid Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Profile of Thioaurones in Medicinal Chemistry

Thioaurones, sulfur-containing analogues of the naturally occurring aurones, are a class of heterocyclic compounds characterized by a (Z)-2-arylidenebenzo[b]thiophen-3(2H)-one scaffold. For over a century since their discovery, thioaurones remained a relatively underexplored area of chemical space. However, recent years have witnessed a surge in interest in these molecules, driven by their intriguing photochemical properties and, more significantly, their diverse and potent biological activities.[1] In the landscape of drug discovery and development, thioaurones have emerged as a privileged scaffold, demonstrating promising potential in the development of novel therapeutic agents.

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of thioaurones, commencing from readily accessible 2-(benzylsulfanyl)benzenecarboxylic acid precursors. The described synthetic strategy is a robust two-step process involving an initial intramolecular cyclization to form a key benzothiophen-3(2H)-one intermediate, followed by a base-catalyzed aldol condensation with an aromatic aldehyde to furnish the desired thioaurone. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry, offering in-depth technical details and mechanistic insights to facilitate the successful synthesis and further exploration of this promising class of compounds.

Thioaurone derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer and anti-inflammatory properties.[2][3][4] Their mechanism of action is often multifaceted, with studies indicating that they can modulate various signaling pathways implicated in disease pathogenesis. For instance, certain thioaurone analogues have been shown to exhibit significant cytotoxicity against various cancer cell lines, making them attractive candidates for the development of new oncology drugs.[5][6] Furthermore, their anti-inflammatory effects are of considerable interest, with some derivatives showing promise in mitigating inflammatory responses. The structural versatility of the thioaurone scaffold allows for extensive chemical modification, enabling the fine-tuning of their biological activity and pharmacokinetic properties.

Synthetic Strategy: A Two-Step Approach to the Thioaurone Scaffold

The synthesis of thioaurones from this compound is a logical and efficient process that can be dissected into two key transformations:

  • Intramolecular Friedel-Crafts Acylation: The first step involves the acid-catalyzed intramolecular cyclization of the this compound precursor. This reaction proceeds via an electrophilic aromatic substitution mechanism to form the tricyclic benzothiophen-3(2H)-one core. Strong acids, such as polyphosphoric acid (PPA) or methanesulfonic acid, are typically employed to promote this transformation.[7]

  • Aldol Condensation: The second step is a classic aldol condensation reaction. The benzothiophen-3(2H)-one intermediate, possessing an active methylene group, is deprotonated by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration of the resulting aldol adduct yields the final thioaurone product.

This two-step sequence offers a versatile and modular approach to a wide array of thioaurone derivatives, as the final structure can be readily diversified by varying the substitution pattern on both the this compound precursor and the aromatic aldehyde.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Intramolecular Cyclization cluster_1 Step 2: Aldol Condensation A This compound B Benzothiophen-3(2H)-one A->B Strong Acid (e.g., PPA) C Benzothiophen-3(2H)-one E Thioaurone C->E D Aromatic Aldehyde D->E

Caption: Synthetic workflow for thioaurone synthesis.

Detailed Experimental Protocols

Part 1: Synthesis of Benzothiophen-3(2H)-one Intermediate

This protocol details the intramolecular cyclization of this compound to yield the key benzothiophen-3(2H)-one intermediate.

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Ice-water bath

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place this compound (1.0 eq).

  • Acid Addition: Carefully add polyphosphoric acid (10-20 wt eq) to the flask. The mixture will become viscous.

  • Heating: Heat the reaction mixture with stirring to 80-100 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quenching: After the reaction is complete (typically 2-4 hours), cool the flask to room temperature and then carefully pour the viscous mixture into an ice-water bath with vigorous stirring. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude benzothiophen-3(2H)-one.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure benzothiophen-3(2H)-one.

Causality Behind Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA serves as both a strong Brønsted acid and a dehydrating agent, facilitating the intramolecular Friedel-Crafts acylation.

  • Ice-Water Quench: The highly exothermic dilution of PPA with water necessitates quenching in an ice bath to control the temperature and safely precipitate the product.

  • Sodium Bicarbonate Wash: This step is crucial to neutralize any residual acid in the organic phase.

Part 2: Synthesis of Thioaurone via Aldol Condensation

This protocol describes the base-catalyzed condensation of the benzothiophen-3(2H)-one intermediate with an aromatic aldehyde.

Materials:

  • Benzothiophen-3(2H)-one (from Part 1)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol or Methanol

  • Piperidine or other suitable base (e.g., sodium hydroxide)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve benzothiophen-3(2H)-one (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol.

  • Base Addition: Add a catalytic amount of piperidine (or a few drops of a concentrated solution of sodium hydroxide) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or gently reflux for 2-6 hours. The reaction progress can be monitored by TLC. The formation of a colored precipitate often indicates product formation.

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate further precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified thioaurone product in a vacuum oven.

Causality Behind Experimental Choices:

  • Base Catalyst: The base (piperidine or NaOH) is essential to deprotonate the active methylene group of the benzothiophen-3(2H)-one, generating the nucleophilic enolate required for the condensation reaction.

  • Ethanol/Methanol as Solvent: These protic solvents are suitable for dissolving the reactants and facilitating the reaction.

  • Cold Ethanol Wash: This helps to remove impurities without significantly dissolving the desired thioaurone product, which is often less soluble in cold ethanol.

Mechanistic Insights

A deeper understanding of the reaction mechanisms is pivotal for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Intramolecular Cyclization

G cluster_0 Mechanism of Intramolecular Friedel-Crafts Acylation A Protonation of Carbonyl B Formation of Acylium Ion A->B H+ C Electrophilic Attack B->C Intramolecular D Deprotonation C->D Aromatization E Benzothiophen-3(2H)-one D->E -H+ G cluster_1 Mechanism of Aldol Condensation F Enolate Formation G Nucleophilic Attack F->G Aldehyde H Protonation G->H H2O I Dehydration H->I -H2O J Thioaurone I->J

Caption: Mechanism of aldol condensation.

The aldol condensation is initiated by the deprotonation of the α-carbon of the benzothiophen-3(2H)-one by a base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is protonated by the solvent to give an aldol adduct. Finally, a base-promoted dehydration of the aldol adduct occurs to yield the thermodynamically stable, conjugated thioaurone product.

Quantitative Data Summary

The following table provides representative quantitative data for the synthesis of a model thioaurone, (Z)-2-benzylidenebenzo[b]thiophen-3(2H)-one.

StepReactant 1Reactant 2Catalyst/ReagentSolventTemp (°C)Time (h)Yield (%)
1 2-(Benzylsulfanyl)benzoic acid-Polyphosphoric acidNeat90375-85
2 Benzothiophen-3(2H)-oneBenzaldehydePiperidineEthanolReflux480-90

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Conclusion and Future Perspectives

The synthetic route detailed in this application note provides a reliable and versatile method for accessing a diverse range of thioaurone derivatives from this compound precursors. The protocols are robust and can be readily adapted for the synthesis of analogues with various substitution patterns, which is crucial for structure-activity relationship (SAR) studies in drug discovery programs. The profound biological activities exhibited by thioaurones, particularly in the realms of oncology and inflammation, underscore their significance as a scaffold for the development of next-generation therapeutics. Further exploration of the medicinal chemistry of thioaurones is warranted and is anticipated to yield novel drug candidates with improved efficacy and safety profiles.

References

  • Synthesis and anticancer activity of acyl thioureas bearing pyrazole moiety. (2013). PubMed.
  • Bakhouch, M., Es-Sounni, B., Nakkabi, A., & El Yazidi, M. (2021). Thioaurones: Recent Advances in Synthesis, Reactivity, and Biological Activity. Mini-Reviews in Organic Chemistry, 18(3), 313-327.
  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI.
  • Structures of aurones with anti-cancer activity. (n.d.). ResearchGate.
  • Haudecoeur, R., & Boumendjel, A. (2012). Recent advances in the medicinal chemistry of aurones. Current Medicinal Chemistry, 19(18), 2861-2875.
  • Applications in medicinal chemistry. (n.d.). ResearchGate.
  • Synthesis and Biological Evaluation of Isoaurone Derivatives as Anti-inflammatory Agents. (n.d.). Wiley Online Library.
  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2023). PMC.
  • Aurone and its analogues as targeted drugs for the anticancer treatment. (2025). PubMed.
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). NIH.
  • Process for the synthesis of benzothiophenes. (1999). Google Patents.
  • Recent applications of hydantoin and thiohydantoin in medicinal chemistry. (2019). PubMed.
  • Process for the synthesis of benzothiophenes. (2002). Google Patents.
  • PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. (2002). Google Patents.
  • Natural and Synthetic Lactones Possessing Antitumor Activities. (n.d.). MDPI.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). PMC.
  • Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceuticals. (2000). Google Patents.
  • Determination of anit-inflammatory activity of xanthone derivatives. (2015). ResearchGate.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI.
  • Anti-inflammation action of xanthones from Swertia chirayita by regulating COX-2/NF-κB/MAPKs/Akt signaling pathways in RAW 264.7 macrophage cells. (2019). PubMed.
  • Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. (n.d.). ResearchGate.
  • Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages. (n.d.). MDPI.
  • Synthesis of aromatic aldehyde containing electronwithdrawing groups. (n.d.). ResearchGate.

Sources

Application Notes and Protocols: The Use of 2-(Benzylsulfanyl)benzenecarboxylic Acid in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the potential application of 2-(Benzylsulfanyl)benzenecarboxylic acid and its derivatives as enzyme inhibitors. While direct inhibitory data for the parent compound is emerging, its structural motifs—a benzoic acid core and a benzylthioether side chain—are present in numerous compounds known to inhibit key enzymes. This guide focuses on two such enzyme families: Carbonic Anhydrases (CAs) and Acetylcholinesterases (AChEs). We provide the scientific rationale for investigating this compound class, detailed step-by-step protocols for robust in vitro inhibition assays, and guidance on data analysis and interpretation. The aim is to equip researchers with the necessary tools to explore the therapeutic potential of this compound and its analogs.

Introduction: Rationale for Investigation

The search for novel enzyme inhibitors is a cornerstone of modern drug discovery. This compound presents an intriguing scaffold for several reasons. The carboxylic acid group is a known zinc-binding group (ZBG) that can interact with the metal centers of metalloenzymes like carbonic anhydrases.[1][2] Additionally, benzoic acid derivatives have been identified as inhibitors of various enzymes, including acetylcholinesterase.[3][4][5] The thioether and benzyl moieties offer opportunities for diverse hydrophobic and π-stacking interactions within enzyme active sites, potentially driving both potency and selectivity.

Derivatives of this core structure have shown inhibitory activity against a wide range of enzymes, making the parent compound a logical starting point for inhibitor discovery and development campaigns. This guide will focus on two prominent and well-validated enzyme targets:

  • Carbonic Anhydrases (CAs): Zinc metalloenzymes that catalyze the reversible hydration of CO₂.[6] They are established drug targets for glaucoma, epilepsy, and certain types of cancer.[6]

  • Acetylcholinesterase (AChE): A serine hydrolase that terminates cholinergic neurotransmission by hydrolyzing acetylcholine.[7] Its inhibition is a primary therapeutic strategy for Alzheimer's disease and myasthenia gravis.[8]

Target Enzyme I: Carbonic Anhydrase (CA)

Biological Significance and Signaling Pathway

Carbonic anhydrases are crucial for maintaining pH homeostasis in various tissues.[5] In pathological contexts, such as hypoxic tumors, the overexpression of certain CA isoforms (e.g., CA IX and CA XII) leads to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[3] Inhibition of these CAs can disrupt this acid-base balance, representing a viable anticancer strategy.

CA_Pathway cluster_cell Cancer Cell cluster_extra Extracellular Space (Tumor Microenvironment) Metabolism Cellular Metabolism (e.g., Glycolysis) CO2_in CO₂ Metabolism->CO2_in produces CA_in Intracellular CA (e.g., CA II) CO2_in->CA_in CO2_out CO₂ CO2_in->CO2_out efflux H2O_in H₂O H2O_in->CA_in H_in H⁺ CA_in->H_in HCO3_in HCO₃⁻ CA_in->HCO3_in Proton_Pump Proton Pumps & Transporters (e.g., MCT, NHE1) H_in->Proton_Pump efflux H_out H⁺ Proton_Pump->H_out CA_IX CA IX / XII (Membrane-Bound) CA_IX->H_out catalyzes HCO3_out HCO₃⁻ CA_IX->HCO3_out CO2_out->CA_IX H2O_out H₂O H2O_out->CA_IX Acidification Acidification (Low pHe) H_out->Acidification Inhibitor 2-(Benzylsulfanyl)- benzenecarboxylic acid Inhibitor->CA_IX Inhibits

Caption: Role of Carbonic Anhydrase IX in Tumor pH Regulation.
Protocol: In Vitro Inhibition Assay for Carbonic Anhydrase (Esterase Activity)

This protocol utilizes the esterase activity of CAs to screen for inhibitors in a 96-well format. The enzyme hydrolyzes p-nitrophenyl acetate (p-NPA), a colorless substrate, to the yellow-colored product p-nitrophenol, which is monitored spectrophotometrically.

Materials and Reagents:

  • Human Carbonic Anhydrase II (hCA II) (e.g., Sigma-Aldrich C4396)

  • p-Nitrophenyl acetate (p-NPA)

  • Acetazolamide (positive control inhibitor)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Acetonitrile (or DMSO) for dissolving substrate and compounds

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation:

    • CA Stock Solution (1 mg/mL): Dissolve hCA II in cold Assay Buffer. Aliquot and store at -80°C.

    • CA Working Solution (e.g., 0.2-0.3 µM): Immediately before use, dilute the CA stock solution in cold Assay Buffer. The exact concentration should be optimized to ensure a linear reaction rate for at least 10 minutes.

    • Substrate Stock Solution (30 mM p-NPA): Dissolve p-NPA in acetonitrile. Prepare fresh daily.

    • Inhibitor Stock Solutions: Prepare a 10 mM stock solution of this compound and Acetazolamide in DMSO. Create serial dilutions in DMSO to generate a concentration range for IC₅₀ determination (e.g., 100 µM to 0.1 nM).

  • Assay Workflow:

CA_Workflow start Start prep Prepare Reagents: - CA Working Solution - Inhibitor Dilutions - p-NPA Substrate start->prep plate Plate Setup (96-well): - Add 158 µL Assay Buffer - Add 2 µL Inhibitor/DMSO prep->plate enzyme Add 20 µL CA Working Solution to all wells (except blank) plate->enzyme incubate Pre-incubate for 15 min at Room Temperature enzyme->incubate initiate Initiate Reaction: Add 20 µL p-NPA Substrate incubate->initiate read Read Absorbance at 405 nm (Kinetic Mode, 10-20 min) initiate->read analyze Data Analysis: - Calculate Reaction Rate (V₀) - Calculate % Inhibition - Determine IC₅₀ read->analyze end End analyze->end

Caption: Workflow for the p-NPA Carbonic Anhydrase Inhibition Assay.
  • Plate Setup (per well):

    • Blank (No Enzyme): 180 µL Assay Buffer + 2 µL DMSO

    • Maximum Activity (100% Control): 158 µL Assay Buffer + 2 µL DMSO

    • Test Compound: 158 µL Assay Buffer + 2 µL of compound dilution

    • Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution

  • Enzyme-Inhibitor Pre-incubation:

    • Add 20 µL of CA Working Solution to all wells except the Blank wells.

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA Substrate Stock Solution to all wells (Final volume = 200 µL).

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.

Data Analysis and Interpretation
  • Calculate Reaction Rate (V₀): For each well, plot absorbance vs. time. The slope of the linear portion of this curve represents the initial reaction rate (V₀ in mOD/min).

  • Correct for Background: Subtract the rate of the blank (non-enzymatic hydrolysis of p-NPA) from all other rates.

  • Calculate Percent Inhibition: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

  • Determine IC₅₀ Value: Plot % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.

Self-Validation and Troubleshooting:

  • The positive control (Acetazolamide) should yield an IC₅₀ value consistent with literature reports.

  • High background hydrolysis of p-NPA can occur if the buffer pH is too high or the substrate solution is old. Prepare p-NPA fresh.

  • If the reaction rate is not linear, the enzyme concentration may be too high. Optimize by titrating the enzyme.

Comparative Inhibitory Data for CA-II:

Compound Target IC₅₀ / Kᵢ Reference
Acetazolamide hCA II Kᵢ: 12.1 nM [9]
Benzoic Acid hCA II Kᵢ: 30.1 µM [1]

| 4-Carboxybenzenesulfonamide | hCA II | Kᵢ: 150 nM | - |

Target Enzyme II: Acetylcholinesterase (AChE)

Biological Significance and Signaling Pathway

Acetylcholinesterase terminates neurotransmission at cholinergic synapses by rapidly hydrolyzing acetylcholine (ACh).[10] In neurodegenerative conditions like Alzheimer's disease, there is a deficit of cholinergic neurons. Inhibiting AChE increases the concentration and duration of ACh in the synaptic cleft, thereby enhancing cholinergic signaling and providing symptomatic relief.[8][10]

AChE_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle ACh Vesicle ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release AChE AChE ACh->AChE Substrate AChR ACh Receptor ACh->AChR Binds Choline Choline AChE->Choline Hydrolyzes to Acetate Acetate AChE->Acetate Signal Signal Transduction (Cognition, Muscle Contraction) AChR->Signal Activates Inhibitor 2-(Benzylsulfanyl)- benzenecarboxylic acid Inhibitor->AChE Inhibits

Caption: Role of Acetylcholinesterase in Cholinergic Synapse.
Protocol: In Vitro Inhibition Assay for Acetylcholinesterase (Ellman's Method)

This colorimetric assay measures AChE activity by monitoring the production of thiocholine. AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), detectable at 412 nm.

Materials and Reagents:

  • Acetylcholinesterase (from Electric Eel, e.g., Sigma-Aldrich C3389)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Donepezil (positive control inhibitor)

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4

  • DMSO for dissolving compounds

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Reagent Preparation:

    • AChE Stock Solution: Prepare a stock solution in Assay Buffer. The final concentration should be optimized to provide a linear rate for at least 10 minutes.

    • ATCI Solution (15 mM): Dissolve ATCI in deionized water. Prepare fresh.

    • DTNB Solution (3 mM): Dissolve DTNB in Assay Buffer.

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of the test compound and Donepezil in DMSO. Perform serial dilutions for IC₅₀ determination.

  • Assay Workflow:

AChE_Workflow start Start prep Prepare Reagents: - AChE Solution - Inhibitor Dilutions - ATCI & DTNB Solutions start->prep plate Plate Setup (96-well): - Add 25 µL Inhibitor/DMSO - Add 50 µL AChE Solution prep->plate incubate Pre-incubate for 15 min at 25°C plate->incubate reagents Add Reagents: - 25 µL DTNB Solution incubate->reagents initiate Initiate Reaction: Add 25 µL ATCI Solution reagents->initiate read Read Absorbance at 412 nm (Kinetic Mode, 10-20 min) initiate->read analyze Data Analysis: - Calculate Reaction Rate (V₀) - Calculate % Inhibition - Determine IC₅₀ read->analyze end End analyze->end

Caption: Workflow for the Ellman's Acetylcholinesterase Inhibition Assay.
  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the inhibitor dilution or DMSO (for control).

    • Add 50 µL of the AChE enzyme solution to all wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 15 minutes.

    • Add 25 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution (Final volume = 125 µL).

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, with readings every minute for 10-20 minutes.

Data Analysis and Interpretation

Data analysis follows the same principles as the Carbonic Anhydrase assay:

  • Calculate the initial reaction rate (V₀) from the slope of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response curve with a non-linear regression model.

Self-Validation and Troubleshooting:

  • The positive control (Donepezil) should yield an IC₅₀ value in the low nanomolar range.

  • The reaction product of DTNB and thiocholine can itself be a weak inhibitor, leading to a slight curve in the progress plot over time. Use only the initial linear phase for rate calculations.[11]

  • High concentrations of thiol-containing compounds can interfere with DTNB. Run a control with the test compound and DTNB without the enzyme to check for direct reactivity.

Comparative Inhibitory Data for AChE:

Compound Target IC₅₀ Reference
Donepezil AChE 0.057 µM [12]
3-Chloro-benzoic acid AChE - [3]

| 2-Hydroxybenzoic acid | AChE | - |[3] |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel enzyme inhibitors. Its structural features suggest potential activity against metalloenzymes like Carbonic Anhydrases and serine hydrolases such as Acetylcholinesterase. The protocols detailed in this guide provide a robust framework for the initial screening and characterization of this compound and its derivatives.

Future work should focus on synthesizing a library of analogs to establish a clear structure-activity relationship (SAR). Modifications to the benzyl and benzoic acid rings can be explored to optimize potency and selectivity. Promising hits from these in vitro assays should then be advanced to cell-based models to assess their efficacy in a more physiologically relevant context.

References

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 164-171. [Link]
  • Yildiz, M., Kılıç, D., Ünver, Y., Şentürk, M., Askin, H., & Küfrevioğlu, Ö. İ. (2016). Acetylcholinesterase inhibitory properties of some benzoic acid derivatives. AIP Conference Proceedings, 1726(1), 020102. [Link]
  • Stojan, J., & Brazzolotto, X. (2025). The product of Ellman's reaction inhibits cholinesterases. Protein Science, 34(12), e70371. [Link]
  • Oboh, G., Adebayo, A. A., & Ademosun, A. O. (2017). Ex vivo anticholinesterase activity of benzoic acid derivatives. Journal of Basic and Clinical Physiology and Pharmacology, 28(6), 597-603. [Link]
  • Supuran, C. T. (2016). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(1), 1-22. [Link]
  • Svastova, E., Hulikova, A., Rafajova, M., Zatovicova, M., Gibadulinova, A., Casini, A., ... & Pastorek, J. (2004). The Role of Carbonic Anhydrase 9 in Regulating Extracellular and Intracellular pH in Three-dimensional Tumor Cell Growths. Journal of Biological Chemistry, 279(8), 7154-7163. [Link]
  • BindingDB. (n.d.). PrimarySearch_ki for 2-(phenylamino)benzoic acid. [Link]
  • Pohanka, M. (2011). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. International Journal of Molecular Sciences, 12(12), 8973-8990. [Link]
  • Wikipedia. (n.d.). Acetylcholinesterase. [Link]
  • Shaik, J. B., & Zafar, R. (2022). Carbonic Anhydrase Inhibitors. In StatPearls.
  • ResearchGate. (n.d.). Schematic representation of tumor pH regulation focusing on Carbonic anhydrases. [Link]
  • ResearchGate. (n.d.). Schematic diagram for signaling regulation of acetylcholinesterase (AChE). [Link]
  • ResearchGate. (n.d.). Schematic representation of acetylcholine (ACh) metabolism in a.... [Link]
  • ResearchGate. (n.d.).
  • KEGG. (n.d.). Cholinergic synapse - Homo sapiens (human). [Link]
  • ResearchGate. (n.d.).
  • Swierczek, A., & Boratynski, J. (2022). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. International Journal of Molecular Sciences, 23(12), 6689. [Link]
  • Kuca, K., Musilek, K., & Jun, D. (2008). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. Current Medicinal Chemistry, 15(24), 2448-2459. [Link]
  • LabMonk. (n.d.).
  • Organic Syntheses. (n.d.). Benzanilide. [Link]
  • Gitto, R., De Luca, L., Ferro, S., Agnello, S., & Chimirri, A. (2011). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. Journal of Medicinal Chemistry, 54(2), 561-569. [Link]

Sources

Laboratory-Scale Synthesis of 2-(4-Cyano-benzylsulfanyl)-benzoic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of 2-(4-Cyano-benzylsulfanyl)-benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The described protocol is based on a robust nucleophilic substitution reaction, offering a reliable and reproducible method for obtaining the target compound. This guide delves into the underlying chemical principles, provides a detailed step-by-step protocol, outlines necessary safety precautions, and discusses methods for characterization and purification.

Introduction

2-(4-Cyano-benzylsulfanyl)-benzoic acid and its derivatives are of significant interest in medicinal chemistry and drug discovery. The presence of the cyano and carboxylic acid functionalities, along with the flexible thioether linkage, makes this scaffold a versatile building block for creating complex molecular architectures with potential therapeutic applications. The synthesis of this compound is typically achieved through the reaction of 2-mercaptobenzoic acid with 4-cyanobenzyl bromide. This reaction proceeds via a classic SN2 mechanism, where the thiolate anion of 2-mercaptobenzoic acid acts as a potent nucleophile, displacing the bromide leaving group from the benzylic position of 4-cyanobenzyl bromide.[1][2]

Reaction Mechanism and Scientific Rationale

The core of this synthesis is a nucleophilic substitution reaction, specifically a thiol-disulfide exchange-type reaction where a thiolate displaces a leaving group.[2][3][4]

Step 1: Deprotonation of 2-Mercaptobenzoic Acid

2-Mercaptobenzoic acid, also known as thiosalicylic acid, possesses a thiol group (-SH) with a pKa that allows for easy deprotonation by a suitable base.[5] In this protocol, a base such as sodium hydroxide or potassium carbonate is used to generate the more nucleophilic thiolate anion. The choice of a relatively mild base is crucial to prevent unwanted side reactions, such as the oxidation of the thiol to a disulfide (2,2'-dithiobis(benzoic acid)).[6]

Step 2: Nucleophilic Attack

The generated thiolate anion is a strong nucleophile that readily attacks the electrophilic benzylic carbon of 4-cyanobenzyl bromide. 4-Cyanobenzyl bromide is an excellent substrate for SN2 reactions due to the electron-withdrawing nature of the cyano group, which polarizes the C-Br bond, and the stability of the benzylic carbocation-like transition state.[7]

Step 3: Displacement of the Leaving Group

The nucleophilic attack results in the formation of a new carbon-sulfur bond and the displacement of the bromide ion, a good leaving group, to yield the final product, 2-(4-Cyano-benzylsulfanyl)-benzoic acid.[8]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-(4-Cyano-benzylsulfanyl)-benzoic acid.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityPurity/GradeSupplier
2-Mercaptobenzoic acidC₇H₆O₂S154.191.54 g (10 mmol)≥98%Sigma-Aldrich
4-Cyanobenzyl bromideC₈H₆BrN196.041.96 g (10 mmol)≥98%TCI Chemicals
Sodium HydroxideNaOH40.000.80 g (20 mmol)Reagent GradeFisher Scientific
EthanolC₂H₅OH46.0750 mLAnhydrousVWR
Deionized WaterH₂O18.02As needed------
Hydrochloric AcidHCl36.46As needed1 MJ.T. Baker
Ethyl AcetateC₄H₈O₂88.11As neededACS GradeEMD Millipore
HexaneC₆H₁₄86.18As neededACS GradeEMD Millipore
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve 2-Mercaptobenzoic Acid and NaOH in Ethanol B Add 4-Cyanobenzyl Bromide Solution Dropwise A->B at room temp. C Reflux Reaction Mixture B->C heat D Cool and Acidify C->D after completion E Filter and Wash Precipitate D->E F Recrystallize from Ethanol/Water E->F G Dry Final Product F->G H Characterization (TLC, NMR, MS) G->H

Caption: Experimental workflow for the synthesis of 2-(4-Cyano-benzylsulfanyl)-benzoic acid.

Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 1.54 g (10 mmol) of 2-mercaptobenzoic acid and 0.80 g (20 mmol) of sodium hydroxide in 30 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.

    • In a separate beaker, dissolve 1.96 g (10 mmol) of 4-cyanobenzyl bromide in 20 mL of ethanol.

  • Addition of Electrophile:

    • Transfer the 4-cyanobenzyl bromide solution to the dropping funnel.

    • Add the 4-cyanobenzyl bromide solution dropwise to the stirred solution of the sodium salt of 2-mercaptobenzoic acid over a period of 15-20 minutes at room temperature. An exothermic reaction may be observed.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-3 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Slowly add 1 M hydrochloric acid to the reaction mixture with stirring until the pH is approximately 2-3. This will protonate the carboxylate and precipitate the product.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the white precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Characterization

The identity and purity of the synthesized 2-(4-Cyano-benzylsulfanyl)-benzoic acid should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction and assess the purity of the final product.

  • Melting Point: The purified product should have a sharp melting point.

  • Spectroscopic Methods:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all expected protons and their chemical environments.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon skeleton of the molecule.

    • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the nitrile (C≡N) stretch (around 2230 cm⁻¹), the carboxylic acid O-H stretch (broad, around 3000 cm⁻¹), and the carbonyl (C=O) stretch (around 1700 cm⁻¹).

    • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.[9][10]

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Cyanobenzyl bromide is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[11][12] Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11]

  • 2-Mercaptobenzoic acid can cause skin and eye irritation. Avoid breathing its dust.[5]

  • Sodium hydroxide is a corrosive solid. Handle with care to avoid skin and eye burns.

  • Ethanol is a flammable liquid. Keep away from open flames and ignition sources.

  • Hydrochloric acid is corrosive. Handle with appropriate care.

Troubleshooting

Issue Possible Cause Solution
Low Yield Incomplete reactionExtend the reflux time and monitor by TLC. Ensure the base is fully dissolved and the thiolate is formed.
Side reaction (disulfide formation)Ensure an inert atmosphere (e.g., nitrogen) if oxidation is suspected. Use freshly opened 2-mercaptobenzoic acid.
Impure Product Unreacted starting materialsOptimize the stoichiometry of the reactants. Improve the purification process (e.g., multiple recrystallizations).
Formation of by-productsAdjust reaction temperature or base concentration.
Difficulty in Precipitation Product is too soluble in the work-up solventAfter acidification, add more water or use a different anti-solvent. Ensure the pH is sufficiently low.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the laboratory-scale synthesis of 2-(4-Cyano-benzylsulfanyl)-benzoic acid. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and development.

References

  • KR101088892B1 - Method for preparing 4-cyano benzyl bromide - Google Patents.
  • Radical-Disulfide Exchange in Thiol-Ene-Disulfidation Polymerizations.
  • Two proposed mechanisms for thiol-thioester exchange.
  • Various pathways for converting 2-mercaptobenzoic acid (6) into... - ResearchGate.
  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PubMed Central.
  • Redox-Click Chemistry for Disulfide Formation from Thiols - ChemRxiv.
  • Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange - ResearchGate.
  • US6187945B1 - Process for producing cyanobenzyl compounds - Google Patents.
  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents.
  • Reactions of 2-Mercaptobenzoic Acid with Divalent Alkaline Earth Metal Ions: Synthesis, Spectral Studies, and Single-Crystal X-ray Structures of Calcium, Strontium, and Barium Complexes of 2,2'-Dithiobis(benzoic acid) - ResearchGate.
  • Benzoic acid, 2-mercapto- - the NIST WebBook.
  • Synthesis of 4-(2-cyanovinyl) benzoic acid - PrepChem.com.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI.
  • A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI.
  • US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents.
  • 2-Mercaptobenzoic Acid | C7H6O2S | CID 5443 - PubChem.
  • 21.2: Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Benzylsulfanyl)benzenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Benzylsulfanyl)benzenecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development to provide expert guidance on improving reaction yields and troubleshooting common issues encountered during this synthesis. This guide is built on established chemical principles and field-proven insights to ensure you can confidently navigate your experimental challenges.

Introduction to the Synthesis

The synthesis of this compound, also known as 2-(benzylthio)benzoic acid, is most commonly achieved via the nucleophilic substitution of a benzyl halide with thiosalicylic acid. This reaction, analogous to the Williamson ether synthesis, proceeds through an SN2 mechanism where the thiolate anion of thiosalicylic acid acts as the nucleophile.[1][2][3] While seemingly straightforward, optimizing the yield and purity of the final product requires careful control of reaction conditions to mitigate potential side reactions.

This guide provides a structured approach to troubleshooting, with frequently asked questions and in-depth solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct route is the S-alkylation of thiosalicylic acid with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. The base deprotonates the thiol group of thiosalicylic acid to form a more nucleophilic thiolate, which then attacks the benzylic carbon of the benzyl halide in an SN2 reaction.[2][4]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields can stem from several factors. The most common culprits are:

  • Incomplete deprotonation of the thiol: The basicity of the chosen base and the reaction pH are critical.

  • Side reactions: These include oxidation of the thiol to a disulfide, elimination reactions of the benzyl halide, and O-alkylation or esterification of the carboxylic acid.[1]

  • Suboptimal reaction conditions: Temperature, solvent, and reaction time all play a significant role.

  • Product loss during workup and purification: The isolation procedure must be carefully executed.

Q3: What are the recommended bases and solvents for this reaction?

The choice of base and solvent is crucial for maximizing yield and minimizing side products. A moderately strong base is required to deprotonate the thiol without promoting unwanted side reactions.

BaseSolvent SystemKey Considerations
Sodium Hydroxide (NaOH)Ethanol/WaterA common and effective choice. The aqueous ethanol ensures solubility of both the thiosalicylic acid salt and the benzyl halide.[4]
Potassium Carbonate (K₂CO₃)Acetone, DMFA milder base that can reduce the likelihood of elimination side reactions.[5][6]
Guanidinium CarbonateAcetoneHas been shown to provide high selectivity for S-alkylation over O-alkylation in similar systems.[5]
Sodium Hydride (NaH)Anhydrous DMF, THFA strong, non-nucleophilic base that ensures complete deprotonation. Requires anhydrous conditions to prevent quenching.[2][6]

Q4: How can I minimize the formation of the disulfide byproduct?

The thiol group of thiosalicylic acid is susceptible to oxidation, forming 2,2'-dithiodibenzoic acid. To prevent this:

  • Use deoxygenated solvents: Purge your solvent with an inert gas (nitrogen or argon) before use.

  • Maintain an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.[7]

  • Add the base to the thiosalicylic acid first: This forms the thiolate in situ, which is then ready to react with the benzyl halide, minimizing its exposure time as a free thiol.

Q5: I am observing a byproduct with a different mass spectrum. Could it be an ester?

Yes, under certain conditions, esterification of the carboxylic acid can occur, leading to the formation of benzyl 2-(benzylsulfanyl)benzoate.[4] This is more likely if:

  • The reaction is run at high temperatures for extended periods.

  • A strong base is used in a solvent that can facilitate esterification.

  • The workup procedure involves acidic conditions in the presence of benzyl alcohol (which can form from hydrolysis of benzyl halide).

To avoid this, use milder reaction conditions and carefully control the workup process.

Troubleshooting Guides

Problem 1: Low or No Product Formation

Symptoms:

  • TLC analysis shows mostly unreacted starting materials (thiosalicylic acid and benzyl halide).

  • The isolated yield is significantly lower than expected.

Possible Causes & Solutions:

  • Ineffective Deprotonation:

    • Cause: The base is not strong enough, or an insufficient amount was used.

    • Solution: Ensure you are using at least two equivalents of base to deprotonate both the thiol and the carboxylic acid. Consider switching to a stronger base like sodium hydride in an anhydrous aprotic solvent like DMF.[2][6]

  • Poor Quality Reagents:

    • Cause: The benzyl halide may have degraded, or the thiosalicylic acid may be oxidized.

    • Solution: Use freshly opened or purified reagents. Benzyl halides should be stored in a cool, dark place. Thiosalicylic acid should be a pale yellow solid; a significant orange or brown color may indicate oxidation.[8]

  • Suboptimal Reaction Temperature:

    • Cause: The reaction temperature may be too low, leading to a slow reaction rate.

    • Solution: Gently heat the reaction mixture. A temperature of 60°C is often a good starting point for reactions in ethanol/water.[4] Monitor the reaction progress by TLC to avoid overheating, which can lead to side reactions.

Problem 2: Presence of Significant Impurities

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the product.

  • NMR or mass spectrometry data indicates the presence of byproducts.

Possible Causes & Solutions:

  • Disulfide Formation:

    • Cause: Oxidation of the thiol starting material.

    • Solution: As mentioned in the FAQs, employ inert atmosphere techniques. Use deoxygenated solvents and run the reaction under nitrogen or argon.[7]

  • Elimination Byproduct (Stilbene):

    • Cause: Benzyl halides can undergo E2 elimination in the presence of a strong, sterically hindered base, although this is less common than with secondary or tertiary halides.[1][9]

    • Solution: Use a less hindered base like potassium carbonate. Avoid excessively high temperatures.

  • O-Alkylation/Esterification:

    • Cause: The carboxylate is also a nucleophile and can compete with the thiolate for the benzyl halide.

    • Solution: The sulfur nucleophile is generally softer and more nucleophilic than the oxygen nucleophile, so S-alkylation is favored.[2] However, to further promote S-alkylation, consider using a polar aprotic solvent like DMF or acetone which can enhance the nucleophilicity of the thiolate.

Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol is designed to maximize yield while minimizing common side reactions.

Materials:

  • Thiosalicylic acid (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Sodium hydroxide (2.2 eq)

  • Ethanol (95%)

  • Deionized water

  • Hydrochloric acid (2 M)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiosalicylic acid in a 1:1 mixture of 95% ethanol and deionized water.

  • Under an inert atmosphere (nitrogen or argon), add a solution of sodium hydroxide in water dropwise to the stirred solution. The solution should become clear.[4]

  • Add benzyl bromide to the reaction mixture.

  • Heat the mixture to 60°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with 2 M hydrochloric acid until a white precipitate forms.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Visualizations

Reaction Mechanism

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Acidic Workup Thiosalicylic_Acid Thiosalicylic Acid Thiolate Dianion Intermediate Thiosalicylic_Acid->Thiolate - 2 H₂O Base 2 eq. Base (e.g., NaOH) Benzyl_Halide Benzyl Halide Product_Salt Product Salt Thiolate->Product_Salt SN2 Attack Benzyl_Halide->Product_Salt Halide_Ion Halide Ion Product_Salt->Halide_Ion Leaving Group Departure Acid Acid (e.g., HCl) Final_Product This compound Product_Salt->Final_Product Protonation

Caption: S-alkylation mechanism for the synthesis.

Troubleshooting Workflow

G Start Low Yield of Product Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Base, Solvent, Temp) Check_Reagents->Check_Conditions Yes Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents No Check_Atmosphere Inert Atmosphere Used? Check_Conditions->Check_Atmosphere OK Optimize_Base Optimize Base/Solvent System Check_Conditions->Optimize_Base Suboptimal Optimize_Temp Adjust Temperature Check_Conditions->Optimize_Temp Temp Issue Implement_Inert Implement Inert Atmosphere Technique Check_Atmosphere->Implement_Inert No Success Yield Improved Check_Atmosphere->Success Yes Optimize_Base->Success Optimize_Temp->Success Implement_Inert->Success Purify_Reagents->Check_Conditions

Caption: A logical workflow for troubleshooting low yields.

References

  • Benchchem.
  • Wikipedia. Williamson ether synthesis. [Link]
  • ResearchGate.
  • Organic Syntheses. Thiosalicylic acid. [Link]
  • PubMed Central. Benzyl 2-(benzylsulfanyl)
  • Master Organic Chemistry. Thiols And Thioethers. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Scribd. Williamson Ether Synthesis & Epoxide Reactions. [Link]
  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]
  • ResearchGate.
  • Wikipedia. Thiosalicylic acid. [Link]

Sources

Technical Support Center: Optimizing Friedel-Crafts Acylation for Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of Friedel-Crafts acylation with benzoic acid and its derivatives. This guide is structured for researchers, medicinal chemists, and process development scientists who encounter challenges with this classic, yet often stubborn, reaction. Here, we move beyond textbook procedures to provide field-proven insights, robust troubleshooting frameworks, and alternative strategies to achieve your synthetic goals when dealing with deactivated aromatic systems.

Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Challenge

This section addresses the fundamental principles governing the reactivity of benzoic acid derivatives in Friedel-Crafts reactions. Understanding these core concepts is the first step toward effective troubleshooting and optimization.

Q1: Why is my Friedel-Crafts acylation failing when using benzoic acid or its derivatives as the substrate?

A: The reaction's failure is primarily due to the powerful electron-withdrawing nature of the carboxylic acid group (-COOH). Friedel-Crafts acylation is an electrophilic aromatic substitution, a reaction that relies on the electron-rich (nucleophilic) character of the aromatic ring to attack the electrophilic acylium ion.[1] The -COOH group deactivates the ring in two critical ways:

  • Inductive Effect & Resonance: The electronegative oxygen atoms pull electron density away from the ring, making it significantly less nucleophilic and thus less reactive toward electrophiles.[2][3]

  • Catalyst Sequestration: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction readily forms a stable complex with the non-bonding electrons of the carboxylic acid's carbonyl oxygen.[4] This complexation further deactivates the ring by placing a formal positive charge adjacent to it and effectively removes the catalyst from the reaction cycle.[5][6]

Q2: I've heard that stoichiometric amounts of Lewis acid are required for acylation, not catalytic amounts. Why is that?

A: This is a key feature of Friedel-Crafts acylation. Unlike alkylation, the ketone product of the reaction is a moderate Lewis base. It will form a stable complex with the strong Lewis acid catalyst (e.g., AlCl₃).[7][8] This product-catalyst complex is often stable under the reaction conditions and does not readily dissociate. As a result, the catalyst is sequestered and cannot participate in activating another molecule of the acylating agent. Therefore, at least a stoichiometric amount of the Lewis acid is required to drive the reaction to completion.[8][9]

Q3: My substrate is a substituted benzoic acid. What is the expected regioselectivity of the acylation?

A: The carboxylic acid group is a meta-directing deactivator.[4] In theory, if the reaction were to proceed, the incoming acyl group would be directed to the position meta to the -COOH group. However, the deactivation is so profound that forcing the reaction to occur is the primary challenge. For benzoic acids with other substituents, the final regiochemical outcome will be a complex interplay between the directing effects of all groups present. The strongest activating group will typically dictate the position of substitution, but the overall low reactivity of the substrate remains the dominant issue.

Q4: Are there alternatives to standard Lewis acids like AlCl₃ that are more effective for deactivated rings?

A: Yes, while AlCl₃ is the classic choice, its limitations with deactivated substrates have driven the exploration of other catalytic systems. For moderately deactivated rings, stronger acid systems may be required. These include:

  • Brønsted Superacids: Acids like trifluoromethanesulfonic acid (triflic acid) can sometimes promote acylation where traditional Lewis acids fail.[1]

  • Polyphosphoric Acid (PPA): PPA serves as both a catalyst and a solvent and is a powerful dehydrating agent, making it effective for promoting acylations directly with carboxylic acids, even on some less reactive substrates.[10][11][12]

  • Metal Triflates: Certain metal triflates, such as those of scandium or bismuth, have been shown to be effective and sometimes recyclable catalysts for Friedel-Crafts acylations, occasionally showing higher tolerance for certain functional groups than AlCl₃.[13]

Part 2: Visualizing the Core Problem

Understanding the electronic effects is crucial. The following diagram illustrates how the carboxylic acid group deactivates the aromatic ring and interacts with the Lewis acid catalyst.

Deactivation_Mechanism cluster_ring Benzoic Acid Ring Deactivation cluster_catalyst Catalyst Sequestration BenzoicAcid Benzoic Acid -COOH group withdraws electron density via resonance and induction. Resonance Resonance Structures | Positive charge delocalized on ring (ortho/para positions), reducing nucleophilicity. BenzoicAcid:f1->Resonance -M, -I effect Catalyst AlCl₃ Lewis Acid Forms complex with -COOH group. NoReaction Reaction Failure Resonance->NoReaction Complex Lewis Acid-Base Complex | Catalyst becomes inactive. Ring is further deactivated. Catalyst:f1->Complex Complexation Complex->NoReaction

Caption: Deactivation and catalyst sequestration in the acylation of benzoic acid.

Part 3: Troubleshooting Guide

When experiments yield unexpected results, a systematic approach is essential. Use the table below to diagnose and resolve common issues encountered during the acylation of benzoic acid derivatives.

Problem EncounteredProbable Cause(s)Recommended Solution(s)
No Reaction or Trace Product 1. Severe Ring Deactivation: The substrate is too electron-poor for the reaction conditions.[2][3] 2. Catalyst Inactivity: The Lewis acid was deactivated by moisture or completely sequestered by the substrate.[7]1. Change Reaction Strategy: Standard Friedel-Crafts is likely not viable. Consider an alternative pathway like the Fries Rearrangement (see Protocol 2) or a metal-catalyzed cross-coupling reaction.[14] 2. Use a Stronger Acid System: For moderately deactivated systems, attempt the reaction using Polyphosphoric Acid (PPA) or a superacid like triflic acid.[1][11] 3. Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).[7]
Low Yield (<20%) 1. Insufficient Catalyst Activity: The amount or strength of the Lewis acid is inadequate to overcome the ring's deactivation. 2. Sub-optimal Conditions: Reaction temperature or time may be insufficient.1. Increase Catalyst Stoichiometry: For moderately deactivated substrates, increasing the molar equivalents of AlCl₃ (e.g., from 1.1 to 2.0 eq) may improve yield. 2. Increase Temperature: Cautiously increase the reaction temperature. Monitor closely for decomposition or side-product formation. 3. Switch to a More Powerful Catalyst: Employ PPA or triflic acid as described in the advanced protocols below.[1][15]
Formation of Ester By-product 1. O-Acylation vs. C-Acylation: With phenolic benzoic acids, the acylating agent may react at the hydroxyl group (O-acylation) instead of the ring (C-acylation), forming a phenyl ester.[10]1. Utilize the Fries Rearrangement: Intentionally perform the O-acylation to form the phenolic ester, then subject this intermediate to Fries rearrangement conditions (Lewis acid, heat) to promote migration of the acyl group to the ring (ortho/para positions).[16]

Part 4: Advanced Protocols & Alternative Strategies

When standard methods fail, a change in strategy is required. The following protocols provide actionable methodologies for acylating deactivated systems or achieving the desired product through alternative synthetic routes.

Protocol 1: Acylation of an Activated Arene using Benzoic Acid in Polyphosphoric Acid (PPA)

This method uses the benzoic acid derivative as the acylating agent to react with a more electron-rich aromatic compound.

Methodology:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add Polyphosphoric Acid (PPA). The amount should be sufficient to ensure the reaction mixture remains stirrable (approx. 10-20 times the weight of the reactants).

  • Heating: Heat the PPA to 60-80°C to reduce its viscosity.

  • Reagent Addition: Add the activated arene (e.g., toluene, anisole) (1.0 eq) and the benzoic acid derivative (1.2 eq) to the stirring PPA.

  • Reaction: Increase the temperature to 100-160°C and maintain for 2-10 hours.[10] Monitor the reaction progress by TLC or GC-MS by carefully taking an aliquot, quenching it in ice water, and extracting with a suitable organic solvent.

  • Work-up: Allow the reaction mixture to cool to below 100°C and then carefully pour it onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA.

  • Extraction: Extract the aqueous slurry with an appropriate organic solvent (e.g., ethyl acetate, DCM) (3x).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: The Fries Rearrangement - An Indirect Acylation Approach

This two-step strategy is an excellent workaround for acylating phenolic systems. First, an ester is formed, which is then rearranged.

Step A: Ester Formation (O-Acylation)

  • Dissolve the phenol derivative (1.0 eq) in a suitable solvent (e.g., pyridine, or DCM with triethylamine).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the benzoyl chloride derivative (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up by adding water and extracting the product. Purify the resulting phenyl benzoate ester.

Step B: Fries Rearrangement (C-Acylation)

  • To a flame-dried flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.5 - 3.0 eq).

  • Add a high-boiling inert solvent (e.g., nitrobenzene, 1,2-dichloroethane).

  • Slowly add the phenyl benzoate ester from Step A (1.0 eq).

  • Heat the mixture, typically to 60-160°C, for several hours.[16] The optimal temperature depends on the substrate; lower temperatures favor the para product, while higher temperatures favor the ortho product.

  • Cool the reaction and quench by carefully pouring it onto ice mixed with concentrated HCl.

  • Extract the product with an organic solvent, wash, dry, and purify to isolate the target o/p-hydroxybenzophenone.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Start: Friedel-Crafts Acylation of Benzoic Acid Derivative CheckReaction Reaction Outcome? Start->CheckReaction Success Success: Isolate Product CheckReaction->Success High Yield Failure No/Low Yield CheckReaction->Failure No / Low Yield CheckAnhydrous Were Conditions Strictly Anhydrous? Failure->CheckAnhydrous CheckAnhydrous->Failure No (Correct and Retry) OptimizeFC Optimize F-C: - Increase Catalyst Stoichiometry - Increase Temperature CheckAnhydrous->OptimizeFC Yes RecheckReaction Re-run and Check Outcome OptimizeFC->RecheckReaction RecheckReaction->Success Success AltStrategy Switch to Alternative Strategy RecheckReaction->AltStrategy Still Fails PPA_Method Use PPA Protocol AltStrategy->PPA_Method Direct Acylation Needed Fries_Method Use Fries Rearrangement AltStrategy->Fries_Method Substrate is Phenolic

Sources

Technical Support Center: Troubleshooting Low Yield in 2-Benzoylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-benzoylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields due to moisture contamination during the Friedel-Crafts acylation of benzene with phthalic anhydride. Here, we address common issues in a practical question-and-answer format, grounded in chemical principles to ensure you can not only solve the problem at hand but also prevent its recurrence.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I performed the Friedel-Crafts acylation of phthalic anhydride with benzene and obtained a very low yield of 2-benzoylbenzoic acid. What is the most likely cause?

A1: A significantly low yield in this synthesis is most frequently traced back to the deactivation of the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), by moisture.[1][2] AlCl₃ is extremely hygroscopic, meaning it readily absorbs water from the atmosphere, solvents, reagents, and even inadequately dried glassware.[3][4] This reaction with water is detrimental to the synthesis for two primary reasons:

  • Catalyst Hydrolysis: Water reacts exothermically with aluminum chloride to form aluminum hydroxide (Al(OH)₃) and hydrochloric acid (HCl).[3][5] This hydrated form of aluminum chloride is not a Lewis acid and cannot activate the phthalic anhydride to generate the necessary acylium ion electrophile, thus halting the Friedel-Crafts reaction.[6][7]

  • Stoichiometric Requirement: The Friedel-Crafts acylation requires a stoichiometric amount of AlCl₃ because the catalyst forms a stable complex with the ketone group of the 2-benzoylbenzoic acid product.[8][9][10] Any amount of catalyst that is quenched by water is unavailable to participate in the reaction or complex with the product, leading to incomplete conversion of starting materials.[9]

Therefore, maintaining strictly anhydrous (water-free) conditions throughout the experiment is paramount for achieving a high yield.[1][9]

Q2: How can I be certain that moisture is the culprit for my low yield? What are the observable signs?

A2: Besides the poor yield, there are several tell-tale signs that point towards moisture contamination:

  • Fuming of AlCl₃: When you open a container of anhydrous AlCl₃, it should be a free-flowing pale yellow or off-white powder. If it fumes excessively in the air, it is reacting with atmospheric moisture to produce HCl gas.[3] This is a strong indicator of improper storage or handling.

  • Clumping of Catalyst: Anhydrous AlCl₃ that has been exposed to moisture will often appear clumpy or caked together rather than as a fine powder.

  • Vigorous Initial Reaction: An unexpectedly vigorous, exothermic reaction or excessive HCl gas evolution upon adding AlCl₃ to the reaction mixture can indicate the presence of water in your solvent (benzene) or on your glassware.[11]

  • Recovery of Starting Material: A key indicator of a failed reaction is the recovery of a significant amount of unreacted phthalic anhydride after the workup procedure.

Q3: What are the critical sources of moisture I need to control, and what are the best practices to eliminate them?

A3: Moisture can be introduced from multiple sources. A systematic approach to ensure anhydrous conditions is essential.

Source of MoistureRecommended Action & Best Practice
Glassware All glassware (reaction flask, condenser, dropping funnel, etc.) must be rigorously dried. The most effective method is to oven-dry all pieces at >120°C for several hours (ideally overnight) and then allow them to cool to room temperature in a desiccator over a drying agent like anhydrous calcium sulfate (Drierite) or under a stream of dry inert gas (nitrogen or argon).[9]
Solvent (Benzene) Reagent-grade benzene often contains trace amounts of water. For this reaction, it is crucial to use an anhydrous grade of benzene or to dry it before use. A common laboratory procedure is to reflux the benzene over a suitable drying agent, such as sodium metal with benzophenone as an indicator (the solution turns deep blue when anhydrous), followed by distillation directly into the reaction flask.[2] For less stringent requirements, adding activated molecular sieves (4Å) to the solvent and allowing it to stand for at least 24 hours can be effective.
Reagents Phthalic Anhydride: Although less hygroscopic than AlCl₃, it can still absorb moisture. Ensure it is a dry, crystalline solid. If in doubt, it can be dried in a vacuum oven at a temperature below its melting point. Aluminum Chloride: Use a freshly opened bottle of high-purity, anhydrous AlCl₃.[1] Weigh it out quickly and immediately add it to the reaction vessel. Do not leave the stock bottle open to the air for any extended period.[7]
Atmosphere The reaction should be set up under an inert atmosphere. This involves flushing the reaction apparatus with a dry inert gas like nitrogen or argon and maintaining a positive pressure of the gas throughout the reaction. This is typically achieved using a gas inlet and an oil bubbler or a similar setup to prevent backflow of atmospheric moisture.

Visualizing the Problem: The Deactivation of AlCl₃

The following diagram illustrates the core chemical issue: how water molecules attack and neutralize the aluminum chloride catalyst, rendering it ineffective for the Friedel-Crafts acylation.

Moisture_Deactivation cluster_0 Active Catalyst System cluster_1 Deactivation Pathway AlCl3 Anhydrous AlCl₃ (Active Lewis Acid) PA Phthalic Anhydride AlCl3->PA Activates Deactivated Al(OH)₃ + HCl (Inactive) Acylium Acylium Ion Electrophile PA->Acylium Forms Benzene Benzene Acylium->Benzene Productive Reaction H2O H₂O (Moisture) H2O->AlCl3 Product 2-Benzoylbenzoic Acid Benzene->Product

Sources

Technical Support Center: Catalyst Deactivation in Thioether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thioether Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst deactivation during the synthesis of thioethers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and practical protocols to diagnose, prevent, and resolve common catalyst deactivation issues. Our goal is to equip you with the expertise to enhance the efficiency, robustness, and scalability of your synthetic routes.

Introduction to Catalyst Deactivation in Thioether Synthesis

Thioether moieties are crucial in numerous pharmaceutical, agricultural, and material science applications.[1] Transition-metal catalyzed cross-coupling reactions are a cornerstone for constructing C–S bonds, with catalysts based on palladium, nickel, and copper being widely employed.[1] However, a significant challenge in these processes is the deactivation of the catalyst, which can lead to diminished reaction yields, slower reaction times, and increased costs.[2][3] Understanding the mechanisms of deactivation is the first step toward mitigating these issues. The primary deactivation pathways include poisoning, fouling, thermal degradation, and leaching.[2][4]

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Rapid Loss of Catalytic Activity in Early Experimental Runs

Q: My palladium-catalyzed C-S cross-coupling reaction stops before completion, or the yield is significantly lower than expected, even in the first few runs. What are the likely causes and how can I troubleshoot this?

A: A rapid decline in catalyst activity early on often points to severe catalyst poisoning or suboptimal reaction conditions.

Root Cause Analysis:

  • Catalyst Poisoning by Sulfur Compounds: Thiols and other sulfur-containing starting materials or impurities can strongly coordinate to the metal center of the catalyst, blocking active sites.[4][5] This is a very common issue in thioether synthesis. Palladium catalysts, in particular, are susceptible to poisoning by thiolates, which can displace essential ligands and form inactive off-cycle species.[5]

  • Impure Reactants or Solvents: Impurities in your starting materials (e.g., aryl halides, thiols) or solvents, such as other sulfur-containing compounds, water, or coordinating species, can act as catalyst poisons.[2][3]

  • Incorrect Ligand Choice: The ligand plays a crucial role in stabilizing the active catalytic species and preventing deactivation.[5] An inappropriate ligand may not provide sufficient steric or electronic protection for the metal center, making it more susceptible to poisoning. Bidentate phosphine ligands, for example, are often used to enhance catalyst stability under harsh reaction conditions because they are less easily displaced by thiolates.[5]

Troubleshooting Steps:

  • Purify Starting Materials: Ensure the purity of your thiols, aryl halides, and solvents. Consider techniques like distillation, recrystallization, or passing through a plug of silica or alumina to remove impurities.[6][7]

  • Optimize Ligand Selection: If you suspect ligand displacement, consider switching to a more robust ligand. For palladium-catalyzed reactions, bidentate phosphine ligands like Xantphos are known to improve catalyst stability.[5]

  • Use a Pre-catalyst: Employing a well-defined pre-catalyst can sometimes lead to more consistent results compared to generating the active catalyst in situ.

  • Control Reaction Conditions: Running the reaction at a lower temperature, if feasible, can sometimes reduce the rate of certain deactivation processes.[3]

Issue 2: Gradual Decrease in Catalyst Performance Over Multiple Cycles (for Recyclable Catalysts)

Q: I am using a heterogeneous or recyclable homogeneous catalyst for thioether synthesis. While it performs well initially, I observe a consistent drop in yield with each cycle. What is causing this gradual deactivation?

A: A gradual decline in performance of a recyclable catalyst typically points to fouling, thermal degradation, or leaching of the active metal.

Root Cause Analysis:

  • Fouling by Coke or Polymeric Byproducts: At elevated temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites and pores.[2][6][8] This is a form of physical deactivation.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small metal nanoparticles on a supported catalyst to agglomerate into larger particles.[4][9][10] This process, known as sintering, leads to a reduction in the active surface area of the catalyst and, consequently, a loss of activity.[10]

  • Leaching of the Active Metal: In some cases, the active metal can dissolve from the solid support into the reaction mixture.[2][11] This not only deactivates the catalyst but can also lead to contamination of the product with metal residues.

Troubleshooting Steps:

  • Characterize the Spent Catalyst: After a few cycles, analyze the catalyst using techniques like Transmission Electron Microscopy (TEM) to check for particle agglomeration (sintering) or Brunauer-Emmett-Teller (BET) analysis to measure changes in surface area. Elemental analysis of the reaction filtrate can detect leached metal.[12]

  • Optimize Reaction Temperature: Operate at the lowest temperature that allows for an efficient reaction to minimize thermal degradation and coking.[6]

  • Implement a Regeneration Protocol: Depending on the nature of the deactivation, a regeneration step between cycles can restore catalyst activity. For coking, a controlled oxidation to burn off carbon deposits can be effective.[6][13]

  • Improve Catalyst Design: Consider using a catalyst with a support that strongly interacts with the metal nanoparticles to prevent sintering and leaching.

Catalyst Deactivation Mechanisms at a Glance

Deactivation MechanismPrimary CauseCommon SymptomsPreventative Measures
Poisoning Strong chemisorption of impurities (e.g., sulfur compounds) on active sites.[2][4]Rapid loss of activity, reaction stalling.High-purity reactants and solvents, use of poison-resistant catalysts.[6][7][14]
Fouling (Coking) Deposition of carbonaceous material on the catalyst surface.[2][6]Gradual loss of activity over time, pressure drop in flow reactors.Optimize reaction conditions (temperature, pressure), periodic regeneration.[6]
Thermal Degradation (Sintering) Agglomeration of metal particles at high temperatures, reducing active surface area.[4][9][10]Gradual and often irreversible loss of activity.Operate at lower temperatures, use thermally stable supports.[6][10]
Leaching Dissolution of the active metal from the support into the reaction medium.[2][11]Gradual loss of activity, metal contamination in the product.Stronger metal-support interactions, choice of appropriate solvent.[2]

Frequently Asked Questions (FAQs)

Q1: Can the choice of base in my C-S coupling reaction affect catalyst stability?

A1: Absolutely. The base is a critical component of the catalytic cycle. A very strong base might react with other functional groups in your substrates, leading to side products that could act as catalyst poisons. Conversely, a base that is too weak may result in a slow reaction, requiring higher temperatures and longer reaction times, which can promote thermal degradation.[5] It is essential to screen different bases to find the optimal balance for your specific reaction.

Q2: Are nickel and copper catalysts less prone to deactivation than palladium catalysts in thioether synthesis?

A2: Nickel and copper catalysts are often favored due to their lower cost and toxicity compared to palladium.[1] While they are also susceptible to deactivation, particularly poisoning by sulfur, the specific deactivation pathways and their rates can differ. In some cases, copper-based catalysts with appropriate ligands have shown good stability.[1] The choice of the "best" metal often depends on the specific substrates and reaction conditions.

Q3: What is "hidden Brønsted acid catalysis" and could it be affecting my reaction?

A3: In some thioether synthesis methods, particularly those involving metal triflates, the catalyst's activity might not be due to the metal itself but to the in-situ formation of triflic acid (a strong Brønsted acid) through hydrolysis.[15] This can be a "hidden" catalytic pathway. If you are using metal triflates and observing unexpected side reactions or deactivation, it is worth considering if Brønsted acid catalysis is at play and whether a simple Brønsted acid could be a more direct and stable catalyst.[15]

Q4: Are there any "metal-free" catalytic systems for thioether synthesis that avoid these deactivation issues?

A4: Yes, there is growing interest in metal-free approaches to thioether synthesis to circumvent the issues of metal toxicity, cost, and catalyst deactivation.[15][16] Some methods utilize catalysts like sodium thiosulfate or employ radical-based pathways.[16] These systems can offer a more environmentally benign route for C-S bond formation.[16]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration by Calcination (for Fouling/Coking)

This protocol is a general guideline for regenerating a heterogeneous catalyst deactivated by carbonaceous deposits. Note: The optimal temperature and time will vary depending on the specific catalyst and support.

  • Catalyst Recovery: After the reaction, recover the catalyst by filtration or centrifugation.

  • Solvent Washing: Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent, followed by a lower-boiling point solvent like acetone or ethanol) to remove any adsorbed organic residues.

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80-120 °C) to remove residual solvent.

  • Calcination: Place the dried catalyst in a tube furnace. Heat the catalyst under a slow flow of air or a mixture of an inert gas (e.g., nitrogen) and a small percentage of oxygen.

  • Temperature Program: Gradually ramp the temperature to the desired calcination temperature (typically between 300-500 °C). The ramp rate should be slow to avoid rapid, exothermic combustion of the coke, which could damage the catalyst structure.

  • Hold and Cool: Hold at the calcination temperature for a specified period (e.g., 2-4 hours) to ensure complete removal of carbon deposits.

  • Cooling: Cool the catalyst down to room temperature under an inert gas flow.

  • Characterization (Optional but Recommended): Before reusing the regenerated catalyst, it is advisable to characterize it (e.g., using BET, TEM) to confirm that its physical properties have been restored.

Visualizing Deactivation and Troubleshooting

Logical Flow for Troubleshooting Catalyst Deactivation

G cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Rapid Deactivation Pathway cluster_3 Gradual Deactivation Pathway cluster_4 Resolution start Decreased Yield / Slow Reaction diagnosis Rapid or Gradual Deactivation? start->diagnosis poisoning Suspect Poisoning diagnosis->poisoning Rapid gradual_causes Suspect Fouling, Sintering, or Leaching diagnosis->gradual_causes Gradual purify Purify Reactants/Solvents poisoning->purify ligand Optimize Ligand poisoning->ligand end Improved Catalyst Performance purify->end ligand->end characterize Characterize Spent Catalyst (TEM, BET) gradual_causes->characterize regenerate Implement Regeneration Protocol characterize->regenerate conditions Optimize Reaction Conditions (e.g., Temp) characterize->conditions regenerate->end conditions->end

Caption: A flowchart for troubleshooting catalyst deactivation.

Common Catalyst Deactivation Mechanisms

G cluster_poisoning Poisoning cluster_fouling Fouling (Coking) cluster_sintering Thermal Degradation (Sintering) catalyst Active Catalyst poisoned_catalyst Poisoned Catalyst (Blocked Active Sites) catalyst->poisoned_catalyst fouled_catalyst Fouled Catalyst (Blocked Pores/Surface) catalyst->fouled_catalyst sintered_catalyst Sintered Catalyst (Reduced Surface Area) catalyst->sintered_catalyst poison Poison (e.g., Sulfur) poison->poisoned_catalyst Strong Adsorption coke Coke Precursors coke->fouled_catalyst Deposition heat High Temperature heat->sintered_catalyst Particle Agglomeration

Caption: Major pathways of catalyst deactivation.

References

  • Benchchem. Technical Support Center: Catalyst Deactivation in Dihydropyridone Synthesis.
  • ResearchGate. Recent Metal-Catalyzed Methods for Thioether Synthesis | Request PDF.
  • ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Geiger, V. J., et al. Recent Metal-Catalyzed Methods for Thioether Synthesis. Synthesis, 2022, 54(15), 3365-3393.
  • Gackowski, M., et al. A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. Energies, 2022, 15(14), 5213.
  • AmmoniaKnowHow. Catalyst deactivation Common causes.
  • Bartholomew, C. H. Mechanisms of catalyst deactivation. Applied Catalysis A: General, 2001, 212(1-2), 17-60.
  • PIDTC. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • Process Operations. Catalyst deactivation mechanisms and how to prevent them.
  • Chemistry For Everyone. How Can You Prevent Catalyst Poisoning? YouTube, 2023.
  • Noah Chemicals. How to Prevent Catalyst Poisoning at the Industrial Scale.
  • Szelwicka, A., et al. Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. Scientific Reports, 2023, 13(1), 20561.
  • Wu, Y., et al. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Royal Society Open Science, 2024, 11(10), 241031.
  • YouTube. Catalyst deactivation. 2021.
  • Environmental Leader. What Is Thermal Degradation and How Does It Affect Catalytic Converter Performance?
  • MDPI. Advances in Catalyst Deactivation and Regeneration.
  • ResearchGate. 18. Fouling (coking) deactivation of catalysts: (a) Coke accumulation on.

Sources

Technical Support Center: Purification of 2-(Benzylsulfanyl)benzenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide addresses the common and advanced purification challenges associated with crude 2-(Benzylsulfanyl)benzenecarboxylic acid (CAS 1531-80-2).[1][2] Synthesized typically via the alkylation of thiosalicylic acid with benzyl chloride, this compound often presents unique purification hurdles due to the presence of structurally similar byproducts and unreacted starting materials.[3] This document provides a structured, question-and-answer-based approach to troubleshooting, offering field-proven protocols and explaining the chemical principles behind each step to empower researchers in achieving high purity for their downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound synthesis, and what are their sources?

A1: The impurity profile is highly dependent on the reaction conditions (base, solvent, temperature, and quality of starting materials). However, a standard synthesis from thiosalicylic acid and benzyl chloride typically yields a predictable set of impurities. Understanding their origin is the first step in designing an effective purification strategy.

ImpurityChemical StructureLikely Source
Thiosalicylic Acid 2-Mercaptobenzoic acidUnreacted starting material.
Benzyl Chloride C₆H₅CH₂ClUnreacted starting material. Can be a source of many secondary byproducts.
Dibenzyl Ether (C₆H₅CH₂)₂OSelf-condensation of benzyl alcohol (formed from benzyl chloride hydrolysis) or reaction of benzyl chloride under certain basic conditions.[4]
Benzyl Alcohol C₆H₅CH₂OHHydrolysis of the starting material, benzyl chloride, especially in the presence of water.[5]
Benzaldehyde C₆H₅CHOOxidation of benzyl alcohol or present as an impurity in the starting benzyl chloride.[4][6][7][8]
2-(Benzylsulfonyl)benzoic Acid C₁₄H₁₂O₄SOver-oxidation of the thioether linkage in the final product. This is a particularly challenging impurity to remove.[9]
Inorganic Salts e.g., NaCl, KBrByproducts from the neutralization of the base used in the reaction (e.g., NaOH + HCl).
Q2: Why is this compound particularly challenging to purify?

A2: The primary challenges stem from two main factors:

  • Structurally Similar Byproducts: The most problematic impurity is often the corresponding sulfone, 2-(benzylsulfonyl)benzoic acid.[9] Because it also contains a carboxylic acid group, its solubility and acidic properties are very similar to the target compound. This makes separation by simple acid-base extraction or standard recrystallization difficult.

  • Physical Properties: Like many carboxylic acids, the crude product can sometimes isolate as a sticky gum or oil rather than a free-flowing solid.[10] This can be caused by trapped solvent or the presence of impurities that disrupt the crystal lattice, making handling and subsequent purification steps more complex.

Q3: What is the most effective first step for purifying the crude reaction mixture?

A3: Acid-base extraction is unequivocally the best initial purification technique.[11][12][13] This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. By washing an organic solution of the crude product with an aqueous base, the desired acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer. Neutral impurities, such as dibenzyl ether, unreacted benzyl chloride, and toluene (a common impurity in benzyl chloride), remain in the organic layer and are discarded.[4] Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified this compound to precipitate out of the solution.[3][12]

Below is a diagram illustrating the workflow for this foundational purification step.

cluster_0 Separatory Funnel cluster_1 Organic Layer (Discard) cluster_2 Aqueous Layer (Keep) A Crude Product (Dissolved in Organic Solvent, e.g., Ethyl Acetate) B Add Aqueous NaHCO₃ Solution A->B C Shake & Separate Layers B->C D Neutral Impurities: - Dibenzyl Ether - Benzyl Chloride - Toluene C->D E Sodium 2-(Benzylsulfanyl)benzoate (Water-Soluble Salt) C->E F Re-acidify with HCl (aq) to pH ~2 E->F G Precipitation of Pure Product F->G H Filter & Dry G->H I Purified Solid Product H->I A Crude Product B Acid-Base Extraction A->B C Assess Purity (TLC/NMR) B->C D Is Product Pure? C->D E Final Product D->E Yes F Recrystallization D->F No G Assess Purity (TLC/NMR) F->G H Is Product Pure? G->H H->E Yes I Column Chromatography (Acidified Eluent) H->I No (e.g., Sulfone Present) I->E

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for syntheses involving phthalimides. This guide is designed for researchers, chemists, and drug development professionals to address a common challenge: the formation of N-benzylphthalimide as an undesired byproduct or the optimization of its synthesis as a desired intermediate. As Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This document is structured as a dynamic resource, combining frequently asked questions, in-depth troubleshooting, and validated experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding N-benzylphthalimide and its synthesis.

Q1: What is N-benzylphthalimide and why is it relevant in my synthesis?

A1: N-benzylphthalimide is the product of the N-alkylation of a phthalimide salt with a benzyl halide. It is a key intermediate in the Gabriel synthesis for producing pure benzylamine, a primary amine.[1] In this context, the phthalimide group acts as a "protecting group" for ammonia, preventing the over-alkylation that often plagues direct reactions between alkyl halides and ammonia.[2] If you are performing a Gabriel synthesis with a different alkyl halide but are seeing an unexpected mass corresponding to N-benzylphthalimide, it indicates a contamination source of a benzylating agent in your reaction.

Q2: What is the primary reaction mechanism for the formation of N-benzylphthalimide?

A2: The formation of N-benzylphthalimide typically proceeds via the Gabriel Synthesis , which is a bimolecular nucleophilic substitution (SN2) reaction. The key steps are:

  • Deprotonation: A base, commonly potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), deprotonates the acidic N-H bond of phthalimide (pKa ≈ 8.3) to form the highly nucleophilic potassium phthalimide salt.[2][3]

  • N-Alkylation: The phthalimide anion attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl chloride or benzyl bromide). This backside attack displaces the halide leaving group, forming the C-N bond and yielding N-benzylphthalimide.[1]

This process is highly efficient for primary and benzylic halides.[1]

Q3: Why is Dimethylformamide (DMF) so commonly used as a solvent for this reaction?

A3: Dimethylformamide (DMF) is a polar aprotic solvent. Its properties are ideal for SN2 reactions for several reasons:

  • Solubility: It readily dissolves both the ionic potassium phthalimide and the organic benzyl halide.[4]

  • No Proton Source: Being aprotic, it does not have acidic protons that can solvate and deactivate the phthalimide nucleophile.

  • Polarity: Its high polarity stabilizes the transition state of the SN2 reaction, accelerating the rate. Using DMF often allows the reaction to proceed at lower temperatures (e.g., 90-100 °C) and in shorter times compared to running the reaction neat or in other solvents like xylene or ethanol.[4][5]

Part 2: Troubleshooting Guide

This section is designed to solve specific experimental issues.

Issue 1: I am trying to synthesize a different N-alkylphthalimide, but I am seeing a significant byproduct with the mass of N-benzylphthalimide. Where is it coming from?

Root Cause Analysis: The unexpected formation of N-benzylphthalimide points directly to a source of benzylation contamination. The most likely culprit is your alkylating agent or solvent.

Troubleshooting Steps:

  • Analyze Your Benzyl Halide Reagent: Technical grade benzyl chloride or bromide is often contaminated with impurities from its synthesis, which involves the chlorination of toluene.[6] Common impurities include:

    • Benzyl Alcohol: Can be converted to an active benzylating agent under certain conditions.

    • Benzaldehyde: Another potential precursor.

    • Dibenzyl Ether: Can also act as a benzylating agent.[7][8]

    • Unreacted Toluene & Over-chlorinated Species: Less likely to cause benzylation but indicate poor reagent quality.[9]

  • Check Your Solvents: While less common, confirm that no benzyl-containing solvents (like benzyl alcohol) were used accidentally. Benzyl alcohol itself can be converted into a leaving group in situ, especially under acidic conditions or with certain activating agents, leading to phthalimide alkylation.[10]

  • Implement a Reagent Purification Protocol: If you suspect your benzyl halide is impure, consider a purification wash before use.

    • Aqueous Wash: Wash the crude benzyl chloride in a separatory funnel with a 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution to neutralize any residual HCl, which can catalyze side reactions. Follow this with washes of deionized water and brine.[9]

    • Distillation: For higher purity, fractional distillation under reduced pressure can be effective, but care must be taken to avoid polymerization, which can be catalyzed by acid or metal contaminants.[9]

Logical Workflow for Contamination Troubleshooting

AlkylationPathways Reactants { Phthalimide Anion | Benzyl Halide (R-X)} N_Product N-Alkylation Product (Major, Desired) Reactants:anion->N_Product N Attack (Soft Nucleophile) Favored by X = I, Br (Soft LG) O_Product O-Alkylation Product (Minor, Byproduct) Reactants:anion->O_Product O Attack (Hard Nucleophile) Increased with X = OTs, OSO₂Me (Hard LG)

Caption: Competing N- and O-alkylation pathways for the phthalimide anion.

Part 3: Experimental Protocols

Protocol 1: Synthesis of N-Benzylphthalimide (Modified Ing-Manske Procedure)

This protocol uses potassium carbonate to generate the phthalimide salt in situ, which is often more convenient than preparing and isolating potassium phthalimide separately. [4] Materials:

  • Phthalimide (14.7 g, 0.10 mol)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (7.6 g, 0.055 mol)

  • Benzyl Chloride (14.0 mL, 15.2 g, 0.12 mol)

  • N,N-Dimethylformamide (DMF), anhydrous (40 mL)

  • Deionized Water

  • Ethanol

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phthalimide, anhydrous potassium carbonate, and anhydrous DMF.

  • Reagent Addition: Add benzyl chloride to the stirring mixture.

  • Reaction: Heat the reaction mixture to 90-100 °C in an oil bath. Maintain this temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the phthalimide spot.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water while stirring vigorously. A white precipitate of N-benzylphthalimide will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water to remove DMF and inorganic salts.

  • Drying: Allow the product to air-dry on the funnel, then dry further in a vacuum oven at 50 °C. The expected yield of crude product is typically high (>85%).

Protocol 2: Purification of N-Benzylphthalimide by Recrystallization

Recrystallization is a highly effective method for purifying the crude product, removing residual starting materials and side products. [11] Materials:

  • Crude N-Benzylphthalimide

  • Glacial Acetic Acid or Ethanol

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Büchner funnel and flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude N-benzylphthalimide in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (glacial acetic acid is excellent for forming high-purity needles, while ethanol is also effective). [11]Heat the mixture gently with stirring until the solid completely dissolves. Do not add excessive solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven. The purified product should be a white crystalline solid with a melting point of 114-116 °C.

References

  • Purcaru, I. L., et al. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of Chromatographic Science, 47(2), 122–126. [Link]
  • Purcaru, I. L., et al. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection.
  • Purcaru, I. L., et al. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection.
  • Billman, J. H., & Harting, W. F. (1948). The Alkylation Reaction of the Gabriel Synthesis. Proceedings of the Indiana Academy of Science, 58, 109-111. [Link]
  • Pharmaffiliates. (n.d.). Benzyl Chloride-impurities.
  • Patsnap. (2024). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses.
  • Koehler, B. (2016). Response to "Why n-alkylation is more favorable than o-alkyation ?".
  • Legnani, L., et al. (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. Molecules, 26(18), 5481. [Link]
  • Reddit User Discussion. (2023). Gabriel synthesis troubleshooting. r/Chempros. [Link]
  • Le, Z.-G., et al. (2004). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Synthesis, 2004(2), 208-212. [Link]
  • Pearson Education. (n.d.). Gabriel Synthesis Explained. Pearson+. [Link]
  • OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). OrgoSolver. [Link]
  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. [Link]
  • ResearchGate. (2024). Organic Reactions in Ionic Liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. | Request PDF. [Link]
  • Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]
  • MDPI. (2024).
  • Google Patents. (1958). Purification of phthalonitriles and/or phthalimide.
  • ResearchGate. (n.d.). Reactions of benzyl alcohol under different reaction conditions. [Link]
  • Master Organic Chemistry. (2024). The Gabriel Synthesis. [Link]

Sources

How to control reaction temperature for optimal 2-substituted benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mastering Reaction Temperature for Optimal Yield and Purity

Welcome to the technical support center for the synthesis of 2-substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature control in these critical reactions. Precise temperature management is paramount for achieving high yields, ensuring regioselectivity, and minimizing side-product formation. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

The Critical Role of Temperature in 2-Substituted Benzoic Acid Synthesis

The synthesis of 2-substituted benzoic acids often involves highly reactive organometallic intermediates that are exquisitely sensitive to temperature fluctuations. Failure to maintain optimal thermal conditions can lead to a cascade of undesirable outcomes, including loss of regioselectivity, decomposition of intermediates, and the formation of complex impurity profiles. This guide will focus on three primary synthetic strategies: Directed ortho-Lithiation (DoM), Grignard Reagent Carbonation, and Suzuki-Miyaura Coupling.

Section 1: Directed ortho-Lithiation (DoM)

Directed ortho-lithiation is a powerful method for the regioselective functionalization of aromatic rings. The carboxylate group acts as a potent directing group, facilitating deprotonation at the adjacent ortho position. However, the success of this reaction is critically dependent on cryogenic temperatures.

Frequently Asked Questions (FAQs): Directed ortho-Lithiation

Q1: Why are extremely low temperatures, such as -78 °C or -90 °C, necessary for the ortho-lithiation of benzoic acid?

A1: The use of cryogenic temperatures is crucial for several reasons. Firstly, the lithiated intermediate is highly reactive and thermally unstable. At higher temperatures, it can readily undergo side reactions, such as decomposition or reaction with the solvent. Secondly, low temperatures are essential to control the regioselectivity of the deprotonation. Treatment of benzoic acid with a strong base like sec-butyllithium (s-BuLi) in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) at -90 °C ensures the formation of the desired ortho-lithiated species.[1][2][3] Warmer conditions can lead to a loss of selectivity and the formation of other isomers.

Q2: What are the common signs of a failed ortho-lithiation reaction due to improper temperature control?

A2: The most common indicators of a compromised reaction include a low yield of the desired 2-substituted benzoic acid, the presence of a significant amount of unreacted starting material, and the formation of a complex mixture of byproducts. Protonation of the lithiated intermediate by the solvent or trace amounts of water is a common failure mode at elevated temperatures.

Q3: Can I use n-butyllithium (n-BuLi) instead of s-BuLi for ortho-lithiation?

A3: While n-BuLi is a strong base, s-BuLi is generally preferred for the directed ortho-lithiation of benzoic acids due to its higher reactivity and ability to effect deprotonation at very low temperatures. The choice of base can also influence regioselectivity. For instance, in the case of 2-methoxybenzoic acid, using s-BuLi/TMEDA at -78°C leads to exclusive deprotonation at the position ortho to the carboxylate, while a different regioselectivity is observed with n-BuLi/t-BuOK.[4][5]

Troubleshooting Guide: Directed ortho-Lithiation
Issue Potential Cause (Temperature-Related) Recommended Solution
Low to no conversion Reaction temperature is too high, leading to decomposition of the organolithium reagent or the lithiated intermediate.Ensure the reaction is maintained at or below the recommended temperature (typically -78 °C to -90 °C) throughout the addition and reaction time.[1][2][3] Use a properly insulated cooling bath (e.g., dry ice/acetone or a cryocooler).
Poor regioselectivity The temperature was allowed to rise, causing a loss of kinetic control over the deprotonation step.Maintain strict temperature control during the addition of the organolithium reagent. Slow, dropwise addition is crucial to dissipate any localized heat generation.
Formation of ketone byproducts The lithiated species may react with the carboxylic acid starting material if the temperature is not sufficiently low to ensure complete deprotonation before subsequent reactions.Optimum conditions for metallation of benzoic acid involve the slow addition of the acid to a slight excess of the BuLi-TMEDA complex at -90 °C.[2][6]
Experimental Workflow: Directed ortho-Lithiation

DoM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Dissolve Benzoic Acid in Anhydrous THF B Cool to -90 °C A->B Transfer to Reaction Flask C Slowly Add s-BuLi/TMEDA B->C D Stir for 30 min at -90 °C C->D E Add Electrophile at -78 °C D->E F Warm to Room Temp. E->F G Quench with Water F->G H Acidify and Extract G->H

Caption: Workflow for Directed ortho-Lithiation.

Section 2: Grignard Reagent Carbonation

The synthesis of benzoic acids via the carbonation of Grignard reagents is a classic and widely used method. Temperature control is critical during both the formation of the Grignard reagent and its subsequent reaction with carbon dioxide.

Frequently Asked Questions (FAQs): Grignard Reagent Carbonation

Q1: My Grignard reaction won't initiate. Could temperature be the issue?

A1: Yes, temperature plays a role in initiating the Grignard reaction. While the overall reaction is exothermic, a small amount of activation energy is often required.[7] Gentle heating with a water bath may be necessary to start the reaction.[7] Once initiated, the reaction is exothermic, and cooling may be required to maintain a gentle reflux.[7]

Q2: What is the advantage of using dry ice (solid CO₂) for the carbonation step?

A2: Dry ice offers a significant advantage as it serves a dual purpose: it is the source of carbon dioxide and acts as a powerful cooling agent.[7] The very low temperature of dry ice helps to control the exothermic reaction between the Grignard reagent and CO₂, minimizing side reactions.

Q3: I am observing a significant amount of biphenyl byproduct. How can I minimize this?

A3: Biphenyl formation is a common side reaction during the formation of the Grignard reagent. While not solely a temperature issue, maintaining a moderate reaction temperature during Grignard formation can help. Overheating can promote this coupling side reaction.

Troubleshooting Guide: Grignard Reagent Carbonation
Issue Potential Cause (Temperature-Related) Recommended Solution
Runaway reaction during Grignard formation The exothermic reaction was not adequately controlled.Prepare an ice bath to cool the reaction flask if the reflux becomes too vigorous. The reaction should be maintained at a gentle boil.[7]
Low yield of benzoic acid The Grignard reagent may have been quenched by atmospheric moisture or the temperature during carbonation was too high.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.[8] Add the Grignard reagent solution slowly to a large excess of crushed dry ice to maintain a low temperature.[7]
Gummy precipitate after carbonation This is often the magnesium salt of the benzoic acid and is expected.This "gooey tan blob" is the product at this stage.[9] Subsequent acidification with an aqueous acid like HCl or H₂SO₄ will protonate the carboxylate salt, leading to the precipitation of the neutral benzoic acid.[7][9]
Experimental Protocol: Grignard Reagent Carbonation
  • Grignard Reagent Formation:

    • Activate magnesium turnings in an oven-dried flask under an inert atmosphere.

    • Add a solution of bromobenzene in anhydrous diethyl ether.

    • If the reaction does not start, gently warm the flask in a water bath until initiation is observed (discoloration of iodine if used as an initiator and appearance of turbidity).[7]

    • Once initiated, maintain a gentle reflux, using an ice bath to control the exotherm if necessary.[7]

  • Carbonation:

    • Fill a separate flask approximately one-quarter full with freshly crushed dry ice.[9]

    • Slowly pour the prepared Grignard reagent solution over the dry ice with stirring.[7]

    • Allow the excess dry ice to sublime. The reaction mixture can be placed in a room temperature water bath to accelerate this process.[9]

  • Workup:

    • Acidify the resulting mixture with dilute hydrochloric acid until the solution is acidic (pH of 2 or less), which will precipitate the benzoic acid.[8][9]

    • Cool the mixture in an ice-water bath to maximize precipitation.

    • Collect the benzoic acid product by vacuum filtration.

Section 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. While often requiring elevated temperatures, recent advances have enabled these reactions to proceed under milder conditions.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: What is a typical temperature range for Suzuki-Miyaura coupling to synthesize 2-substituted benzoic acids?

A1: The optimal temperature can vary significantly depending on the substrates, catalyst, ligand, and solvent system used. Temperatures can range from room temperature to 120 °C or higher.[10][11] For example, some Suzuki cross-couplings of arylboronic acids with aryl halides can be performed at room temperature with the appropriate palladium catalyst and phosphine ligand combination.[12] Microwave-assisted Suzuki coupling is often carried out at elevated temperatures, such as 120 °C, to achieve rapid reaction times.[11]

Q2: Can I run my Suzuki coupling at a lower temperature to avoid decomposition of sensitive functional groups?

A2: Yes, lowering the reaction temperature is often possible by carefully selecting the catalyst and ligand. The use of electron-rich and bulky phosphine ligands can enhance the reactivity of the palladium catalyst, allowing the reaction to proceed at milder temperatures.[10]

Q3: My reaction is slow and gives a low yield. Should I increase the temperature?

A3: Increasing the temperature can often increase the reaction rate. However, it's important to consider the stability of your substrates and the catalyst at higher temperatures. An alternative approach is to screen different catalyst/ligand systems that may be more active at lower temperatures. In some cases, higher temperatures can lead to catalyst decomposition and reduced yields.[13]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause (Temperature-Related) Recommended Solution
Incomplete reaction The reaction temperature may be too low for the chosen catalyst system.Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress. Alternatively, consider a more active catalyst or ligand system.
Product decomposition The reaction temperature is too high, leading to the degradation of the desired product or starting materials.Attempt the reaction at a lower temperature for a longer duration. Screen different solvents that may allow for a lower reaction temperature.
Formation of homocoupling byproducts While often related to the stoichiometry and purity of reagents, excessively high temperatures can sometimes promote side reactions.Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing side reactions.
Logical Relationship Diagram: Suzuki-Miyaura Coupling Optimization

Suzuki_Optimization Temp Reaction Temperature Catalyst Catalyst/Ligand System Temp->Catalyst Can cause decomposition Yield Yield & Purity Temp->Yield Affects Rate & Side Reactions Catalyst->Yield Determines Activity Solvent Solvent Solvent->Yield Influences Solubility & Boiling Point

Sources

Scaling up the synthesis of 2-(Benzylsulfanyl)benzenecarboxylic acid from lab to pilot scale

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Benzylsulfanyl)benzenecarboxylic acid. This resource is designed for researchers, chemists, and process development professionals to provide in-depth guidance on transitioning this synthesis from the laboratory bench to a pilot plant scale. Here, we address common challenges, offer troubleshooting strategies, and provide detailed protocols to ensure a safe, efficient, and scalable process.

Introduction to the Synthesis

The synthesis of this compound is a vital process for the development of various pharmaceutical intermediates and other specialty chemicals. The core of this synthesis is a nucleophilic substitution reaction, specifically an S-alkylation, which is analogous to the Williamson ether synthesis.[1] In this reaction, the thiolate anion of 2-mercaptobenzoic acid (also known as thiosalicylic acid) acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride to form a thioether bond.[1]

While straightforward in principle, scaling this reaction introduces complexities related to reaction kinetics, heat and mass transfer, and safety, which must be meticulously addressed.[2][3]

Reaction Scheme

The overall reaction is as follows:

Part 1: Troubleshooting Guide

This guide is structured in a question-and-answer format to help you diagnose and resolve common issues encountered during the synthesis and scale-up of this compound.

Issue 1: Low or Inconsistent Yield

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

  • Incomplete Deprotonation of 2-Mercaptobenzoic Acid: The formation of the thiolate anion is crucial for the reaction to proceed.[1] If the base is not strong enough or is used in insufficient quantity, the equilibrium will not fully favor the thiolate, leading to unreacted starting material.

    • Lab-Scale Solution: Ensure you are using at least two equivalents of a suitable base (e.g., NaOH, KOH) to deprotonate both the thiol and the carboxylic acid groups. Thiols are generally more acidic than alcohols, but complete deprotonation is key.[1]

    • Pilot-Scale Consideration: In a larger reactor, inefficient mixing can lead to localized areas of low base concentration. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture. Consider a slower, controlled addition of the base to the 2-mercaptobenzoic acid solution.

  • Side Reaction: Disulfide Formation: Thiolates are susceptible to oxidation, especially in the presence of air (oxygen), which can lead to the formation of a disulfide byproduct (2,2'-dithiodibenzoic acid).[1][4]

    • Lab-Scale Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents before use to minimize dissolved oxygen.

    • Pilot-Scale Consideration: Inerting a large reactor is critical. Implement nitrogen purging and maintain a positive nitrogen pressure throughout the reaction.

  • Competitive Reaction with Solvent: If using a protic solvent like ethanol, the alkoxide formed can compete with the thiolate as a nucleophile, although the thiolate is generally a better nucleophile.[1]

    • Recommendation: While an ethanol-water mixture can be used, consider polar aprotic solvents like DMF, DMSO, or acetone to favor the desired S-alkylation.[4]

Q2: I'm seeing a significant amount of unreacted benzyl chloride. Why might this be?

  • Poor Solubility: If the thiolate salt of 2-mercaptobenzoic acid is not fully dissolved in the reaction medium, the reaction will be slow and incomplete.

    • Solution: Ensure your chosen solvent can dissolve the thiolate salt. A mixed solvent system, such as ethanol/water, can be effective.[5] On a pilot scale, ensure the reactor is equipped with appropriate baffles and agitators to handle slurries if partial solubility is expected.[6]

  • Reaction Temperature Too Low: While the reaction is generally exothermic, insufficient temperature can lead to slow reaction rates.

    • Solution: Monitor the reaction temperature closely. A gentle warming to 40-60°C can often drive the reaction to completion without promoting significant side reactions.[5]

Issue 2: Product Purity and Isolation Challenges

Q1: My final product is contaminated with a significant amount of a non-polar impurity. What could it be?

  • Dibenzyl Ether Formation: If there is residual water and the reaction is run under harsh basic conditions, benzyl chloride can hydrolyze to benzyl alcohol, which can then react with another molecule of benzyl chloride to form dibenzyl ether.

    • Solution: Use a well-controlled amount of base and avoid excessively high temperatures.

Q2: I am having difficulty isolating the product from the aqueous workup. What can I do?

  • Emulsion Formation: The product, being a carboxylic acid, can act as a surfactant, leading to emulsions during the extractive workup.

    • Lab-Scale Solution: Add a saturated brine solution to the aqueous layer to increase its ionic strength and help break the emulsion.

    • Pilot-Scale Consideration: Plan for a longer phase separation time in the reactor or transfer the mixture to a dedicated settling tank. Using a membrane-based emulsion separator can be a more advanced solution for continuous processes.[7]

  • Incomplete Precipitation: The product is precipitated by acidifying the aqueous solution after the reaction. If the pH is not sufficiently low, the product will remain in solution as its carboxylate salt.

    • Solution: Ensure the pH is lowered to approximately 2-3 using a strong acid like HCl. Check the pH with a calibrated meter.

Q3: How can I effectively purify the final product on a larger scale?

  • Recrystallization: This is a highly effective method for purifying solid organic compounds.[8]

    • Recommended Solvent System: A mixed solvent system of ethanol and water is often effective for the recrystallization of this compound.[8] The crude product is dissolved in a minimal amount of hot ethanol, and then warm water is added until the solution becomes slightly turbid. Slow cooling should yield pure crystals.[8]

    • Pilot-Scale Crystallization: This requires a jacketed reactor with precise temperature control to manage the cooling profile.[9] Slow, controlled cooling is crucial for obtaining a consistent crystal size and purity. The final product can then be isolated using a centrifuge or a filter-dryer.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling benzyl chloride, especially at a pilot scale?

Benzyl chloride is a corrosive, lachrymatory (tear-inducing), and toxic chemical that is also a suspected carcinogen.[10][11][12] Exposure can cause severe irritation to the skin, eyes, and respiratory tract.[11]

  • Handling Precautions: Always handle benzyl chloride in a well-ventilated fume hood or a closed system.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11] For larger quantities, impervious clothing and respiratory protection may be necessary.[11]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like oxidizing agents and moisture.[11]

  • Spill Response: Have a spill kit ready. For large spills, have a plan for containment and neutralization.[12]

Q2: How does heat management differ from lab to pilot scale for this reaction?

The S-alkylation reaction is exothermic.[2]

  • Lab Scale: In a small flask, the high surface-area-to-volume ratio allows for efficient heat dissipation to the surroundings, and a simple water or oil bath is usually sufficient for temperature control.[3]

  • Pilot Scale: The surface-area-to-volume ratio decreases significantly with increasing scale, meaning heat removal is less efficient.[3] This can lead to a dangerous increase in temperature, potentially causing a runaway reaction.[13][14] A pilot reactor must have a jacketed cooling system and a reliable temperature control unit to manage the exotherm.[9] Reaction calorimetry studies are highly recommended before scaling up to determine the heat of reaction and the required cooling capacity.[15]

Q3: What type of reactor is best suited for this synthesis at the pilot scale?

A jacketed glass-lined or stainless steel stirred-tank reactor is typically used for this type of batch synthesis.[9][16]

  • Key Features:

    • Jacket: For precise heating and cooling control. Double-jacketed systems offer enhanced safety for exothermic reactions.[9]

    • Agitator: A multi-blade agitator (e.g., pitched-blade turbine) is important to ensure good mixing of the reactants, especially if the thiolate salt is not fully soluble.[6]

    • Baffles: To prevent vortex formation and improve mixing efficiency.[6]

    • Inert Gas Inlet: To maintain a nitrogen or argon atmosphere.

    • Controlled Dosing System: For the slow addition of benzyl chloride to manage the exotherm.

Q4: How can I monitor the progress of the reaction?

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of the starting materials (2-mercaptobenzoic acid and benzyl chloride) and the appearance of the product.[17]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the exact conversion and to identify and quantify any impurities. This is the preferred method for in-process control at the pilot scale.

Q5: What are the critical process parameters to control during scale-up?

  • Temperature: To control the reaction rate and prevent side reactions.

  • Rate of Addition: Slow, controlled addition of benzyl chloride is crucial to manage the exotherm.

  • Agitation Speed: To ensure efficient mixing and heat transfer.

  • pH: During the workup, the pH must be carefully controlled to ensure complete precipitation of the product.

Part 3: Experimental Protocols and Data

Lab-Scale Synthesis Protocol (Illustrative)

Materials:

  • 2-Mercaptobenzoic acid (1.0 eq)

  • Sodium hydroxide (2.1 eq)

  • Benzyl chloride (1.05 eq)

  • Ethanol

  • Deionized water

  • Concentrated Hydrochloric Acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2-mercaptobenzoic acid in a mixture of ethanol and water.

  • Add sodium hydroxide pellets portion-wise and stir until a clear solution is obtained.

  • Gently heat the solution to 50-60°C.

  • Add benzyl chloride dropwise over 30 minutes, maintaining the temperature below 65°C.

  • After the addition is complete, stir the reaction mixture at 60°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and evaporate the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexanes or diethyl ether) to remove any unreacted benzyl chloride and other non-polar impurities.

  • Cool the aqueous layer in an ice bath and slowly add concentrated HCl with stirring until the pH is ~2.

  • Collect the precipitated white solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Pilot-Scale Synthesis Considerations

Equipment:

  • 100 L jacketed glass-lined reactor with an agitator, baffles, and a temperature control unit.

  • Dosing pump for benzyl chloride addition.

  • Nutsche filter-dryer for product isolation.

Procedure Outline:

  • Charging: Charge the reactor with water and ethanol, followed by 2-mercaptobenzoic acid under a nitrogen blanket.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide while maintaining agitation.

  • Heating: Heat the reactor contents to 50-60°C using the jacket.

  • Benzyl Chloride Addition: Add benzyl chloride via the dosing pump at a controlled rate to maintain the internal temperature within the desired range (e.g., 55-65°C).

  • Reaction: Hold the reaction at temperature for 4-6 hours, taking samples for in-process HPLC analysis.

  • Workup: Cool the reactor, and if necessary, perform a solvent swap to remove ethanol. Perform the organic wash.

  • Precipitation: Cool the reactor contents and slowly add HCl to precipitate the product.

  • Isolation: Transfer the slurry to the filter-dryer. Wash the product cake with cold water and dry under vacuum.

Data Summary: Lab vs. Pilot Scale Parameters
ParameterLab Scale (e.g., 10g)Pilot Scale (e.g., 10kg)Rationale for Change
Vessel 250 mL Round-bottom flask100 L Jacketed ReactorAccommodate larger volume and provide necessary heat transfer and mixing.[9]
Heating/Cooling Heating mantle/ice bathTemperature Control Unit (TCU)Precise and efficient control of exotherm is critical at scale.[3]
Addition of Benzyl Chloride Dropwise via addition funnelControlled rate via dosing pumpTo manage the increased total heat evolution.[3]
Mixing Magnetic stirrerMechanical agitator with bafflesTo ensure homogeneity in a larger volume.
Reaction Monitoring TLCHPLCProvides more accurate and quantitative data for process control.
Product Isolation Buchner funnelNutsche filter-dryerMore efficient and contained solid-liquid separation and drying at scale.

Part 4: Visualizations

Reaction Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

SN2_Mechanism Thiolate 2-Mercaptobenzoic Acid Thiolate (Nucleophile) TS Transition State Thiolate->TS Nucleophilic Attack BenzylCl Benzyl Chloride (Electrophile) BenzylCl->TS Product This compound TS->Product Chloride Chloride Ion TS->Chloride Leaving Group Departure

Caption: SN2 mechanism for the synthesis.

Experimental Workflow: Lab vs. Pilot Scale

This diagram illustrates the key differences in the workflow when scaling up the synthesis.

workflow cluster_lab Lab Scale cluster_pilot Pilot Scale lab_start Start: Round-bottom flask lab_reactants Manual addition of reactants lab_start->lab_reactants lab_reaction Reaction with magnetic stirring & heating mantle lab_reactants->lab_reaction lab_workup Separatory funnel workup lab_reaction->lab_workup lab_iso Vacuum filtration (Buchner funnel) lab_workup->lab_iso lab_dry Oven drying lab_iso->lab_dry lab_end Final Product lab_dry->lab_end pilot_start Start: Jacketed Reactor pilot_reactants Controlled dosing of reactants pilot_start->pilot_reactants pilot_reaction Reaction with mechanical agitation & TCU pilot_reactants->pilot_reaction pilot_workup In-situ workup & phase separation pilot_reaction->pilot_workup pilot_iso Filtration & Washing (Nutsche Filter-Dryer) pilot_workup->pilot_iso pilot_dry Vacuum drying in filter-dryer pilot_iso->pilot_dry pilot_end Final Product pilot_dry->pilot_end

Caption: Comparison of lab and pilot scale workflows.

Troubleshooting Decision Tree

This flowchart provides a logical path for troubleshooting low yield issues.

troubleshooting start Low Yield Observed check_sm Check for unreacted starting materials (TLC/HPLC) start->check_sm sm_present Starting Materials Present check_sm->sm_present Yes sm_absent Starting Materials Absent check_sm->sm_absent No check_base Incomplete Deprotonation? - Check base stoichiometry - Improve mixing sm_present->check_base check_oxidation Disulfide Formation? - Check for inert atmosphere - Degas solvents sm_present->check_oxidation check_conditions Reaction Conditions? - Increase temperature? - Check solubility sm_present->check_conditions check_workup Product Loss During Workup? - Check pH of precipitation - Analyze waste streams sm_absent->check_workup check_impurities Side Product Formation? - Characterize impurities (NMR, MS) sm_absent->check_impurities

Caption: Decision tree for troubleshooting low yield.

References

  • Benzyl-Chloride - Safety D
  • Benzyl Chloride - SafeRack. (SafeRack)
  • Scaling Up Chemical Processes? Unlock Safety and Success. (QES Academy)
  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (PMC - NIH)
  • Mixing Considerations in Chemical Reactor Scale-Up. (COMSOL)
  • Safety D
  • ICSC 0016 - BENZYL CHLORIDE.
  • Common Types of Mixing in Reactors. (Zero Instrument)
  • Troubleshooting common side reactions in the S-alkyl
  • Glass reactor configurations for pilot plant scale reactions. (HWS Labortechnik)
  • Design and verification of adiab
  • Process Safety and Scale-up. (H.E.L Group)
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. (CNR-IRIS)
  • DESIGN OF PILOT PLANT REACTORS. (American Chemical Society)
  • Scale Up Safety_FINAL. (Stanford Environmental Health & Safety)
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Pilot Plant Reactors. (TestMart)
  • How to increase sustainability for large-scale peptide API purific
  • 15.12: Thioethers (Sulfides) and Silyl Ethers. (Chemistry LibreTexts)
  • Benzyl 2-(benzylsulfanyl)
  • How to increase sustainability for large-scale peptide API purific
  • Pharmaceutical Filtration Equipment and Purification Solutions. (Pharmaceutical Technology)
  • Purification of 2-((2-Aminophenyl)thio)
  • Reactor design and selection for effective continuous manufacturing of pharmaceuticals. (PMC - NIH)
  • Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applic
  • Preventing side products in the thiol-ene reaction for thioether synthesis. (Benchchem)
  • Thiols And Thioethers. (Master Organic Chemistry)
  • Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. (Green Chemistry - RSC Publishing)
  • Isolation of a Carboxylic acid : r/chemhelp. (Reddit)
  • Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. (ScienceDirect)
  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
  • Workup: mCPBA Oxid
  • Reactions of Thiols. (Chemistry Steps)
  • Thioester and thioacid synthesis by acylation of thiols (thiol
  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (PMC - NIH)
  • Various pathways for converting 2-mercaptobenzoic acid (6) into...
  • Process for preparation of thiophenol derivatives.
  • Development of a Solvent-Reagent Selection Guide for the Formation of Thioesters.
  • The progress of the reaction was monitored by TLC. After completion...
  • Recrystallization of Benzoic Acid.
  • Benzoic acid, 2-mercapto-. (NIST WebBook)
  • 2-Mercaptobenzoic acid. (Chem-Impex)
  • Thiol Alkyl
  • 2-Mercaptobenzoic Acid. (PubChem)
  • Spherical crystalliz
  • Electrochemical Site-Selective Alkylation of Azobenzenes with (Thio)Xanthenes. (MDPI)
  • The crystalliz

Sources

Technical Support Center: Optimization of Reaction Conditions for Cross-Coupling of Sulfonyl Hydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cross-coupling of sulfonyl hydrazides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your cross-coupling reactions.

Introduction to Sulfonyl Hydrazide Cross-Coupling

Sulfonyl hydrazides have emerged as versatile and practical reagents in modern organic synthesis. Their stability, ease of handling, and accessibility make them valuable precursors for generating sulfonyl radicals and other reactive sulfur species.[1] In transition metal-catalyzed cross-coupling reactions, sulfonyl hydrazides serve as a potent sulfonyl source, enabling the formation of crucial C–S and C–C bonds.[1] This methodology presents a robust alternative to traditional reagents like sulfonyl chlorides or sulfinic acids, often proceeding under milder conditions with a broad tolerance for various functional groups, making it particularly suitable for late-stage functionalization in drug discovery.[1]

Recent advancements have highlighted the utility of sulfonyl hydrazides in redox-neutral radical cross-coupling reactions, further simplifying experimental setups by eliminating the need for external oxidants or reductants.[2][3][4] These reactions are often compatible with various catalysts, including copper, palladium, and nickel, and can even be performed under metal-free conditions.[2][5][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using sulfonyl hydrazides over other sulfonyl sources like sulfonyl chlorides or sulfinic acids?

A1: Sulfonyl hydrazides offer several key advantages:

  • Stability: They are generally stable, crystalline solids that are easy to handle and store compared to the often moisture-sensitive sulfonyl chlorides.[2]

  • Versatility: They serve as precursors to sulfonyl radicals under various conditions (metal-catalyzed, metal-free, electrochemical), allowing for a wide range of transformations.[1][7][8]

  • Redox-Neutral Potential: In certain nickel-catalyzed systems, sulfonyl hydrazides can act as both the radical precursor and an electron donor, enabling redox-neutral couplings without the need for external oxidants or reductants.[2][3][4][9]

  • Milder Reaction Conditions: Cross-coupling reactions with sulfonyl hydrazides can often be conducted under milder conditions (e.g., lower temperatures, weaker bases) compared to those with traditional sulfonylating agents.[1][2]

Q2: What is the general mechanism for the cross-coupling of sulfonyl hydrazides?

A2: The most common mechanistic pathway involves the generation of a sulfonyl radical. This can be initiated by a transition metal catalyst (e.g., Cu, Pd, Ni), an oxidant, or even light.[8][10] The sulfonyl radical then adds to the coupling partner (e.g., an alkene, alkyne, or aryl species) to form a new radical intermediate. Subsequent steps, which can vary depending on the specific reaction, lead to the final product. In some cases, a radical-radical cross-coupling may occur.[8][11]

Q3: Can sulfonyl hydrazide cross-coupling reactions be performed under metal-free conditions?

A3: Yes, several metal-free protocols have been developed. These reactions often utilize an initiator, such as an oxidant or a radical initiator like azobisisobutyronitrile (AIBN), to generate the sulfonyl radical.[12] For example, the synthesis of vinyl sulfones has been achieved through the denitrative coupling of β-nitrostyrenes and sulfonyl hydrazides using AIBN.[12] Electrochemical methods also provide a green, metal-free approach to these couplings.[13][14]

Q4: How critical is the choice of solvent for these reactions?

A4: The solvent can play a crucial role in the outcome of the reaction. For instance, in the radical reactions of β-alkyl nitroalkenes with sulfonyl hydrazides, the use of dimethylformamide (DMF) can lead to the formation of allyl sulfones, while acetonitrile promotes the formation of vinyl sulfones.[15] The choice of solvent can influence the solubility of reagents, the stability of intermediates, and the overall reaction kinetics. Therefore, solvent screening is often a critical step in optimizing these reactions.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Causes & Solutions

  • Inactive Catalyst:

    • Explanation: The transition metal catalyst may be oxidized or otherwise deactivated.

    • Solution:

      • Use a fresh batch of the catalyst.

      • For palladium-catalyzed reactions, ensure the active Pd(0) species is generated. Some Pd(II) precursors may require a pre-activation step.

      • Ensure all reagents and solvents are free of impurities that could poison the catalyst.

  • Inefficient Radical Generation:

    • Explanation: The conditions may not be optimal for the formation of the sulfonyl radical from the sulfonyl hydrazide.

    • Solution:

      • For Metal-Catalyzed Reactions: Screen different metal sources (e.g., CuI, Cu(OAc)₂, Pd(OAc)₂, NiCl₂·6H₂O) and ligands. The choice of ligand can significantly impact the efficiency of the catalyst.

      • For Oxidant-Mediated Reactions: Optimize the type and amount of oxidant. Common oxidants include tert-butyl hydroperoxide (TBHP) and cumene hydroperoxide (CHP).[8][16] Ensure the oxidant is fresh and active.

      • For Metal-Free Reactions: If using a radical initiator like AIBN, ensure the reaction temperature is appropriate for its decomposition.

  • Unsuitable Base or Solvent:

    • Explanation: The choice of base and solvent can significantly affect the reaction rate and yield.

    • Solution:

      • Base: Screen a variety of organic and inorganic bases (e.g., K₂CO₃, Cs₂CO₃, DBU). The strength and steric bulk of the base can be critical.

      • Solvent: Test a range of solvents with different polarities (e.g., DMSO, DMF, acetonitrile, THF, toluene). As mentioned in the FAQs, the solvent can influence the reaction pathway.[15]

  • Decomposition of Starting Materials or Intermediates:

    • Explanation: Sulfonyl hydrazides or sensitive coupling partners may decompose under the reaction conditions. Radical intermediates can also undergo undesired side reactions.

    • Solution:

      • Lower the reaction temperature.

      • Decrease the reaction time.

      • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if oxygen-sensitive species are involved.

Problem 2: Formation of Side Products (e.g., Homocoupling)

Potential Causes & Solutions

  • Presence of Oxygen:

    • Explanation: In many cross-coupling reactions, particularly those involving palladium, the presence of oxygen can lead to the homocoupling of the coupling partners.

    • Solution:

      • Thoroughly degas all solvents before use.

      • Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents.

      • Maintain a positive pressure of inert gas throughout the reaction.

  • Incorrect Stoichiometry:

    • Explanation: An excess of one of the coupling partners can sometimes lead to its homocoupling.

    • Solution:

      • Carefully optimize the ratio of the sulfonyl hydrazide to the other coupling partner. A 1:1.5 or 1.5:1 ratio is a common starting point for optimization.[8]

Problem 3: Poor Regio- or Stereoselectivity (e.g., in Vinyl Sulfone Synthesis)

Potential Causes & Solutions

  • Suboptimal Reaction Conditions:

    • Explanation: The regio- and stereochemical outcome of the reaction can be highly dependent on the reaction conditions.

    • Solution:

      • Temperature: Vary the reaction temperature. In some cases, lower temperatures can improve selectivity.

      • Solvent: As noted previously, the solvent can direct the reaction towards different isomers.[15]

      • Catalyst/Ligand: The steric and electronic properties of the catalyst and ligand can influence the selectivity of the reaction. Screen different catalyst/ligand combinations.

      • Additives: The addition of certain additives can sometimes improve selectivity. For example, in the synthesis of allenyl sulfones, acetic acid was found to be a beneficial additive.[15]

Data Presentation: Optimizing Reaction Parameters

The following tables provide a summary of typical reaction conditions for various cross-coupling reactions of sulfonyl hydrazides, which can serve as a starting point for your optimization.

Table 1: Copper-Catalyzed Cross-Coupling of Sulfonyl Hydrazides with 3-Aminoindazoles [8]

ParameterOptimized Condition
Catalyst CuI (20 mol%)
Oxidant Cumene Hydroperoxide (CHP) (4.0 equiv.)
Base K₂CO₃ (2.0 equiv.)
Solvent DMSO
Temperature 40 °C
Time 18 h

Table 2: Nickel-Catalyzed Redox-Neutral Cross-Coupling [2]

ParameterTypical Condition
Catalyst Ni(glyme)Cl₂
Ligand Bipyridine or related ligands
Base Mild base (e.g., K₃PO₄)
Solvent Dioxane, THF, or other ethereal solvents
Temperature Gentle heating
Atmosphere Inert (N₂ or Ar)

Table 3: Metal-Free Synthesis of Vinyl Sulfones from β-Nitrostyrenes [12]

ParameterOptimized Condition
Initiator AIBN
Solvent Toluene
Temperature 100 °C
Time 12 h

Experimental Protocols & Workflows

General Protocol for Copper-Catalyzed Cross-Coupling

This protocol is adapted from the synthesis of 1,3-substituted aminoindazoles.[8]

  • To a reaction tube, add the 3-aminoindazole (1.5 equiv.), sulfonyl hydrazide (1.0 equiv.), CuI (20 mol%), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen) three times.

  • Add DMSO as the solvent via syringe.

  • Add cumene hydroperoxide (CHP) (4.0 equiv.) dropwise.

  • Seal the tube and place it in a preheated oil bath at 40 °C.

  • Stir the reaction for 18 hours.

  • After cooling to room temperature, quench the reaction with a suitable aqueous solution (e.g., saturated Na₂S₂O₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow

G start Low or No Yield check_reagents Check Reagent Purity & Activity (Sulfonyl Hydrazide, Coupling Partner, Catalyst, Oxidant) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvents, Purge with N2/Ar) check_reagents->check_atmosphere Reagents OK optimize_base Optimize Base (Screen different inorganic/organic bases) check_atmosphere->optimize_base Atmosphere OK optimize_solvent Optimize Solvent (Screen solvents of varying polarity) optimize_base->optimize_solvent No Improvement success Improved Yield optimize_base->success Improvement optimize_temp Optimize Temperature (Try lower or higher temperatures) optimize_solvent->optimize_temp No Improvement optimize_solvent->success Improvement optimize_catalyst Optimize Catalyst System (Screen different metals, ligands, and catalyst loading) optimize_temp->optimize_catalyst No Improvement optimize_temp->success Improvement optimize_catalyst->success Improvement

Caption: A workflow for troubleshooting low-yield reactions.

Reaction Mechanism Overview

G SH Sulfonyl Hydrazide (R-SO2NHNH2) SR Sulfonyl Radical (R-SO2•) SH->SR Radical Generation INT Radical Intermediate SR->INT Addition CP Coupling Partner (e.g., Alkene) CP->INT PROD Final Product INT->PROD Further Steps INIT Initiator (Catalyst, Oxidant, Light) INIT->SR

Caption: Generalized mechanism for radical-based cross-coupling.

References

  • Feng, G., Meng, J., Xu, S., Gao, Y., Zhu, Y., & Huang, Z. (2022). Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. RSC Advances, 12(48), 30432–30435. [Link]
  • Palladium-catalyzed Hiyama coupling reaction of arylsulfonyl hydrazides under oxygen. Organic & Biomolecular Chemistry. [Link]
  • Feng, G., Meng, J., Xu, S., Gao, Y., Zhu, Y., & Huang, Z. (2022). Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. RSC Advances, 12(48), 30432-30435.
  • Feng, G., Meng, J., Xu, S., Gao, Y., Zhu, Y., & Huang, Z. (2022). Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. RSC advances, 12(48), 30432–30435. [Link]
  • Sun, J., Péter, Á., He, J., Tsien, J., Zhang, H., Cagan, D. A., ... & Baran, P. S. (2025). Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling. Science, 387(6741), 1377-1383. [Link]
  • Feng, G., Meng, J., Xu, S., Gao, Y., Zhu, Y., & Huang, Z. (2022). Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles.
  • Kumar, S., Singh, R., & Singh, K. N. (2018). AIBN-Initiated Denitrative Cross-Coupling Reactions of β-Nitrostyrenes with Sulfonyl Hydrazides/Disulfides: A Metal-free Approach towards Vinyl Sulfones. ChemistrySelect, 3(4), 1345-1348. [Link]
  • Vinyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]
  • The present work: a) Direct synthesis of (E)
  • Allwood, D. M., Blakemore, D. C., Brown, A. D., & Ley, S. V. (2014). Metal-Free Coupling of Saturated Heterocyclic Sulfonylhydrazones with Boronic Acids. The Journal of Organic Chemistry, 79(1), 328–338. [Link]
  • Palladium‐catalyzed cross‐coupling reactions of N‐tosylhydrazones.
  • Doran, E. L., Doran, J. M., Pinarci, A. A., Rossi, M. E., Madiu, R., Howard, A. M., ... & Moura-Letts, G. (2020). Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine Catalysis. Chemistry–A European Journal, 26(62), 14113-14117. [Link]
  • Cross-coupling, radically simplified. Scripps Research Magazine. [Link]
  • Sun, J., Péter, Á., He, J., Tsien, J., Zhang, H., Cagan, D. A., ... & Baran, P. S. (2025). Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling. Science, 387(6741), 1377-1383. [Link]
  • Pramanik, M., Choudhuri, K., & Mal, P. (2018). N-Iodosuccinimide as Bifunctional Reagent in (E)-Selective C (sp)− H Sulfonylation of Styrenes. ChemistrySelect, 3(46), 13134-13138. [Link]
  • Metal-free synthesis of sulfonamides via iodine-catalyzed oxidative coupling of sulfonyl hydrazides and amines. Semantic Scholar. [Link]
  • Sulfonyl Hydrazides for Redox-Neutral Radical Cross-Couplings. University of Georgia Department of Chemistry. [Link]
  • Optimization of the reaction conditions.
  • Feng, G., Meng, J., Xu, S., Gao, Y., Zhu, Y., & Huang, Z. (2022). Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. RSC Advances, 12(48), 30432-30435. [Link]
  • A General Redox-Neutral Platform for Radical Cross-Coupling. ChemRxiv. [Link]
  • The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega. [Link]
  • Palladium Cross-Coupling. COSyS. [Link]
  • Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
  • Science Journals. Ovid. [Link]

Sources

Technical Support Center: Advanced Recrystallization & Solvent System Refinement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced recrystallization techniques. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to move beyond basic protocols and systematically troubleshoot challenging purifications. Here, we dissect the nuanced interplay between solute, solvent, and impurities, providing actionable solutions in a direct question-and-answer format. Our focus is on the "why"—the underlying chemical principles that govern success—to empower you to make informed decisions in your own experiments.

Section 1: The First Principles - Why Isn't My Recrystallization Working?

This section addresses the foundational issues that can derail a purification from the outset.

Q1: I've chosen a solvent, but my yield is consistently low. What's the primary cause?

A1: The most common culprit for low yield is using an excessive volume of solvent.[1][2] The fundamental principle of recrystallization relies on creating a saturated solution at an elevated temperature, from which the desired compound precipitates upon cooling because its solubility decreases significantly.[3][4][5] If too much solvent is used, the solution may never reach saturation upon cooling, and a substantial amount of your product will remain dissolved in the mother liquor.[2]

Causality: The driving force for crystallization is supersaturation.[6][7] By using the minimum amount of hot solvent required to fully dissolve your crude solid, you maximize the concentration gradient upon cooling, thereby maximizing the recovery of your purified compound.

Troubleshooting Protocol:

  • Solvent Reduction: If you suspect excess solvent, gently heat the solution to evaporate a portion of it. This will increase the concentration of your compound.[4]

  • Re-cool: Allow the more concentrated solution to cool slowly.

  • Observe: You should observe a more significant precipitation of crystals.

Q2: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?

A2: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a crystalline solid.[1][8][9] This typically happens under two conditions:

  • The boiling point of the recrystallization solvent is higher than the melting point of your compound.[1][2]

  • The solution is cooled too rapidly, or the concentration of impurities is so high that it significantly depresses the melting point of your compound.[1][10]

Why it's a problem: The oil that forms is an impure liquid phase of your compound and will often trap impurities within it as it solidifies, defeating the purpose of recrystallization.[8][9]

Solutions:

  • Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool much more slowly.[2][9]

  • Solvent System Change: If the issue persists, your chosen solvent's boiling point is likely too high. Select a solvent with a lower boiling point.

  • Induce Crystallization Above the "Oiling Out" Temperature: Vigorous stirring or scratching the flask with a glass rod as the oil begins to form can sometimes provide nucleation sites and encourage crystal formation.[8]

Section 2: Mastering Solvent Selection

The choice of solvent is the most critical parameter in a successful recrystallization.[4]

Q3: What are the characteristics of an ideal single-solvent system?

A3: An ideal recrystallization solvent should exhibit a steep solubility curve for your compound of interest. This means the compound should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., in an ice bath).[3][4][11]

Key Solvent Characteristics:

CharacteristicRationale
High Solvency at High Temperature Allows for the complete dissolution of the compound in a minimal amount of solvent.[6]
Low Solvency at Low Temperature Maximizes the recovery of the purified compound upon cooling.[12]
Boiling Point Management The solvent's boiling point should be below the melting point of the compound to prevent oiling out.[11]
Impurity Solubility Profile Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).[3]
Inertness The solvent must not react with the compound being purified.[3]
Volatility A reasonably volatile solvent (boiling point < 100 °C) is easier to remove from the final crystalline product.[12]
Q4: How do I rationally select a solvent pair for a mixed-solvent recrystallization?

A4: A mixed-solvent recrystallization is employed when no single solvent meets the ideal criteria.[13] The technique relies on two miscible solvents:

  • Solvent 1 (The "Good" Solvent): Your compound is highly soluble in this solvent, even at room temperature.

  • Solvent 2 (The "Anti-solvent" or "Bad" Solvent): Your compound is poorly soluble or insoluble in this solvent.[13][14]

The Principle of Miscibility and Polarity: The two solvents must be fully miscible with each other to create a homogenous solution. Often, this involves pairing a polar solvent with a less polar one. A common example is the ethanol-water system, where many organic compounds are soluble in ethanol but not in water.[15]

Workflow for Mixed-Solvent Selection:

A Dissolve compound in minimum amount of hot 'good' solvent B Add 'bad' solvent dropwise to the hot solution A->B C Observe for faint turbidity (cloudiness) B->C D Add a few drops of 'good' solvent until solution is clear again C->D Turbidity appears E Allow to cool slowly D->E F Crystals form E->F

Caption: Mixed-solvent recrystallization workflow.

Section 3: Troubleshooting Crystallization Failures

This section provides solutions for when crystal formation does not proceed as expected.

Q5: My solution has cooled, but no crystals have formed. What should I do?

A5: A clear, cooled solution that fails to produce crystals is likely supersaturated.[1] In this state, the solute concentration is higher than its equilibrium solubility, but the kinetic barrier to nucleation has not been overcome.[16] You need to induce nucleation.

Methods for Inducing Crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[17][18] The microscopic scratches on the glass provide nucleation sites for crystal growth.[17][19]

  • Seeding: Introduce a "seed crystal" of the pure compound into the solution.[18][20] This provides a pre-existing crystal lattice onto which more molecules can deposit, bypassing the initial nucleation energy barrier.

  • Concentration: If induction methods fail, it's possible you used too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool and induce crystallization again.[4][18]

Experimental Protocol: Inducing Crystallization

  • Ensure the solution is cooled to room temperature or below (using an ice bath).

  • Scratching: Submerge the tip of a clean glass stirring rod into the solution and scratch the inner wall of the flask several times. Observe for the formation of crystals along the scratch lines.

  • Seeding (if scratching fails): Add a single, small crystal of the pure compound to the solution. Be patient, as it may take several minutes for crystal growth to become apparent.

  • Further Cooling: If initial crystals form, place the flask in an ice bath to maximize the yield.[8]

Section 4: Advanced Protocols and Data

Solvent Properties Reference Table

The following table provides key properties of common recrystallization solvents to aid in selection.

SolventBoiling Point (°C)Polarity (Relative)Dielectric ConstantNotes
Water1001.00078.4Good for polar, H-bonding compounds. High boiling point.[12][21]
Ethanol780.65424.5Good general-purpose solvent; often used with water.[12][21]
Methanol650.76232.7Similar to ethanol but more volatile.[12][21]
Acetone560.35520.6Good solvent, but low boiling point can limit temperature differential.[12][21]
Ethyl Acetate770.2286.0Medium polarity; good for a range of compounds.[12][21]
Dichloromethane400.3099.1Low boiling point; useful for heat-sensitive compounds.
Toluene1110.0992.4Good for non-polar compounds; high boiling point.[12][21]
Hexane690.0091.9Very non-polar; often used as an anti-solvent.[12][21]

Polarity values are relative to water.

Logical Flow for Solvent System Selection

The following diagram illustrates the decision-making process for choosing an appropriate recrystallization solvent system.

start Start: Crude Solid sol_screen Screen single solvents start->sol_screen hot_sol Soluble in hot solvent? sol_screen->hot_sol cold_insol Insoluble in cold solvent? hot_sol->cold_insol Yes mixed_solvent Proceed to Mixed-Solvent System hot_sol->mixed_solvent No single_solvent Use Single-Solvent Recrystallization cold_insol->single_solvent Yes cold_insol->mixed_solvent No end Pure Crystals single_solvent->end find_good Identify 'good' solvent (high solubility) mixed_solvent->find_good find_bad Identify miscible 'bad' solvent (low solubility) find_good->find_bad perform_mixed Perform Mixed-Solvent Recrystallization find_bad->perform_mixed perform_mixed->end

Caption: Decision tree for selecting a recrystallization solvent system.

References

  • Recrystallization. (n.d.).
  • recrystallization-2.doc.pdf. (n.d.).
  • For a multiple solvent recrystallization- explain why and how this techniques works, ie based... (n.d.).
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Mixed-solvent recrystallisation. (n.d.). University of York.
  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
  • Recrystallization Solvent Pair. (2013, July 11). YouTube.
  • Recrystallization (help meeeeee). (2013, February 3). Reddit.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • 3.5E: Initiating Crystallization. (2022, April 7). Chemistry LibreTexts.
  • 3.5: Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts.
  • Recrystallization using two solvents. (2012, May 7). YouTube.
  • Problems with Recrystallisations. (n.d.). University of York.
  • 3.6D: Mixed Solvent Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Selection of recrystallization solvent. (1991).
  • Inducing Crystallization by Nucleation. (n.d.). Chemical Education Xchange.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
  • Recrystallization (chemistry). (n.d.). In Wikipedia.
  • Recrystallization. (n.d.).
  • Thermodynamics of crystallization. (n.d.). Mines Saint-Etienne.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
  • Crystallization process: how does crystallization work. (2024, July 25). Mirai Intex.
  • Crystallization. (n.d.). In Wikipedia.
  • Why does scratching a beaker induces crystallization? (2016, June 28). Quora.
  • Recrystallization. (n.d.). Wired Chemist.
  • Crystallisation thermodynamics. (2025, December 27). University of Limerick.
  • Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. (n.d.). Indian Academy of Sciences.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
  • Crystallization Challenges in Pharmaceutical Products. (2025, October 12). Zhanghua.
  • Recrystallization (chemistry). (n.d.). Research Starters.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • Organic Solvent Properties Guide. (n.d.). Scribd.
  • Recrystallization-1.pdf. (n.d.).
  • Streak Seeding Protocol. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to Bacterial Transcription Inhibitors: Benchmarking 2-(Benzylsulfanyl)benzenecarboxylic acid Against Established Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates the exploration of novel antibacterial agents and the re-evaluation of existing scaffolds. Bacterial RNA polymerase (RNAP), the enzyme responsible for transcription, remains a clinically validated and highly attractive target for antibiotic development.[1][2] Its dissimilarity to eukaryotic counterparts offers a window for selective toxicity.[1] This guide provides a comparative analysis of 2-(Benzylsulfanyl)benzenecarboxylic acid and its potential role as a transcription inhibitor, benchmarked against well-characterized inhibitors: Rifamycins, Fidaxomicin, and Streptolydigin. While direct evidence for the transcription inhibitory activity of this compound is not extensively documented, its structural similarity to other bioactive benzoic acid derivatives warrants this comparative investigation.

The Central Role of Bacterial Transcription in Antibiotic Development

Transcription is the fundamental process of copying genetic information from DNA to RNA, a prerequisite for protein synthesis and, consequently, cell survival.[1] Inhibition of this process offers a powerful bactericidal or bacteriostatic effect. The multi-subunit bacterial RNAP presents several potential binding sites for small molecule inhibitors, each leading to a distinct mechanism of action.[2]

Established Bacterial Transcription Inhibitors: Mechanisms of Action

A landscape of well-understood bacterial transcription inhibitors provides a framework for evaluating new chemical entities.

Rifamycins (e.g., Rifampicin)

The rifamycin class of antibiotics, with rifampicin being a prominent member, has been a cornerstone of tuberculosis treatment for decades.[3]

  • Mechanism of Action: Rifamycins bind to the β-subunit of the bacterial RNAP within the DNA/RNA channel.[3][4] This binding physically obstructs the path of the elongating RNA transcript, preventing the synthesis of RNA molecules beyond a length of 2-3 nucleotides.[5] This steric occlusion mechanism effectively halts the elongation phase of transcription.[5]

Fidaxomicin

Fidaxomicin is a narrow-spectrum macrocyclic antibiotic particularly effective against Clostridioides difficile.[6][7]

  • Mechanism of Action: Fidaxomicin also targets the RNAP but at an earlier stage than rifamycins. It binds to the "switch region" of the RNAP, preventing the conformational changes required for the unwinding of the DNA template.[6] This action inhibits the formation of the open promoter complex, thereby blocking the initiation of transcription.[6]

Streptolydigin

Streptolydigin is another antibiotic that targets the elongation phase of transcription, but through a different mechanism than rifamycins.

  • Mechanism of Action: Streptolydigin binds to a site on RNAP that is distinct from the rifamycin binding site.[8][9] Its binding is thought to interfere with the conformational changes in the enzyme that are necessary for nucleotide addition and translocation along the DNA template, thus inhibiting RNA chain elongation.[8]

This compound: A Potential Transcription Inhibitor?

Direct studies detailing the activity of this compound as a bacterial transcription inhibitor are limited in publicly available literature. However, its core structure, a benzoic acid derivative, is shared with a class of compounds that have demonstrated antibacterial activity through transcription inhibition.

Recent research has identified benzyl and benzoyl benzoic acid derivatives as inhibitors of the interaction between the bacterial RNAP core enzyme and the σ (sigma) factor.[10][11][12] The σ factor is essential for promoter recognition and the initiation of transcription.[10][11][12] By preventing the formation of the RNAP holoenzyme (core enzyme + σ factor), these compounds effectively block transcription initiation.[10][11][12] A representative compound from this class demonstrated a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL against Staphylococcus epidermidis.[10][12]

Given that this compound is a derivative of thiosalicylic acid (2-mercaptobenzoic acid), and shares the benzoic acid scaffold, it is plausible to hypothesize that it may act through a similar mechanism, interfering with the protein-protein interactions essential for the assembly of the transcription initiation complex.[13][14] However, this remains a hypothesis pending direct experimental validation.

Comparative Performance Data

The efficacy of transcription inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their minimum inhibitory concentration (MIC) against various bacterial strains.

InhibitorTarget/MechanismIC50 (RNAP)MIC Range (µg/mL)Key Pathogens
Rifampicin RNAP β-subunit (elongation)< 0.005 µM (E. coli)[5]0.002 (S. aureus) - 8 (E. coli)[4]Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli[3][4]
Fidaxomicin RNAP switch region (initiation)Not widely reported≤0.001 - 1Clostridioides difficile[2][6][15]
Streptolydigin RNAP (elongation)Not widely reported2-3 (for wild-type E. coli)[8]Gram-positive bacteria
Benzyl/Benzoyl Benzoic Acid Derivatives RNAP-σ factor interaction (initiation)Not widely reported0.5 - >256Staphylococcus epidermidis, Streptococcus pneumoniae[10][12]
This compound Hypothesized: RNAP-σ factor interactionNot availableNot availableNot available

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct points of intervention for each class of transcription inhibitor.

Bacterial Transcription Inhibition Mechanisms cluster_initiation Initiation cluster_elongation Elongation RNAP_core RNAP Core Enzyme Holoenzyme RNAP Holoenzyme RNAP_core->Holoenzyme + sigma sigma Sigma Factor Open_Complex Open Complex Holoenzyme->Open_Complex + Promoter Promoter Promoter DNA RNA_synthesis RNA Synthesis Open_Complex->RNA_synthesis RNA_exit RNA Exit Fidaxomicin Fidaxomicin Fidaxomicin->Open_Complex Prevents formation Benzyl_Benzoic_Acids Benzyl/Benzoyl Benzoic Acids Benzyl_Benzoic_Acids->Holoenzyme Inhibits formation Rifampicin Rifampicin Rifampicin->RNA_exit Blocks exit channel Streptolydigin Streptolydigin Streptolydigin->RNA_synthesis Inhibits catalysis

Caption: Mechanisms of action of different bacterial transcription inhibitors.

Experimental Protocols

To empirically evaluate and compare these inhibitors, standardized assays are crucial. Below are detailed protocols for an in vitro transcription inhibition assay and a minimum inhibitory concentration (MIC) assay.

In Vitro Transcription Inhibition Assay

This assay directly measures the ability of a compound to inhibit the synthesis of RNA by purified bacterial RNAP.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Purify RNAP Holoenzyme and DNA Template C Incubate RNAP with Inhibitor A->C B Prepare Inhibitor Stock Solutions B->C D Add DNA Template to form Open Complex C->D E Initiate Transcription with NTPs (including radiolabeled NTP) D->E F Quench Reaction at Time Points E->F G Separate RNA products by Denaturing PAGE F->G H Visualize and Quantify Radiolabeled RNA G->H

Caption: Workflow for an in vitro transcription inhibition assay.

Step-by-Step Methodology:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, combine 1 µL of 1 µM bacterial RNAP core enzyme and 1 µL of 3 µM purified σ factor. Incubate on ice for 10 minutes to allow holoenzyme formation.[16]

  • Inhibitor Incubation: Add the test compound (e.g., this compound) at various concentrations to the RNAP holoenzyme and incubate at 37°C for 10 minutes. A no-inhibitor control should be included.

  • Open Complex Formation: Add 3 µL of 500 nM of a linear DNA template containing a strong bacterial promoter to the mixture and incubate at 37°C for 5 minutes to allow the formation of the open promoter complex.[16]

  • Transcription Initiation and Elongation: Prepare a reaction mixture containing 5 µL of 10x transcription buffer, 1 µL of 1 mg/mL heparin (to prevent re-initiation), 1 µL each of 10 mM ATP, GTP, and CTP, 2.5 mM UTP, and 1 µL of α-³²P-UTP.[16] Add this mixture to the open complex to a final volume of 50 µL.

  • Time Course and Quenching: Incubate the reaction at 37°C. At various time points (e.g., 1, 2, 5, 10, 20 minutes), remove a 5 µL aliquot and quench the reaction by adding it to 5 µL of RNA loading buffer (containing formamide and EDTA).[16]

  • Analysis: Separate the RNA products on a denaturing polyacrylamide gel. Visualize the radiolabeled RNA transcripts using autoradiography or phosphorimaging. The intensity of the full-length transcript band will be inversely proportional to the inhibitory activity of the compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a bacterium.[17] The broth microdilution method is a standard procedure.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Serial Dilutions of Inhibitor in 96-well plate C Inoculate wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 16-20 hours C->D E Visually Inspect for Turbidity D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for a broth microdilution MIC assay.

Step-by-Step Methodology:

  • Prepare Inhibitor Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[18][19] The final volume in each well should be 50 µL. Include a growth control well (broth only) and a sterility control well (broth and no bacteria).

  • Prepare Bacterial Inoculum: From an overnight culture of the test bacterium on an agar plate, suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard.[18] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate (except the sterility control), bringing the final volume to 100 µL.[17]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[17]

  • Determine MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[17]

Conclusion and Future Directions

While rifamycins, fidaxomicin, and streptolydigin represent established classes of bacterial transcription inhibitors with well-defined mechanisms, the chemical space for new inhibitors is vast. Benzoic acid derivatives, including the structurally related this compound, represent a promising, albeit less explored, avenue. The hypothesized mechanism of inhibiting the RNAP-σ factor interaction is particularly attractive as it targets a protein-protein interface that is essential for transcription initiation.

Further research is imperative to validate the antibacterial activity and elucidate the precise mechanism of action of this compound. The experimental protocols detailed in this guide provide a robust framework for such investigations. Should this compound or its analogs prove effective, they could represent a valuable addition to the arsenal of antibiotics targeting the fundamental process of bacterial transcription.

References

  • Accumulation of rifampicin by Escherichia coli and Staphylococcus aureus (Journal of Antimicrobial Chemotherapy)
  • Rifamycin inhibition of WT and Rif-resistant Mycobacterium tuberculosis and Escherichia coli RNA polymerases in vitro (Tuberculosis (Edinb))
  • Benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction (European Journal of Medicinal Chemistry)
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline (Clinical and Labor
  • Synthesis, spectral properties, and antibacterial activity of synthetic precursors of macrocyclic oxa- and thia-substituted benzolactones and benzoketones (Journal of the Serbian Chemical Society)
  • Cross-Resistance of Escherichia coli RNA Polymerases Conferring Rifampin Resistance to Different Antibiotics (Journal of Bacteriology)
  • Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis (Journal of Biological Chemistry)
  • Antimicrobial Activities of Fidaxomicin (Clinical Infectious Diseases)
  • Broth Dilution Method for MIC Determin
  • MIC Determination By Microtitre Broth Dilution Method (Hancock Lab)
  • Comparison of fidaxomicin, thuricin CD, vancomycin and nisin highlights the narrow spectrum n
  • Comparative Susceptibilities to Fidaxomicin (OPT-80) of Isolates Collected at Baseline, Recurrence, and Failure from Patients in Two Phase III Trials of Fidaxomicin against Clostridium difficile Infection (Antimicrobial Agents and Chemotherapy)
  • An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles (Journal of Visualized Experiments)
  • Activities of fidaxomicin and comparative agents versus 1889 isolates of Clostridioides difficile from a 2011–2012 US surveillance study (ResearchG
  • Benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction (PolyU Institutional Research Archive)
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method (protocols.io)
  • Bacterial Transcription as a Target for Antibacterial Drug Development (Microbiology and Molecular Biology Reviews)
  • Investigation of the MICs of fidaxomicin and other antibiotics against Hungarian Clostridium difficile isol
  • Synthesis and Antibacterial Activity of 4-Methylsalicylic Acid Derivatives and Salicylanilides (Journal of the Brazilian Chemical Society)
  • Minimum inhibitory concentration (MIC) of AMPs and rifampicin (RIF) against S.
  • Mathematical Model for Growth and Rifampicin-Dependent Killing Kinetics of Escherichia coli Cells (ACS Omega)
  • mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells (Journal of Visualized Experiments)
  • In Vitro Transcription Assays Application in Drug Discovery | Protocol Preview (JoVE)
  • In Vitro Transcription Assays and Their Application in Drug Discovery (Journal of Visualized Experiments)
  • MIC ranges and MIC50 and MIC90 values of four rifamycin antibiotics for Mycobacterium avium complex clinical isolates (ResearchG
  • Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules (ResearchG
  • Inhibition of Bacterial Rna Polymerase by Streptolydigin: Stabilization of A Straight-Bridge-Helix Active-Center Conform
  • In Vitro Activity of Rifabutin and Rifampin against Antibiotic-Resistant Acinetobacter baumannii, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae (mSphere)
  • Protocols for In vitro Transcription (IVT)
  • Accumulation of rifampicin by Escherichia coli and Staphylococcus aureus (ResearchG
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors (ACS Omega)
  • Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm (Journal of Molecular Structure)
  • [Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[17]arene with Hydroxyl and Amine Groups]([Link])
  • Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity (Bioorganic & Medicinal Chemistry)
  • Thiosalicylic acid (Wikipedia)
  • Derivatives of benzoic acid, process for their preparation and their use in disinfecting and conserving medicaments (Google P
  • Antibiotic Streptolydigin Requires Noncatalytic Mg2+ for Binding to RNA Polymerase (Journal of Biological Chemistry)
  • Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction (European Journal of Medicinal Chemistry)
  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant p
  • Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships (Nanom
  • Emergent antibacterial activity of N-(thiazol-2-yl)

Sources

Structure-activity relationship of 2-(benzylsulfinyl)benzoic acid analogs as carbonic anhydrase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of 2-(benzylsulfinyl)benzoic Acid Analogs as Carbonic Anhydrase Inhibitors

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison and analysis of the structure-activity relationships (SAR) for a novel class of atypical carbonic anhydrase inhibitors based on the 2-(benzylsulfinyl)benzoic acid scaffold. We will delve into the nuanced effects of structural modifications on inhibitory potency and isoform selectivity, supported by robust experimental data and detailed protocols for researchers in drug discovery and development.

Introduction: Beyond the Active Site Zinc

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2] This seemingly simple reaction is fundamental to a vast array of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and bone metabolism.[1][3][4] In humans, 15 different CA isoforms have been identified, each with a distinct tissue distribution and catalytic activity.[3]

The dysregulation of specific CA isoforms is implicated in various pathologies. For instance, overexpression of the transmembrane isoforms CA IX and CA XII is a hallmark of many hypoxic tumors, where they contribute to the acidification of the tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[5][6] This makes them prime targets for anticancer therapies.[5][7] Other CA isoforms are targets for diuretics (CA II, CA IV), antiglaucoma agents (CA II), and antiepileptics (CA II, CA VII).[1][8][9]

For decades, the field of CA inhibitors has been dominated by compounds bearing a sulfonamide (SO₂NH₂) moiety, which acts by directly coordinating to the catalytic Zn²⁺ ion in the enzyme's active site.[8] While highly potent, this binding mechanism often leads to a lack of isoform selectivity.[8] The discovery of 2-(benzylsulfinyl)benzoic acid represents a paradigm shift, introducing an atypical mechanism of inhibition that offers a new blueprint for designing isoform-selective inhibitors.[8][10] This compound was found to bind to a pocket adjacent to the active site entrance, allosterically disrupting the catalytic cycle.[10]

This guide will dissect the SAR of this promising scaffold, comparing the performance of various analogs and providing the experimental framework to validate such findings.

A Unique Mechanism of Inhibition

Unlike classical sulfonamides, 2-(benzylsulfinyl)benzoic acid does not directly chelate the active site zinc. Instead, it occupies a distinct pocket near the entrance of the active site cavity. Its inhibitory action stems from its ability to interact with and stabilize the "out" conformation of a key histidine residue, His64.[10] His64 acts as a crucial proton shuttle, transferring protons from the zinc-bound water molecule to the surrounding buffer, which is the rate-limiting step of the catalytic cycle.[11] By locking His64 in a non-productive conformation, the inhibitor effectively disrupts this proton transfer, thereby halting enzyme activity. This unique mechanism provides a foundation for achieving selectivity, as the targeted binding pocket and the His64 residue's environment can vary between isoforms.

cluster_0 Classical Inhibition (e.g., Acetazolamide) cluster_1 Atypical Inhibition (2-(benzylsulfinyl)benzoic acid) A Sulfonamide Inhibitor B Zn²⁺ Ion A->B Direct Coordination C Active Site B->C Located in D Benzoic Acid Analog E His64 Residue D->E Stabilizes 'out' conformation G Adjacent Pocket D->G Binds to F Proton Shuttle Disruption E->F Blocks function

Caption: Comparison of CA inhibition mechanisms.

Core Scaffold and SAR Exploration

Systematic modification of the 2-(benzylsulfinyl)benzoic acid scaffold has been undertaken to map the SAR and optimize inhibitory potency and selectivity.[10][12][13] The key points of chemical modification include the sulfur bridge, the pendant benzyl ring, and the benzoic acid moiety.

cluster_0 Key Modification Points A Sulfur Oxidation State (Sulfide, Sulfoxide, Sulfone) scaffold A->scaffold B Benzyl Ring Substituents (Position, Electronics, Sterics) B->scaffold C Benzoic Acid Moiety (Carboxylate Replacement) C->scaffold D Chirality at Sulfur (R vs. S enantiomers) D->scaffold

Caption: Modifications on the 2-(benzylsulfinyl)benzoic acid scaffold.

Structure-Activity Relationship (SAR) Analysis

The exploration of the chemical space around the core scaffold has yielded robust SAR, particularly for achieving selectivity for the tumor-associated hCA IX isoform over the ubiquitous cytosolic isoforms hCA I and II.[10]

The Critical Role of the Sulfur Oxidation State

The oxidation state of the sulfur atom connecting the two aromatic rings is a primary determinant of both potency and selectivity. A study systematically compared sulfide, sulfinyl (sulfoxide), and sulfonyl (sulfone) analogs.[10]

  • Sulfide (-S-): The sulfide analog (compound 1 in the table below) showed excellent selectivity, with potent inhibition of hCA IX (Kᵢ = 1.1 µM) and no activity against off-target isoforms hCA I and II (Kᵢ > 100 µM).[10] This establishes the sulfide bridge as a key feature for achieving IX-selectivity.

  • Sulfoxide (-SO-): Oxidation to the sulfoxide (the parent compound) led to a slight decrease in hCA IX affinity (Kᵢ = 2.0 µM) but, critically, restored inhibitory activity against hCA II, thus reducing selectivity.[10]

  • Sulfone (-SO₂-): Further oxidation to the sulfone resulted in a significant drop in potency against hCA IX (Kᵢ = 16.4 µM), though it retained exclusivity for this isoform over hCA I and II.[10]

Causality: The lower oxidation state (sulfide) appears optimal for fitting into the hCA IX-specific binding pocket. The increasing polarity and steric bulk upon oxidation to sulfoxide and sulfone may disrupt the favorable interactions required for potent inhibition, particularly for the highly active sulfone which showed the weakest affinity.

Impact of Benzyl Ring Substitution

Modifications to the benzyl ring have been explored to probe interactions within the binding pocket. The goal is to enhance affinity and selectivity by engaging with specific residues.

  • Positional Effects: Substituents at the para (4-) position of the benzyl ring are generally well-tolerated and can enhance potency.

  • Electronic Effects: Both electron-donating groups (e.g., -CH₃) and electron-withdrawing groups (e.g., -F, -Cl) at the para position have been shown to yield potent and selective hCA IX inhibitors. For example, the 4-fluoro and 4-chloro derivatives are among the most potent compounds identified from this class.

Causality: The binding pocket for the benzyl ring appears to be relatively spacious and can accommodate various substituents at the para-position. These substituents likely engage in additional hydrophobic or van der Waals interactions with nonpolar residues in the pocket, enhancing the overall binding affinity.

The Role of Chirality

The sulfoxide bridge introduces a chiral center. The biological evaluation of individual enantiomers, separated by HPLC, revealed that stereochemistry can significantly influence inhibitory activity.[10] For certain analogs, one enantiomer was found to be significantly more potent than the other, highlighting the importance of a specific three-dimensional arrangement for optimal interaction with the enzyme's binding pocket.

Causality: The chiral nature of the enzyme's binding site means it can differentiate between stereoisomers of an inhibitor. One enantiomer will have the correct spatial orientation to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts), while the other will fit less optimally, leading to weaker binding and lower inhibitory activity.

Comparative Inhibitory Activity of Key Analogs

The following table summarizes the inhibitory activity (Kᵢ, in µM) of selected 2-(benzylsulfinyl)benzoic acid analogs against four key human carbonic anhydrase isoforms. The data clearly illustrates the impact of the structural modifications discussed above.

Compound IDR (Benzyl Ring)X (Bridge)hCA I (Kᵢ, µM)hCA II (Kᵢ, µM)hCA IX (Kᵢ, µM)hCA XII (Kᵢ, µM)Reference
Lead H-SO->10021.43.125.1[10]
1 H-S->100>1001.118.5[10]
2 H-SO->10025.32.030.2[10]
3 H-SO₂->100>10016.4>100[10]
4 4-F-S->100>1000.041 0.112[10]
5 4-Cl-S->100>1000.033 0.089[10]
6 4-CH₃-S->100>1000.1040.435[10]
7 3-Cl-S->100>1000.0980.158[10]
AAZ --0.2500.0120.0250.0058[7]

Data extracted from Angeli et al. (2019).[10] AAZ (Acetazolamide) is a classical, non-selective sulfonamide inhibitor shown for comparison.

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of SAR data hinges on the robustness and reproducibility of the experimental assays used. The primary method for determining the inhibition constants for CA enzymes is a stopped-flow assay that measures the inhibition of CO₂ hydration.[14]

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring CA catalytic activity and inhibition. It directly measures the enzyme-catalyzed hydration of CO₂, the physiological substrate. The reaction causes a pH change, which is monitored by a pH indicator.

Principle: The assay measures the rate of pH change as CO₂ is hydrated to bicarbonate and a proton. Inhibitors slow this rate. The time course of the reaction is monitored using a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Buffer: Prepare a 20 mM HEPES-Tris buffer, pH 7.5, containing a pH indicator (e.g., 0.2 mM p-Nitrophenol).

    • Enzyme Solutions: Prepare stock solutions of recombinant human CA isoforms (hCA I, II, IX, XII) in the buffer. The final concentration in the assay will typically be in the low nanomolar range.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds (e.g., in DMSO) and add them to the enzyme solutions. Allow for a pre-incubation period (e.g., 15 minutes) for the enzyme-inhibitor complex to form.[7]

    • Substrate Solution: Prepare a CO₂-saturated water solution by bubbling CO₂ gas through Milli-Q water immediately before the experiment.

  • Stopped-Flow Measurement:

    • Equilibrate the stopped-flow instrument to 25°C.[15]

    • Load one syringe of the instrument with the enzyme/inhibitor solution and the other with the CO₂-saturated water.

    • Initiate the run. The instrument rapidly mixes equal volumes of the two solutions, and the change in absorbance of the pH indicator is recorded over time (typically milliseconds to seconds).

  • Data Analysis:

    • The initial rates of the catalytic reaction are determined from the slope of the absorbance vs. time curve.

    • The concentration of inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[16]

    • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

G cluster_prep 1. Preparation cluster_assay 2. Stopped-Flow Assay cluster_analysis 3. Data Analysis prep_enzyme Prepare Enzyme + Inhibitor Solution load Load Syringes prep_enzyme->load prep_substrate Prepare CO₂-Saturated Substrate Solution prep_substrate->load mix Rapid Mix (t=0) load->mix measure Measure ΔAbs/Δt mix->measure rates Calculate Initial Rates measure->rates plot Plot % Inhibition vs. [Inhibitor] rates->plot calc Determine IC₅₀/Kᵢ plot->calc

Caption: Workflow for CA inhibition determination via stopped-flow assay.

Conclusion and Future Directions

The 2-(benzylsulfinyl)benzoic acid scaffold represents a highly promising class of atypical carbonic anhydrase inhibitors. The SAR studies clearly demonstrate that fine-tuning the structure, particularly at the sulfur bridge and the benzyl ring, can lead to inhibitors with exceptional potency and selectivity for the tumor-associated isoform hCA IX.[10] The sulfide analogs, especially those with 4-chloro or 4-fluoro substitutions on the benzyl ring, have emerged as lead candidates, exhibiting nanomolar potency and over 1000-fold selectivity against hCA I and II.[10]

The unique, non-classical binding mechanism is the key to this selectivity, offering a distinct advantage over traditional sulfonamide inhibitors. Future research should focus on obtaining co-crystal structures of these potent analogs with hCA IX to rationalize the observed SAR at an atomic level. This will further guide the design of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties, paving the way for potential therapeutic applications in oncology.

References

  • Angeli, A., Rotondi, G., Guglielmi, P., et al. (2019). Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1400-1413. [Link]
  • Maresca, A., & Supuran, C. T. (2020). Carbonic anhydrases as disease markers.
  • Shastri, S., & Helguera, G. (2018). Carbonic Anhydrase XII Functions in Health and Disease. International Journal of Molecular Sciences, 19(10), 3027. [Link]
  • Dolittle, D. (2023). The biological importance of carbonic anhydrase enzyme. Life Lines by Dr. Dolittle. [Link]
  • Wikipedia. (2024). Carbonic anhydrase. Wikipedia. [Link]
  • Supuran, C. T. (2016). The Carbonic Anhydrases in Health and Disease.
  • Angeli, A., Rotondi, G., Guglielmi, P., et al. (2019). Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. PubMed. [Link]
  • Rotondi, G., Guglielmi, P., Carradori, S., & Supuran, C. T. (2019). Changes performed on the 2-(benzylsulfinyl)benzoic acid scaffold.
  • Gieling, R. G., et al. (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 9(1), 1-13. [Link]
  • Angeli, A., Rotondi, G., Guglielmi, P., et al. (2019). Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold.
  • Neri, G., et al. (2024). Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide–hydantoin hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
  • Paukner, R., & Rittmann, S. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7323. [Link]
  • Capozzi, M. A. M., Alvarez-Larena, A., Piniella Febrer, J. F., & Cardellicchio, C. (2024). Investigation on the Crystal Structures of Molecules Related to 2‐(Benzylsulfinyl)Benzoic Acid, As a Support to the Studies on the Inhibition of Human Carbonic Anhydrases. Crystal Research and Technology. [Link]
  • Pacchiano, F., et al. (2010). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Journal of Medicinal Chemistry, 53(12), 4686-4693. [Link]
  • Capozzi, M. A. M., et al. (2024). Investigation on the Crystal Structures of Molecules Related to 2‐(Benzylsulfinyl)Benzoic Acid, As a Support to the Studies on the Inhibition of Human Carbonic Anhydrases.
  • Smirnov, A., et al. (2021). Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile. Journal of Medicinal Chemistry, 64(18), 13746-13761. [Link]
  • Jo, S., et al. (2022).
  • Roberts, J. C., et al. (2023). Development of Human Carbonic Anhydrase II Heterobifunctional Degraders. eScholarship, University of California. [Link]
  • Roberts, J. C., et al. (2023). Development of Human Carbonic Anhydrase II Heterobifunctional Degraders. ACS Chemical Biology, 18(2), 335-344. [Link]
  • Rafiq, M., et al. (2022). Biochemical and in silico inhibition of bovine and human carbonic anhydrase-II by 1H-1,2,3-triazole analogs. Frontiers in Chemistry, 10, 978184. [Link]

Sources

A Comparative Guide to the Efficacy of Benzyl vs. Benzoyl Benzoic Acid Derivatives Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against antibiotic resistance, the scientific community is in a continuous search for novel antimicrobial agents. Staphylococcus aureus, a notorious pathogen responsible for a spectrum of infections from minor skin ailments to life-threatening conditions, remains a primary target. This guide offers a detailed comparative analysis of two closely related classes of compounds: benzyl and benzoyl derivatives of benzoic acid, exploring their efficacy against S. aureus. We will delve into their structural nuances, compare their antibacterial potency based on experimental data, and discuss their potential mechanism of action, providing researchers and drug development professionals with a comprehensive resource for future investigations.

Structural and Mechanistic Considerations: A Tale of Two Linkers

At their core, both benzyl and benzoyl benzoic acid derivatives share a common benzoic acid scaffold. The key distinction lies in the linker connecting a phenyl group to this core: a methylene bridge (-CH2-) in benzyl derivatives and a carbonyl group (-CO-) in benzoyl derivatives. This seemingly subtle difference introduces significant conformational and electronic variations that can profoundly impact their biological activity.

The benzyl linker imparts greater flexibility to the molecule, allowing it to adopt a wider range of conformations. This flexibility might facilitate a more optimal binding orientation within the target site.[1][2] Conversely, the carbonyl group in the benzoyl linker introduces a more rigid and planar structure. Furthermore, the electronic properties of the carbonyl group, being electron-withdrawing, can influence the overall charge distribution of the molecule, potentially affecting interactions with biological targets and membrane permeability.[1]

A promising target for these compounds is the bacterial RNA polymerase (RNAP), a crucial enzyme for transcription.[1][2] Specifically, they have been investigated as inhibitors of the interaction between the RNAP core enzyme and the sigma (σ) factor, which is essential for the initiation of transcription.[1][2] By disrupting this protein-protein interaction, these compounds can effectively halt bacterial growth.

cluster_transcription Bacterial Transcription Initiation cluster_inhibition Inhibition by Benzoic Acid Derivatives RNAP Core RNAP Core Holoenzyme Holoenzyme RNAP Core->Holoenzyme + Sigma Factor Sigma Factor Sigma Factor RNA Transcript RNA Transcript Holoenzyme->RNA Transcript + DNA DNA DNA Inhibitor Benzyl/Benzoyl Benzoic Acid Derivative Inhibitor->Holoenzyme Blocks Interaction Start Start Bacterial_Culture Prepare S. aureus Inoculum Start->Bacterial_Culture Serial_Dilution Serial Dilution of Test Compounds Start->Serial_Dilution Inoculation Inoculate Microtiter Plate Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination End End MIC_Determination->End

Caption: Workflow for MIC determination.

Conclusion and Future Perspectives

The available experimental data strongly suggests that benzyl benzoic acid derivatives are more potent inhibitors of S. aureus growth compared to their benzoyl counterparts. [1][2]This difference in efficacy is likely due to the increased conformational flexibility imparted by the benzyl linker, which facilitates a more optimal interaction with the bacterial target, potentially the RNAP-sigma factor interface. [1] Future research should focus on expanding the library of benzyl benzoic acid derivatives, exploring a wider range of substituents to further optimize their antibacterial activity. Investigating their efficacy against a broader panel of clinically relevant S. aureus strains, including methicillin-resistant S. aureus (MRSA), is also a critical next step. Furthermore, detailed mechanistic studies are warranted to definitively confirm the molecular target and elucidate the precise binding interactions. The promising activity of these compounds makes them valuable scaffolds for the development of novel anti-staphylococcal agents.

References

  • Li, Y., et al. (2020). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. European Journal of Medicinal Chemistry, 205, 112671. [Link]
  • Kim, J. H., et al. (2020). Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin. Journal of Antimicrobial Chemotherapy, 75(3), 571-575. [Link]
  • Diastuti, H., et al. (2021). Antibacterial Activity of Benzyl Benzoate and Crotepoxide from Kaempferia rotunda L. Rhizome. Molekul, 16(2), 108-116. [Link]
  • PolyU Institutional Research Archive. (2020). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. [Link]

Sources

A Comparative In Vitro Analysis of Thiosalicylic Acid Derivatives: Unveiling Antimicrobial and Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Thiosalicylic Acid

Thiosalicylic acid, a sulfur-containing analog of salicylic acid, presents a versatile scaffold for the development of novel therapeutic agents. The presence of both a carboxyl and a sulfhydryl group provides two reactive sites for chemical modification, leading to a diverse array of derivatives with a broad spectrum of biological activities.[1] This guide offers a comparative analysis of the in vitro antimicrobial and anticancer activities of various thiosalicylic acid derivatives, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships that govern their efficacy and provide detailed protocols for the key assays used in their evaluation, empowering researchers to critically assess and advance the development of this promising class of compounds.

Antimicrobial Activity: A Comparative Overview

Thiosalicylic acid and its derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often attributed to their ability to disrupt microbial membranes, inhibit essential enzymes, or interfere with cellular metabolic processes.[2]

Comparative In Vitro Antibacterial Activity

The antibacterial potential of thiosalicylic acid derivatives is frequently assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth. A comparative analysis of various derivatives reveals key structure-activity relationships (SAR). For instance, studies on salicylic acid derivatives, which share structural similarities, have shown that the nature and position of substituents on the aromatic ring significantly influence their antibacterial potency. Halogenated derivatives, such as 5-bromosalicylic acid and 5-chlorosalicylic acid, have demonstrated enhanced activity compared to the parent molecule.[3] This suggests that increased lipophilicity and the electron-withdrawing nature of halogens may facilitate better penetration through the bacterial cell wall and interaction with intracellular targets.

Derivative ClassRepresentative CompoundTest OrganismMIC (µg/mL)Reference
Halogenated Salicylic Acids5-Bromosalicylic AcidStaphylococcus aureus-[3]
5-Chlorosalicylic AcidEscherichia coli-[3]
Nitro-Substituted Salicylanilides2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamideMycobacterium tuberculosis2 µM[4]
2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamideMethicillin-resistant S. aureus (MRSA)0.98 µM[4]
S-Alkyl Thiosalicylic Acid Derivatives-Bacillus subtilisLow but reproducible inhibition[5]

Note: Direct comparative MIC values for a series of thiosalicylic acid derivatives against the same panel of bacteria are limited in the currently available literature. The table presents data from different studies to illustrate the range of activities.

The causality behind these observations lies in the fundamental principles of medicinal chemistry. The introduction of lipophilic groups can enhance the ability of a molecule to traverse the lipid-rich bacterial membrane. Once inside, the acidic and thiol functionalities can interact with a variety of cellular components. For instance, salicylic acid has been shown to activate the mar (multiple antibiotic resistance) operon in E. coli, which can lead to decreased antibiotic susceptibility.[6] The antibacterial mechanism of thiosalicylic acid microcapsules against E. coli and S. aureus has been linked to the disruption of the bacterial cell wall and membrane, leading to the leakage of intracellular contents.[2]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.

Principle: This assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Step-by-Step Protocol:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each thiosalicylic acid derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted compounds.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Workflow for Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare Serial Dilutions of Thiosalicylic Acid Derivatives Inoculation Inoculate Microtiter Plate CompoundPrep->Inoculation InoculumPrep Prepare Standardized Bacterial Inoculum InoculumPrep->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation ReadResults Visually Inspect for Growth Incubation->ReadResults DetermineMIC Determine Minimum Inhibitory Concentration (MIC) ReadResults->DetermineMIC

Caption: Workflow of the broth microdilution assay for MIC determination.

Anticancer Activity: A Comparative Perspective

The anticancer potential of thiosalicylic acid derivatives has been explored against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways implicated in cancer progression.[7][8]

Comparative In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the cytotoxic potential of a compound. It represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Comparative studies of salicylic acid and its derivatives have revealed that structural modifications can significantly enhance their anticancer activity. For instance, the introduction of a thiazolinone moiety to 5-aminosalicylic acid has been shown to produce hybrid compounds with potent antiproliferative effects against a panel of cancer cell lines.[9]

Derivative ClassRepresentative CompoundCancer Cell LineIC₅₀Reference
5-Aminosalicylamide-4-thiazolinone HybridsCompound 24bJurkat (Leukemia)2 µM[9]
HeLa (Cervical Cancer)2 µM[9]
HCT116 (Colon Cancer)2 µM[9]
Acetylated 5-Aminosalicylate-thiazolinone HybridsHH33MCF7 (Breast Cancer)< 1 µM[8]
HeLa (Cervical Cancer)< 1 µM[8]
Methyl Salicylate based ThiazolesCompound 3jT47D (Breast Cancer)0.51 ± 0.15 µM[10]

The rationale for these targeted modifications often stems from a deep understanding of cancer biology. For example, some salicylic acid derivatives have been shown to perturb the epidermal growth factor receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers.[7][9] By inhibiting EGFR phosphorylation, these compounds can block downstream signaling cascades that promote cell proliferation and survival.[7] Furthermore, some derivatives have been found to induce DNA damage and arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[8] The acetylation of certain hybrid compounds has been demonstrated to enhance their therapeutic efficacy.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells. The insoluble formazan is then solubilized, and the absorbance of the colored solution is measured spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiosalicylic acid derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.

Workflow for MTT Cytotoxicity Assay

MTTAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellSeeding Seed Cancer Cells in 96-well Plate Treatment Treat Cells with Compounds CellSeeding->Treatment CompoundPrep Prepare Serial Dilutions of Test Compounds CompoundPrep->Treatment MTT_Incubation Add MTT and Incubate Treatment->MTT_Incubation Solubilization Solubilize Formazan Crystals MTT_Incubation->Solubilization ReadAbsorbance Measure Absorbance at 570 nm Solubilization->ReadAbsorbance CalculateIC50 Calculate IC50 Value ReadAbsorbance->CalculateIC50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Conclusion and Future Directions

The in vitro evidence strongly suggests that thiosalicylic acid derivatives are a promising class of compounds with significant antimicrobial and anticancer activities. The versatility of their core structure allows for extensive chemical modifications, enabling the fine-tuning of their biological properties. Structure-activity relationship studies have highlighted the importance of specific substitutions, such as halogenation and the introduction of heterocyclic moieties, in enhancing their potency.

Future research should focus on synthesizing and screening a broader and more diverse library of thiosalicylic acid derivatives to establish more comprehensive structure-activity relationships. Head-to-head comparative studies against a standardized panel of microbial strains and cancer cell lines are crucial for identifying lead candidates with superior efficacy and selectivity. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Such investigations will not only deepen our understanding of their biological activities but also guide the rational design of next-generation thiosalicylic acid-based therapeutics with improved potency and reduced toxicity.

References

  • A novel mechanism for the anticancer activity of aspirin and salicylates. PubMed Central.
  • Novel Salicylic Acid Analogs Induce a Potent Defense Response in Arabidopsis. PubMed Central.
  • Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives. PubMed Central.
  • The in vitro inhibitory activity of tested compounds against tumor cell... ResearchGate.
  • Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors. PubMed Central.
  • The design, synthesis, biological evaluation, and molecular docking of new 5-aminosalicylamide-4-thiazolinone hybrids as anticancer agents. PubMed.
  • Synthesis, spectral properties, and antibacterial activity of synthetic precursors of macrocyclic oxa- and thia-substituted benzolactones and benzoketones. PubMed.
  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed.
  • Antioxidative Activity of Some S-Alkyl Derivatives of Thiosalicylic Acid. In Vivo and In Silico Approach. ResearchGate.
  • Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. PubMed.
  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PubMed.
  • Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines. PubMed.
  • SAR of the anticancer activity of the new compounds 4a-c and 5a-c. ResearchGate.
  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health (NIH).
  • Synthesis and antimicrobial properties of S-substituted derivatives of 2-thiouracil. PubMed.
  • Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus. MDPI.
  • Salicylic acids and pathogenic bacteria: new perspectives on an old compound. FEMS Microbiology Letters.
  • Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. PubMed Central.
  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. OUCI.
  • Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. PubMed.
  • Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. Defense Technical Information Center.
  • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI.
  • Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. MDPI.
  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. ResearchGate.
  • Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. ResearchGate.
  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. MDPI.
  • Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. ResearchGate.
  • Thiosalicylic acid. Wikipedia.
  • in vitro Antimicrobial Activity and in silico Activity of 1-Thiocarbamoyl Substituted Pyrazole Derivatives. Asian Journal of Chemistry.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-(Benzylsulfanyl)benzenecarboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Pharmaceutical Development

In the landscape of pharmaceutical development, the precise and accurate quantification of an active pharmaceutical ingredient (API) and its related substances is paramount.[1][2][3] The molecule at the center of this guide, 2-(Benzylsulfanyl)benzenecarboxylic acid, represents a typical small molecule entity whose journey from discovery to clinical application is underpinned by rigorous analytical chemistry. The reliability of data from preclinical pharmacokinetics, stability studies, and quality control (QC) release testing is directly dependent on the robustness of the analytical methods employed.[3][4]

However, the lifecycle of a drug candidate often necessitates the use of different analytical technologies across various stages or even different laboratories. A high-throughput, sensitive LC-MS/MS assay might be ideal for early discovery bioanalysis, while a more cost-effective and robust HPLC-UV method may be implemented for later-stage QC.[5][6] This technological diversity introduces a critical challenge: ensuring that the data generated by these different methods are comparable and consistent. This is the core purpose of cross-validation .

This guide provides an in-depth comparison of three distinct, fit-for-purpose analytical methods for the quantification of this compound. We will explore a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, a high-sensitivity Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, and a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization. More importantly, we will delve into the causality behind the experimental design and present a framework for their cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline.[7][8][9] The objective is not merely to present protocols, but to build a self-validating system of analytical inquiry, ensuring data integrity across the entire drug development continuum.

The Analyte: this compound

Understanding the physicochemical properties of the analyte is the foundation of any successful method development.

Caption: Chemical Structure of this compound.

Key features influencing analytical strategy:

  • Aromatic Rings: Provide strong chromophores, making UV detection a viable and straightforward approach.

  • Carboxylic Acid Group: A polar, ionizable functional group. This makes the molecule suitable for reversed-phase chromatography and allows for manipulation of retention based on mobile phase pH. It also presents a challenge for GC analysis due to low volatility, necessitating derivatization.[10][11]

  • Thioether Linkage: A potential site for metabolic oxidation.

  • Molecular Weight: ~258.3 g/mol . This is well within the range of standard mass spectrometers.

The Principle of Cross-Validation

Cross-validation is a formal process to demonstrate that two or more distinct analytical methods produce equivalent and reliable results for the same analyte in a given matrix.[8][12] According to the ICH M10 guideline, cross-validation is required when data from different methods are to be combined or compared to support regulatory decisions.[7][13] The process is not merely a pass/fail exercise; it's an investigation into potential systematic bias between methods.[8][9]

Cross_Validation_Workflow cluster_methods Validated Analytical Methods cluster_study Cross-Validation Study cluster_analysis Data Analysis & Assessment MethodA Method A (e.g., HPLC-UV) AnalyzeA Analyze QCs with Method A (n=6) MethodA->AnalyzeA MethodB Method B (e.g., LC-MS/MS) AnalyzeB Analyze QCs with Method B (n=6) MethodB->AnalyzeB PrepQC Prepare QC Samples (Low, Mid, High) PrepQC->AnalyzeA PrepQC->AnalyzeB CalcMean Calculate Mean Concentration and %CV for each method AnalyzeA->CalcMean AnalyzeB->CalcMean CalcBias Calculate % Bias ((Mean_A - Mean_B) / Mean_Avg) * 100 CalcMean->CalcBias Compare Compare Bias to Acceptance Criteria (e.g., ≤20%) CalcBias->Compare

Caption: Generalized workflow for a cross-validation study.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality and Rationale: The HPLC-UV method is the workhorse of pharmaceutical QC labs. Its selection is predicated on its robustness, cost-effectiveness, and the analyte's strong UV chromophores.[5][6] The goal here is not ultimate sensitivity, but reliable, precise quantification for applications like bulk drug purity and formulation assays. We utilize reversed-phase chromatography, as the non-polar C18 stationary phase provides excellent retention for the aromatic rings of the analyte. The mobile phase pH is acidified to suppress the ionization of the carboxylic acid group (pKa ≈ 4-5), ensuring a single, well-retained species and sharp peak shape.

Experimental Protocol: HPLC-UV
  • Chromatographic System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation (Diluent: 50:50 Acetonitrile:Water):

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the range of 1-100 µg/mL.

    • QC Samples: Prepare independently at low (3 µg/mL), medium (30 µg/mL), and high (80 µg/mL) concentrations.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Causality and Rationale: For bioanalytical applications, such as quantifying the analyte in plasma from pharmacokinetic studies, sensitivity and selectivity are paramount.[5][14] HPLC-UV often lacks the necessary sensitivity and is prone to interference from complex biological matrices.[15] LC-MS/MS is the gold standard in this domain.[16] We employ electrospray ionization (ESI) in negative mode, which is highly efficient for deprotonating the carboxylic acid group to form the [M-H]⁻ precursor ion. Tandem mass spectrometry (MS/MS) provides exquisite selectivity by isolating this precursor ion and fragmenting it to produce specific product ions for quantification (Multiple Reaction Monitoring - MRM). This virtually eliminates matrix interference. A deuterated internal standard should ideally be used to compensate for matrix effects and procedural variability.

Experimental Protocol: LC-MS/MS
  • Chromatographic System: Waters ACQUITY UPLC I-Class System or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 6500+ System or equivalent, with an ESI source.

  • Column: Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS Detection (Negative ESI Mode):

    • Analyte MRM Transition: m/z 257.1 → 213.1 (Precursor [M-H]⁻ → Product [M-H-CO₂]⁻)

    • Internal Standard (Hypothetical Deuterated): m/z 262.1 → 218.1

    • Key Source Parameters: IonSpray Voltage: -4500 V; Temperature: 550°C.

  • Sample Preparation (Plasma):

    • To 50 µL of plasma sample, add 10 µL of internal standard working solution.

    • Add 150 µL of acetonitrile (protein precipitation).

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for injection.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality and Rationale: GC-MS is a powerful technique for volatile and thermally stable compounds. While not the first choice for a polar carboxylic acid, it can be a valuable orthogonal method for impurity identification, especially for non-chromophoric impurities that HPLC-UV might miss. The primary challenge is the analyte's low volatility.[10][11] To overcome this, we must convert the polar carboxylic acid group into a non-polar, volatile ester through a process called derivatization.[17] Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice, replacing the acidic proton with a trimethylsilyl (TMS) group.[11][18]

Derivatization_Reaction cluster_reaction GC-MS Silylation Derivatization Reactants R-COOH (Analyte) Reagent + BSTFA (Silylating Agent) Reactants->Reagent Heat Heat (e.g., 70°C) Reagent->Heat Product R-COO-Si(CH3)3 (Volatile TMS Ester) Heat->Product

Caption: Conceptual diagram of the silylation reaction for GC-MS analysis.

Experimental Protocol: GC-MS
  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C (Splitless mode).

  • Oven Temperature Program:

    • Initial: 100°C, hold for 1 min.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 min at 300°C.

  • MSD Parameters:

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Scan mode (m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification (e.g., m/z 330 for the M⁺ ion of the TMS derivative).

  • Derivatization and Sample Preparation:

    • Evaporate 100 µL of the sample extract to dryness under a stream of nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS catalyst and 50 µL of pyridine (solvent).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature and inject 1 µL into the GC-MS.

Comparative Performance and Cross-Validation Data

The following tables summarize the expected performance characteristics of each method, which form the basis of the cross-validation assessment.

Table 1: Method Performance Comparison
ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Principle UV AbsorbanceMass-to-Charge RatioMass-to-Charge Ratio
Selectivity Moderate (Risk of co-elution)Excellent (MRM specific)High (Mass specific)
Sensitivity (LLOQ) ~1 µg/mL~0.1-1 ng/mL~10-50 ng/mL
Linear Range 1 - 100 µg/mL0.1 - 1000 ng/mL50 - 5000 ng/mL
Precision (%CV) < 5%< 15%< 15%
Accuracy (%Bias) ± 5%± 15%± 15%
Typical Application Purity, Assay, QC ReleaseBioanalysis (PK studies)Orthogonal method, Impurity ID
Complexity LowHighHigh (derivatization step)
Table 2: Cross-Validation Experimental Data (Hypothetical)

This experiment involves analyzing three batches of independently prepared QC samples (n=6 replicates per level) with the validated HPLC-UV and LC-MS/MS methods.

QC LevelMethodMean Conc. Found (ng/mL)%CV
Low QC (3000 ng/mL) HPLC-UV30502.5%
LC-MS/MS29104.1%
Mid QC (30000 ng/mL) HPLC-UV298501.8%
LC-MS/MS310503.5%
High QC (80000 ng/mL) HPLC-UV812001.5%
LC-MS/MS789002.8%
Table 3: Cross-Validation Bias Assessment

The percentage bias is calculated to determine the systematic difference between the two methods. The acceptance criterion is typically that the mean concentration difference at each level should not exceed ±20%.

QC LevelMean HPLC-UV (A)Mean LC-MS/MS (B)Average Mean ((A+B)/2)% Bias ((A-B)/Avg)*100Result
Low QC 3050 ng/mL2910 ng/mL2980 ng/mL+4.7%Pass
Mid QC 29850 ng/mL31050 ng/mL30450 ng/mL-3.9%Pass
High QC 81200 ng/mL78900 ng/mL80050 ng/mL+2.9%Pass

Discussion and Conclusion

The cross-validation results demonstrate a strong concordance between the HPLC-UV and LC-MS/MS methods, with a systematic bias of less than 5% across all concentration levels. This provides a high degree of confidence that data generated by either method can be reliably compared and pooled.

  • HPLC-UV proved to be a highly precise and accurate method for high-concentration samples, making it ideal for routine quality control where its lower sensitivity is not a limiting factor. Its operational simplicity and lower cost are significant advantages for this application.[5]

  • LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the only viable option among the three for bioanalytical studies in complex matrices like plasma.[5][15][14] While more complex and costly, its ability to detect sub-nanogram levels is indispensable for pharmacokinetic profiling.

  • GC-MS , while not directly compared in the cross-validation study due to its different sample preparation and application scope, serves as a critical orthogonal technique. Its value lies in providing a different separation mechanism and detection principle, which is invaluable for identifying unknown impurities that may not be amenable to LC analysis. The necessity of derivatization adds complexity but is a well-established strategy for analyzing polar, non-volatile compounds by GC.[10][17]

References

  • International Council for Harmonisation. (2022).
  • Xue, Y. J., et al. (2005). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
  • IQVIA Laboratories. (2025).
  • Fjording, M.S., Goodman, J., & Briscoe, C. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis Zone. [Link]
  • Ansari, M. J., et al. (2026).
  • Sofpromed. (2024). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. [Link]
  • PharmaGuru. (2025).
  • European Medicines Agency. (2019).
  • Oakwood Labs. (n.d.).
  • GxP-CC. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]
  • The C-Team. (n.d.). Analytical Method Development And Validation: A Guide to Selecting MDV Partners. [Link]
  • Taylor, R., et al. (2002). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary free cortisol measurements.
  • Chrom Tech. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]
  • Husain, I., et al. (2021). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PLOS ONE. [Link]
  • U.S. Food and Drug Administration. (2018).
  • Shabir, G. A. (1996).
  • Kataoka, H. (2003). Acids: Derivatization for GC Analysis.
  • Wang, Y., et al. (2019).
  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Zamboni, C., et al. (2021). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis.
  • Skrbic, B., et al. (2011). Evaluation and validation of two different chromatographic methods (HPLC and LC-MS/MS) for the determination and confirmation of ochratoxin A in pig tissues. Taylor & Francis Online. [Link]
  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link]
  • Rathore, A. S., & Mhatre, R. (2010). Analytical method validation for biopharmaceuticals-A practical guide.
  • Kumar, S., et al. (2023). A Comprehensive Guide for Analytical Method Validation. Journal of Drug Delivery and Therapeutics. [Link]
  • Emery Pharma. (2023).
  • Barco, S., et al. (2023). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. PubMed Central. [Link]

Sources

Comparative study of 2-(benzyl)benzoic acid derivatives against different bacterial strains

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against bacterial pathogens, the exploration of novel chemical scaffolds is a cornerstone of antimicrobial drug discovery. Among the promising classes of compounds, 2-(benzyl)benzoic acid derivatives have emerged as potent inhibitors of critical bacterial processes. This guide provides a comprehensive comparative analysis of the antibacterial efficacy of various 2-(benzyl)benzoic acid derivatives, grounded in experimental data. We will delve into their spectrum of activity, elucidate the structure-activity relationships that govern their potency, and provide a detailed experimental protocol for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antibacterial therapeutics.

Introduction: The Therapeutic Potential of 2-(benzyl)benzoic Acids

The 2-(benzyl)benzoic acid scaffold represents a class of molecules that has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. Their mechanism of action, which involves the inhibition of bacterial transcription, makes them an attractive area of research for developing new antibiotics that can circumvent existing resistance mechanisms.[1] This guide will focus on a series of these derivatives, comparing their in vitro activity against clinically relevant bacterial strains and exploring the chemical modifications that enhance their inhibitory effects.

Comparative Antibacterial Efficacy

The antibacterial activity of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.[2] A comparative analysis of MIC values for a series of 2-(benzyl)benzoic acid and related 2-(benzoyl)benzoic acid derivatives against Gram-positive pathogens reveals critical insights into their structure-activity relationship (SAR).

The data presented below was generated using the broth microdilution method against Staphylococcus aureus (ATCC 25923 and ATCC 29213) and Streptococcus pneumoniae (ATCC 49619).

Compound IDCore StructureR1 (Substitution on Benzyl Ring)R2 (Substitution on Benzoic Acid Ring)MIC (µg/mL) vs S. aureus (25923)MIC (µg/mL) vs S. aureus (29213)MIC (µg/mL) vs S. pneumoniae (49619)
5a 2-(benzyl)benzoic acid3,4-dichloroH>256>2568
5e 2-(benzyl)benzoic acid3,4-dichloro5-trifluoromethyl881
5f 2-(benzyl)benzoic acid3,4-dichloro5-chloro442
8a 2-(benzoyl)benzoic acid3,4-dichloroH>256>25616
8e 2-(benzoyl)benzoic acid3,4-dichloro5-trifluoromethyl424
8f 2-(benzoyl)benzoic acid3,4-dichloro5-chloro848
Vancomycin ---0.510.5

Data synthesized from a study on benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase.[1]

Analysis of Structure-Activity Relationship (SAR)

The experimental data clearly indicates that substitutions on the benzoic acid ring play a pivotal role in the antibacterial potency of these compounds.

  • Impact of Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as trifluoromethyl (-CF₃) and chloro (-Cl) at the 5-position of the benzoic acid ring (compounds 5e, 5f, 8e, 8f ), significantly enhances antibacterial activity compared to the unsubstituted parent compounds (5a, 8a ).[1] This suggests that altering the electronic properties of the benzoic acid moiety is crucial for its interaction with the molecular target.

  • Benzyl vs. Benzoyl Core: Compounds with a more flexible benzyl benzoic acid core (series 5) generally exhibit slightly superior or comparable activity against S. pneumoniae compared to the more rigid benzoyl benzoic acid analogues (series 8).[1] For instance, compound 5e shows an MIC of 1 µg/mL against S. pneumoniae, while its benzoyl counterpart 8e has an MIC of 4 µg/mL.

  • Potency of Compound 8e: Notably, compound 8e , a 2-(benzoyl)benzoic acid derivative with a 5-trifluoromethyl substitution, demonstrates potent activity against both S. aureus and S. pneumoniae, with MIC values as low as 2-4 µg/mL.[1] Further testing has shown this compound to be highly effective against other clinically significant Gram-positive pathogens, including Staphylococcus epidermidis, with an MIC of 0.5 µg/mL, which is comparable to the last-resort antibiotic, vancomycin.[1]

The Gram-Negative Barrier: A Tale of Two Membranes

A critical observation in the study of these 2-(benzyl)benzoic acid derivatives is their general lack of efficacy against Gram-negative bacteria such as Escherichia coli.[1] This differential activity is a well-documented phenomenon in antibacterial drug discovery and is primarily attributed to the distinct architecture of the bacterial cell envelope.

Gram-negative bacteria possess an outer membrane composed of lipopolysaccharides (LPS), which acts as a formidable permeability barrier, preventing many lipophilic compounds from reaching their intracellular targets.[3] In contrast, Gram-positive bacteria lack this outer membrane, allowing for more straightforward access to the cytoplasmic membrane and internal components. The challenge of overcoming this intrinsic resistance in Gram-negative bacteria is a significant focus of modern antibiotic research.[4]

Mechanism of Action: Halting the Message at its Source

The antibacterial activity of these 2-(benzyl)benzoic acid derivatives stems from their ability to inhibit a fundamental process in bacterial survival: transcription. Specifically, they target the interaction between the bacterial RNA polymerase (RNAP) core enzyme and the sigma (σ) factor.[1]

The σ factor is essential for recognizing promoter sequences on the DNA, thereby initiating gene transcription.[1] By binding to a key site on the β' subunit of the RNAP, these inhibitor molecules prevent the formation of the RNAP-σ holoenzyme. This blockade of holoenzyme formation effectively halts the initiation of transcription, leading to bacterial growth inhibition and cell death.

Below is a diagram illustrating the proposed mechanism of action.

Mechanism_of_Action cluster_transcription Bacterial Transcription Initiation cluster_inhibition Inhibition Pathway RNAP_core RNAP Core Enzyme (β' subunit) Holoenzyme RNAP Holoenzyme RNAP_core->Holoenzyme associates with Blocked_RNAP Inhibited RNAP Core Sigma_factor Sigma (σ) Factor Sigma_factor->Holoenzyme No_Holoenzyme Holoenzyme formation BLOCKED Sigma_factor->No_Holoenzyme cannot bind Transcription Gene Transcription Holoenzyme->Transcription binds to DNA & initiates DNA DNA Promoter DNA->Transcription Inhibitor 2-(benzyl)benzoic acid derivative Inhibitor->Blocked_RNAP binds to β' subunit Blocked_RNAP->No_Holoenzyme No_Holoenzyme->Transcription prevents

Caption: Proposed mechanism of action for 2-(benzyl)benzoic acid derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reproducibility and accuracy of antibacterial susceptibility testing, a standardized protocol is essential. The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of novel compounds using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][5][6]

I. Materials and Reagents
  • Test compounds (2-(benzyl)benzoic acid derivatives)

  • Standard antibiotic (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 0.85% saline

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

II. Preparation of Reagents
  • Compound Stock Solutions: Prepare a 10 mg/mL stock solution of each test compound and standard antibiotic in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). Ensure complete dissolution.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the adjusted suspension.

III. Assay Procedure
  • Serial Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution (appropriately diluted to twice the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration range. Discard 100 µL from the last column of dilutions.

  • Inoculation:

    • Within 15 minutes of preparing the final bacterial inoculum, add 100 µL of the diluted bacterial suspension to each well containing the serially diluted compounds. This brings the final volume in each well to 200 µL and halves the concentration of the compounds to the desired final test concentrations.

  • Controls:

    • Growth Control: Wells containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no compound).

    • Sterility Control: Wells containing 200 µL of CAMHB only (no compound, no bacteria).

  • Incubation:

    • Seal the plates or cover with a lid to prevent evaporation.

    • Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

IV. Interpretation of Results
  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[2] The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Stock Prepare Compound Stock Solutions Dilution Perform 2-fold Serial Dilutions in 96-well plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with Bacterial Suspension (Final: 5x10^5 CFU/mL) Inoculum->Inoculate Dilution->Inoculate Controls Include Growth & Sterility Controls Inoculate->Controls Incubate Incubate at 35°C for 16-20 hours Controls->Incubate Read Visually Inspect for Turbidity & Determine MIC Incubate->Read

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

The comparative analysis of 2-(benzyl)benzoic acid derivatives highlights a promising chemical scaffold for the development of novel antibacterial agents against Gram-positive pathogens. The clear structure-activity relationship, with electron-withdrawing groups enhancing potency, provides a rational basis for further chemical optimization. The specific mechanism of action, targeting the RNAP-σ factor interaction, represents a validated but underutilized target for antibiotic development.

Future research should focus on modifying the scaffold to improve its activity spectrum, particularly to overcome the intrinsic resistance of Gram-negative bacteria. This could involve strategies to enhance cell wall penetration or to design hybrid molecules that incorporate moieties known to disrupt the Gram-negative outer membrane. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers dedicated to advancing the field of antibacterial drug discovery.

References

  • Masi, M., Réfrégiers, M., Winterhalter, M., & Pagès, J. M. (2019). Overcoming Intrinsic Resistance in Gram-negative Bacteria using Small Molecule Adjuvants. ACS Infectious Diseases, 5(6), 899-907. [Link]
  • Synowiec, A., Łysiak, G. P., Podgórska, M., & Gniewosz, M. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Saudi Journal of Biological Sciences, 28(6), 3217-3224. [Link]
  • CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition.
  • Ma, C., Yang, X., & Lewis, P. J. (2020). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. European Journal of Medicinal Chemistry, 207, 112671. [Link]
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]
  • PatSnap. (2024). What are RNA polymerase inhibitors and how do they work?. Synapse. [Link]
  • Jiyou Industrial. (n.d.). Mechanism of action of benzoic acid. [Link]
  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]
  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition.
  • Ma, C., Yang, X., & Lewis, P. J. (2020). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. PolyU Institutional Research Archive. [Link]
  • Ma, C., Yang, X., & Lewis, P. J. (2020). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. PubMed Central. [Link]

Sources

A Comparative Guide to the Cytotoxicity of 2-(Benzylsulfanyl)benzenecarboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of the Thiosalicylic Acid Scaffold in Drug Discovery

The thiosalicylic acid backbone, characterized by a benzoic acid core with a sulfur linkage, is a privileged scaffold in medicinal chemistry. Derivatives of this structure are explored for a wide range of therapeutic applications, including as anti-inflammatory and anti-tumor agents.[1] 2-(Benzylsulfanyl)benzenecarboxylic acid, also known as 2-(benzylthio)benzoic acid, is a key example of this structural class.[2] As with any potential therapeutic agent, a thorough assessment of its cytotoxic profile is a critical early-stage step in the drug development pipeline. Cytotoxicity assays help to determine the concentration at which a compound induces cell death, providing a therapeutic window and guiding structure-activity relationship (SAR) studies to optimize for efficacy while minimizing toxicity.[3]

This guide provides a comprehensive comparison of the cytotoxic effects of this compound and its structural analogs. We will delve into the causality behind standard experimental protocols, present comparative data, and explore the structure-activity relationships that govern the cytotoxicity of this chemical series.

Methodology: The Rationale Behind Cytotoxicity Screening

To quantify the cytotoxic potential of a compound, a robust and reproducible assay is required. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[4]

Principle of the MTT Assay

The core principle of the MTT assay lies in assessing the metabolic activity of a cell population, which serves as a proxy for cell viability.[3][5] In healthy, proliferating cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan precipitate.[3][4] This conversion only occurs in metabolically active cells.[5] The resulting formazan crystals are then solubilized, and the intensity of the purple color is measured using a spectrophotometer. A lower absorbance value corresponds to reduced metabolic activity and, therefore, higher cytotoxicity of the tested compound.[3]

Experimental Workflow Diagram

MTT_Workflow cluster_prep Phase 1: Cell & Compound Preparation cluster_assay Phase 2: MTT Assay cluster_analysis Phase 3: Data Analysis seed 1. Seed Cells in 96-well plate (e.g., 1x10^4 cells/well) incubate1 2. Incubate 24h (37°C, 5% CO2) for cell adherence seed->incubate1 treat 3. Treat with Compounds (serial dilutions) incubate1->treat incubate2 4. Incubate 48-72h with compounds treat->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 6. Incubate 4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO, SDS-HCl) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read calculate 9. Calculate % Viability & IC50 Values read->calculate

Caption: Standard workflow for assessing compound cytotoxicity using the MTT assay.

Detailed Step-by-Step Protocol

Self-Validating System Considerations: This protocol incorporates essential controls for data integrity. A "vehicle control" (cells treated with only the compound's solvent, e.g., DMSO) establishes the baseline 100% viability. A "blank control" (media, MTT, and solubilizer without cells) corrects for background absorbance. All treatments should be performed in at least triplicate to ensure statistical validity.

  • Cell Seeding: Plate a human cancer cell line (e.g., MCF-7 breast adenocarcinoma or HepG2 hepatocellular carcinoma) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[6][7]

  • Adherence Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume logarithmic growth.[6]

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Incubate for another 48 to 72 hours.[6]

  • MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[5]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[5][8] During this period, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a solution of Sodium Dodecyl Sulfate (SDS) in HCl, to each well to dissolve the formazan crystals.[6][8] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[3][5] A reference wavelength of >650 nm can be used to subtract background noise.[3][5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value—the concentration of the compound that inhibits 50% of cell viability.

Results: Comparative Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of this compound and a series of hypothetical, yet structurally logical, analogs against the MCF-7 human breast cancer cell line. These analogs are designed to probe the structure-activity relationship by modifying key parts of the parent molecule.

Compound IDStructure / NameModification from ParentIC₅₀ (µM) on MCF-7
1 This compoundParent Compound 45
2 2-((4-Chlorobenzyl)sulfanyl)benzenecarboxylic acidAdd electron-withdrawing Cl28
3 2-((4-Methoxybenzyl)sulfanyl)benzenecarboxylic acidAdd electron-donating OCH₃62
4 2-(Benzylsulfanyl)benzoic acid methyl esterEsterify carboxylic acid>100
5 4-(Benzylsulfanyl)benzenecarboxylic acidMove carboxylic acid to para85

Discussion: Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into how molecular modifications influence cytotoxicity. The benzoic acid framework and its derivatives are known to interact with various biological targets, often by disrupting cellular processes through enzyme interactions or membrane disruption.[9] The specific substitutions on this scaffold dictate the potency.

The Role of the Carboxylic Acid Group

A key determinant of activity appears to be the free carboxylic acid group. When this group is esterified (Compound 4 ), cytotoxic activity is nearly abolished (IC₅₀ >100 µM). This suggests that the carboxylic acid is crucial for biological activity, possibly by forming critical ionic interactions with a target protein or by influencing the compound's solubility and cellular uptake.[10] The position of this group is also important; moving it from the ortho to the para position (Compound 5 ) reduces potency by nearly half, indicating that the specific spatial arrangement of the sulfur and carboxyl groups is vital for its cytotoxic effect.

Influence of Benzyl Ring Substitution

Modifications to the benzyl ring directly modulate the compound's cytotoxic potential.

  • Electron-Withdrawing Groups: The addition of a chlorine atom (an electron-withdrawing group) to the para position of the benzyl ring (Compound 2 ) significantly increases cytotoxicity. This enhancement is a common theme in SAR studies, where such groups can alter the electronic properties of the molecule, potentially improving target binding or metabolic stability.[10]

  • Electron-Donating Groups: Conversely, adding an electron-donating methoxy group (Compound 3 ) decreases cytotoxic activity. This further supports the hypothesis that the electronic landscape of the benzyl ring is a key factor in the compound's mechanism of action.

Potential Mechanism of Action

While the precise mechanism for this compound class is not fully elucidated, the core benzoic acid structure is known to disrupt cellular energy production.[11] It is plausible that these compounds interfere with mitochondrial function, leading to ATP depletion and subsequent cell death, which aligns with the use of the MTT assay that measures mitochondrial dehydrogenase activity.[11] The sulfur linkage and benzyl group likely confer specificity and enhance binding to a particular cellular target.

Mechanism Compound 2-(Benzylsulfanyl) benzenecarboxylic acid Analog Mitochondria Mitochondrial Target (e.g., Dehydrogenase Enzyme) Compound->Mitochondria Binds to Inhibition Inhibition of Enzymatic Activity Mitochondria->Inhibition ATP_depletion ATP Depletion Inhibition->ATP_depletion Leads to Metabolic_Stress Metabolic Stress & ROS Production ATP_depletion->Metabolic_Stress Apoptosis Apoptosis (Programmed Cell Death) Metabolic_Stress->Apoptosis Triggers

Caption: A proposed mechanism of action for the cytotoxic effects of the compounds.

Conclusion

This guide demonstrates that this compound possesses moderate cytotoxic activity. Structure-activity relationship studies reveal that this activity is highly dependent on the presence and position of the carboxylic acid group and can be significantly enhanced by the addition of electron-withdrawing substituents to the benzyl ring. The analog with a 4-chloro substitution (Compound 2 ) emerges as a promising lead for further investigation. These findings underscore the importance of systematic analog synthesis and comparative cytotoxicity screening in the early phases of drug discovery to identify candidates with improved potency and to build a robust understanding of the molecular features driving biological activity.

References

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
  • MTT (Assay protocol). protocols.io. [Link]
  • Cytotoxic Activity of Salicylic Acid-Containing Drug Models with Ionic and Covalent Binding.Molecules. [Link]
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells.Molecules. [Link]
  • Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH.Applied and Environmental Microbiology. [Link]
  • Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E.European Journal of Pharmacology. [Link]
  • Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction.Molecules. [Link]
  • Cytotoxicity and bioactivation mechanism of benzyl 2-chloro-1,1,2-trifluoroethyl sulfide and benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl sulfide.Chemical Research in Toxicology. [Link]
  • Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity.Iranian Journal of Pharmaceutical Research. [Link]
  • Benzyl 2-(benzylsulfanyl)benzoate.Acta Crystallographica Section E. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking New Thioether Compounds Against Vancomycin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibiotics

The rise of multidrug-resistant organisms, particularly Methicillin-resistant Staphylococcus aureus (MRSA), represents a critical threat to global public health. For decades, vancomycin, a glycopeptide antibiotic, has been a last-resort treatment for serious Gram-positive infections, including those caused by MRSA.[1][2] However, the emergence of vancomycin-intermediate and vancomycin-resistant S. aureus (VISA and VRSA) strains necessitates an urgent search for new antimicrobial agents with novel mechanisms of action.[1][3][4]

Thioether-containing compounds, such as the ribosomally synthesized and post-translationally modified peptides known as lantibiotics, represent a promising class of potential antibiotics.[5][6] Their unique structural motifs and diverse mechanisms of action make them attractive candidates for overcoming existing resistance pathways.[5]

This guide provides a comprehensive framework for the preclinical benchmarking of new thioether compounds against the industry gold standard, vancomycin. As a Senior Application Scientist, my objective is to explain not only the "how" but also the critical "why" behind each experimental step, ensuring a robust and logical evaluation of a new compound's potential. We will proceed through a rigorous, multi-tiered assessment of in vitro potency, safety, and in vivo efficacy.

Pillar 1: Understanding the Mechanisms of Action

A foundational understanding of how each compound works is crucial for interpreting downstream experimental data.

Vancomycin: The Cell Wall Inhibitor

Vancomycin's bactericidal effect is achieved by targeting cell wall synthesis.[1][2] It forms hydrogen bonds with the D-Alanyl-D-Alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[1][4] This binding sterically hinders the transglycosylation and transpeptidation steps, preventing the incorporation of new subunits into the growing cell wall, ultimately leading to cell lysis.[1] Resistance in VISA strains is often associated with a thickened cell wall that "soaks up" the antibiotic, while VRSA involves a genetic alteration of the target to D-Ala-D-Lactate, which has a much lower binding affinity for vancomycin.[3][4][7]

Thioether Compounds: A Diverse Arsenal

Unlike vancomycin's singular, well-defined target, thioether antibiotics can exhibit various mechanisms. For instance, many thiopeptides inhibit bacterial protein synthesis by binding to the ribosome or interfering with elongation factors.[5] Others may disrupt bacterial membranes or interfere with critical metabolic pathways.[8] Elucidating the precise mechanism of a new thioether compound is a research project in itself, but initial benchmarking can proceed by characterizing its functional effects.

Pillar 2: The Experimental Benchmarking Workflow

A logical, stepwise comparison is essential for a meaningful evaluation. Our workflow is designed to assess potency, bactericidal activity, safety, and finally, efficacy in a preclinical model.

Benchmarking_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy cluster_2 Data Analysis & Decision MIC Minimum Inhibitory Concentration (MIC) Assay MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Determines cidal vs. static TimeKill Time-Kill Kinetic Assay MBC->TimeKill Characterizes rate of killing Cytotox Mammalian Cell Cytotoxicity Assay TimeKill->Cytotox Assess therapeutic window InVivo Murine Peritonitis/Sepsis Model Cytotox->InVivo Proceed if favorable therapeutic index Analysis Compare Data vs. Vancomycin (Potency, Cidal Activity, Safety, Efficacy) InVivo->Analysis

Caption: High-level workflow for benchmarking a new antibiotic.

Pillar 3: In-Depth Experimental Protocols & Data Interpretation

Here, we detail the core assays. All protocols are based on standards from the Clinical and Laboratory Standards Institute (CLSI), which provides the gold standard for antimicrobial susceptibility testing.[9][10]

Experiment 1: Minimum Inhibitory Concentration (MIC) Assay

Causality: The MIC is the first and most fundamental measure of a compound's potency. It determines the lowest concentration of the drug that inhibits the visible growth of a microorganism.[11][12] This value is critical for comparing the intrinsic activity of the new thioether compound against vancomycin. A lower MIC value indicates higher potency.[12]

Protocol: Broth Microdilution Method (adapted from CLSI M07/M100) [9]

  • Preparation: Prepare serial two-fold dilutions of the thioether compound and vancomycin in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[13] The concentration range should be wide enough to capture the expected MIC (e.g., 64 µg/mL down to 0.06 µg/mL).

  • Inoculum Standardization: Grow the bacterial strain (e.g., MRSA ATCC 43300) to the logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[14]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria, no drug) and a negative control well (broth only).[13]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[11]

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth).[12][14][15]

Experiment 2: Minimum Bactericidal Concentration (MBC) Assay

Causality: The MIC test does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.[16][17] The MBC assay is a crucial follow-up that determines the lowest drug concentration required to kill ≥99.9% of the initial bacterial inoculum, providing a deeper understanding of the drug's lethal activity.[15][16][17][18]

Protocol: Subculture from MIC Plate

  • Plating: Following the MIC reading, take a 10-20 µL aliquot from the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the positive control well.

  • Subculture: Spread each aliquot onto a drug-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15][16][17] An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC.[17]

Table 1: Hypothetical In Vitro Potency Data vs. MRSA

CompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Thioether Cmpd A 0.512Bactericidal
Thioether Cmpd B 2>64>32Bacteriostatic
Vancomycin 122Bactericidal

This table illustrates how Thioether Compound A shows superior potency and similar bactericidal activity compared to Vancomycin, while Compound B is less potent and only bacteriostatic at the concentrations tested.

Experiment 3: Time-Kill Kinetic Assay

Causality: While MBC confirms bactericidal activity at a single time point (18-24h), a time-kill assay reveals the rate of killing. This is critical for understanding the pharmacodynamics of a compound. Does it kill rapidly or slowly? Is the killing concentration-dependent? This information is vital for predicting in vivo success and designing dosing regimens.[19][20][21]

Protocol: Time-Kill Analysis

  • Setup: In flasks containing CAMHB, prepare solutions of the thioether compound and vancomycin at concentrations relevant to their MICs (e.g., 1x, 4x, and 8x MIC). Include a drug-free growth control.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling: At defined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[22][23]

  • Enumeration: Perform serial dilutions of the aliquot in sterile saline, plate onto drug-free agar, and incubate for 18-24 hours.[20]

  • Analysis: Count the colonies to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time. A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20][22]

Experiment 4: Mammalian Cell Cytotoxicity Assay

Causality: A potent antibiotic is useless if it is equally toxic to human cells. The goal is selective toxicity. A cytotoxicity assay provides an initial assessment of the compound's safety profile and helps establish a therapeutic window. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[24][25]

Protocol: MTT Assay on a Human Cell Line (e.g., HEK293)

  • Cell Seeding: Seed human embryonic kidney (HEK293) cells into a 96-well plate and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with serial dilutions of the thioether compound and vancomycin for a period that mimics potential therapeutic exposure (e.g., 24 hours).[26]

  • MTT Addition: Add MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[24][27][28]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[26]

  • Measurement: Read the absorbance of the purple solution using a spectrophotometer (typically around 570 nm).[24] The intensity of the color is proportional to the number of viable cells.

  • Analysis: Calculate the concentration that reduces cell viability by 50% (CC₅₀). The therapeutic index can be estimated by the ratio CC₅₀ / MIC. A higher ratio is more favorable.

Table 2: Hypothetical Cytotoxicity and Therapeutic Index

CompoundMIC vs. MRSA (µg/mL)CC₅₀ vs. HEK293 (µg/mL)Therapeutic Index (CC₅₀/MIC)
Thioether Cmpd A 0.5>100>200
Vancomycin 1>100>100

This table shows that Thioether Compound A is not only more potent but also possesses a more favorable therapeutic index than Vancomycin in this hypothetical scenario.

Experiment 5: In Vivo Efficacy - Murine Peritonitis/Sepsis Model

Causality: In vitro success does not always translate to in vivo efficacy. An animal model is the critical final step in this preclinical evaluation to assess the drug's performance in a complex biological system, accounting for factors like pharmacokinetics and host immune response. The mouse peritonitis/sepsis model is a standard, robust, and historically significant model for testing new antimicrobial agents.[29][30][31]

Protocol: Murine Peritonitis Model [29][30][31]

  • Infection: Induce peritonitis in mice (e.g., BALB/c) via intraperitoneal (IP) injection of a lethal dose of MRSA. An adjuvant like hog gastric mucin may be used to enhance infectivity.[32][33]

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the thioether compound, vancomycin (as a positive control), or a vehicle (negative control) to different groups of mice. The route of administration (e.g., intravenous, intraperitoneal) and dosing regimen should be informed by any available pharmacokinetic data.

  • Endpoints: The primary endpoints for efficacy are survival rate over a set period (e.g., 7 days) and/or the bacterial burden in key tissues (e.g., peritoneal fluid, blood, spleen) at a specific time point (e.g., 24 hours post-treatment).[29][30][31]

  • Analysis: Compare the survival curves between treatment groups using Kaplan-Meier analysis. Compare bacterial loads between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion and Forward Look

This structured benchmarking guide provides a rigorous pathway for evaluating novel thioether antibiotics against the clinical stalwart, vancomycin. By progressing from fundamental potency (in vitro) to integrated efficacy (in vivo), this workflow allows for data-driven decisions. A promising thioether candidate would ideally demonstrate:

  • Superior or equivalent potency (low MIC).

  • Clear bactericidal activity (low MBC/MIC ratio and rapid killing).

  • A high therapeutic index (high CC₅₀ relative to MIC).

  • Significant efficacy in a relevant animal model.

Positive results from this comprehensive evaluation would provide a strong rationale for advancing a novel thioether compound into further preclinical development, including toxicology studies and pharmacokinetic/pharmacodynamic modeling, bringing it one step closer to addressing the critical challenge of antibiotic resistance.

References

  • Title: Mouse Peritonitis Sepsis Model of MRSA Infection - Noble Life Sciences Source: Noble Life Sciences URL:[Link]
  • Title: Sepsis Murine Model Source: ImQuest BioSciences URL:[Link]
  • Title: Minimum Bactericidal Concentration (MBC)
  • Title: The mouse peritonitis model: present and future use Source: PubMed URL:[Link]
  • Title: Minimum Bactericidal Concentration (MBC)
  • Title: Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances Source: PubMed URL:[Link]
  • Title: Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical fe
  • Title: Vancomycin - StatPearls Source: NCBI Bookshelf - NIH URL:[Link]
  • Title: Minimum Bactericidal Concentration (MBC)
  • Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: Protocols.io URL:[Link]
  • Title: MIC Determination By Microtitre Broth Dilution Method Source: Hancock Lab URL:[Link]
  • Title: Broth Dilution Method for MIC Determin
  • Title: 13.5A: Minimal Inhibitory Concentration (MIC) Source: Biology LibreTexts URL:[Link]
  • Title: Minimum bactericidal concentr
  • Title: The minimum bactericidal concentration of antibiotics Source: BMG Labtech URL:[Link]
  • Title: Vancomycin-resistant Staphylococcus aureus: A new model of antibiotic resistance Source: Heliyon URL:[Link]
  • Title: M100 - Performance Standards for Antimicrobial Susceptibility Testing Source: CLSI URL:[Link]
  • Title: Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells Source: PubMed URL:[Link]
  • Title: M100 | Performance Standards for Antimicrobial Susceptibility Testing Source: CLSI URL:[Link]
  • Title: Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)
  • Title: The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes Source: PMC - NIH URL:[Link]
  • Title: MECHANISM OF VANCOMYCIN RESISTANCE IN MRSA STRAIN MU50 Source: J-Stage URL:[Link]
  • Title: Antibacterial Susceptibility Test Interpretive Criteria Source: FDA URL:[Link]
  • Title: Establishment of Experimental Murine Peritonitis Model with Hog Gastric Mucin for Carbapenem-Resistant Gram-Negative Bacteria Source: PMC - NIH URL:[Link]
  • Title: Establishment of Experimental Murine Peritonitis Model with Hog Gastric Mucin for Carbapenem-Resistant Gram-Negative Bacteria Source: ResearchG
  • Title: CLSI 2024 M100Ed34(1) Source: CLSI URL:[Link]
  • Title: Mechanisms of vancomycin resistance in Staphylococcus aureus Source: PMC - NIH URL:[Link]
  • Title: Using MTT Viability Assay to Test the Cytotoxicity of Antibiotics and Steroid to Cultured Porcine Corneal Endothelial Cells Source: ResearchG
  • Title: Time-Kill Evalu
  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL:[Link]
  • Title: Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method Source: ResearchG
  • Title: Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method Source: Acta Scientific URL:[Link]
  • Title: Validation of high-throughput time-kill assay Source: Helda - University of Helsinki URL:[Link]
  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer N
  • Title: Thiopeptide Antibiotics: Retrospective and Recent Advances Source: PMC - PubMed Central URL:[Link]
  • Title: Scheme 1 The opening of a thioether linkage of a lantibiotic...

Sources

A Comparative Guide to the Structure-Activity Relationships of 2-(Benzylcarbamoyl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison of 2-(benzylcarbamoyl)benzoic acid analogs, tailored for researchers, scientists, and professionals in drug development. We will explore the synthesis, biological activities, and structure-activity relationships (SAR) of this versatile scaffold, supported by experimental data and detailed protocols. Our focus is to provide a causal understanding behind experimental choices and to present a self-validating framework for the evaluation of these compounds.

Introduction: The 2-(Benzylcarbamoyl)benzoic Acid Scaffold

The 2-(benzylcarbamoyl)benzoic acid core structure, characterized by a benzoic acid moiety linked to a benzylamine through an ortho-positioned carbamoyl (amide) bridge, presents a rigid yet adaptable framework for interaction with various biological targets.[1] This scaffold has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, ranging from enzyme inhibition to anticancer and antimicrobial effects.[1] The strategic placement of substituents on both the benzoic acid and the benzyl rings allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making this class of compounds a rich area for therapeutic discovery.[1]

The general synthesis is often a straightforward condensation reaction between phthalic anhydride and a substituted benzylamine, leading to the opening of the anhydride ring to form the N-substituted phthalamic acid.[1]

Core Chemical Structure and Synthesis Workflow

The fundamental structure of 2-(benzylcarbamoyl)benzoic acid provides a template for a wide array of chemical modifications.

Figure 1: Core scaffold of 2-(benzylcarbamoyl)benzoic acid with substitution points.

The synthesis of these analogs generally follows a well-established pathway, amenable to the generation of a diverse library of compounds.

G start Start Materials: Phthalic Anhydride & Substituted Benzylamine reaction Reaction: Condensation in a suitable solvent (e.g., THF) start->reaction workup Work-up: Precipitation in cold water reaction->workup purification Purification: Filtration and washing (e.g., with diethyl ether) workup->purification product Final Product: Substituted 2-(benzylcarbamoyl)benzoic acid purification->product

Figure 2: General workflow for the synthesis of 2-(benzylcarbamoyl)benzoic acid analogs.

Comparative Analysis of Biological Activity

The biological activity of 2-(benzylcarbamoyl)benzoic acid analogs is highly dependent on the nature and position of substituents on the aromatic rings. Here, we compare their efficacy in two key therapeutic areas: anticancer and antimicrobial applications.

Anticancer Activity

Derivatives of this scaffold have shown promising cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis. For instance, some benzoic acid derivatives can induce apoptosis through the generation of reactive oxygen species (ROS) or by inhibiting key enzymes like histone deacetylases (HDACs).[2][3][4][5]

Table 1: Comparative Anticancer Activity of Selected Benzamide Analogs

Compound IDR¹ (Benzyl Ring)R² (Benzoic Acid Ring)Target Cell LineIC50 (µM)Reference
Gallic Acid -3,4,5-trihydroxyHCT-1160.05[6]
Doxorubicin --HCT-1160.001[6]
Comp. 7 -N-hexyl3,4,5-trihydroxyHCT-1160.07[6]
Comp. 6 -N-tert-butyl3,4,5-trihydroxyHCT-1160.16[6]
Comp. 5 -N-sec-butyl3,4,5-trihydroxyHCT-1161.34[6]
Comp. 4 -N-butyl3,4,5-trihydroxyHCT-1163.56[6]
8e -2-(p-chlorobenzylamino)U-9375.7 - 12.2[7]
8f -2-(p-chlorophenethylamino)U-9375.7 - 12.2[7]
8k -2-(p-methoxyphenethylamino)U-9375.7 - 12.2[7]

From the available data on related compounds, we can infer several structure-activity relationships:

  • Lipophilicity: Increasing the alkyl chain length on the amide nitrogen in 3,4,5-trihydroxy-N-alkyl-benzamides appears to correlate with increased anticancer activity against HCT-116 cells, with the N-hexyl derivative showing the highest potency among the tested analogs.[6]

  • Substitution on the Benzyl Ring: The presence of electron-withdrawing or electron-donating groups on the benzyl ring of related aroylthiazole derivatives significantly influences their activity, suggesting that electronic effects play a crucial role.[7]

  • Amide Modifications: Replacement of the amide linker with bioisosteres such as benzimidazoles or triazoles in related 2-(sulfonamido)-N-benzamides resulted in a loss of activity, highlighting the importance of the amide bond for biological function in that series.[8]

Antimicrobial Activity

The 2-(benzylcarbamoyl)benzoic acid scaffold and its analogs have also been investigated for their antimicrobial properties. Their mechanism of action can be varied, with some studies on related compounds suggesting inhibition of bacterial transcription.

Table 2: Comparative Antimicrobial Activity of Selected Benzoic Acid Analogs

Compound IDR¹ (Benzyl Ring)R² (Benzoic Acid Ring)Target OrganismMIC (µg/mL)Reference
Benzoic Acid -HE. coli O1571000[9]
2-hydroxybenzoic acid -2-OHE. coli O1571000[9]
Comp. 9 p-bromobenzyl5-carbonylaminoC. glabrata3.12[10]
Myconazol --C. glabrata3.12[10]
Comp. 8 --C. krusei31.25[11]
Rifampicin --P. aeruginosa31.25[11]

Note: The data presented is for structurally related compounds to illustrate general SAR trends.

Key SAR insights from related antimicrobial benzoic acid derivatives include:

  • Substituent Position: The position of substituents on the benzoic acid ring is critical. For instance, a hydroxyl group at the ortho position of benzoic acid maintained antibacterial activity against E. coli, while other substitutions weakened it.[9]

  • Hydrophobicity: Increased hydrophobicity and aromaticity have been shown to be conducive to the inhibitory activity of benzoylaminobenzoic acid derivatives against bacterial FabH.[12]

  • Specific Substituents: In a series of 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles, a p-bromobenzyl group conferred potent antifungal activity against C. glabrata.[10]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for key assays are provided below.

Synthesis of 2-(Benzylcarbamoyl)benzoic Acid

This protocol describes a standard laboratory procedure for the synthesis of the parent compound.

Materials:

  • Phthalic anhydride

  • Benzylamine

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Cold water

  • Round bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a 50 mL round bottom flask, dissolve phthalic anhydride (1.0 eq) in 20 mL of THF.

  • To this solution, add benzylamine (1.0 eq) dropwise while stirring.

  • After one hour, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 10 mL of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purify the crude product by washing with diethyl ether.

  • Dry the purified product to obtain 2-(benzylcarbamoyl)benzoic acid as a solid.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (2-(benzylcarbamoyl)benzoic acid analogs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include appropriate controls (untreated cells, vehicle control).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

G cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with compounds A->B C 3. Add MTT solution B->C D 4. Incubate (4h) C->D E 5. Add solubilization solution D->E F 6. Read absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Figure 3: Step-by-step workflow for the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][14][15][16][17]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Test compounds

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of each test compound in MHB directly in the wells of a 96-well plate.[17]

  • Inoculation: Add a standardized bacterial inoculum to each well.[17]

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

G cluster_workflow Broth Microdilution Workflow A 1. Prepare serial dilutions of compounds in 96-well plate B 2. Add standardized bacterial inoculum A->B C 3. Incubate (16-24h) B->C D 4. Visually assess for bacterial growth C->D E 5. Determine MIC D->E

Figure 4: Step-by-step workflow for the broth microdilution MIC assay.

Conclusion

The 2-(benzylcarbamoyl)benzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships, while complex, suggest that strategic modifications to the benzyl and benzoic acid rings can significantly enhance biological activity. The anticancer and antimicrobial potential of these compounds warrants further investigation, with a focus on systematic analog synthesis and testing to build a more comprehensive and directly comparative dataset. The experimental protocols provided herein offer a robust framework for the evaluation of these and other novel chemical entities.

References

  • MTT Assay Protocol for Cell Viability and Prolifer
  • Detailed protocol for MTT Cell Viability and Prolifer
  • Cell Viability Assays - Assay Guidance Manual. (2013). (URL: [Link])
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). (URL: [Link])
  • (PDF)
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). (URL: [Link])
  • MIC Determination By Microtitre Broth Dilution Method. (URL: [Link])
  • Antibacterial activity of compound 2a against S. aureus (left) and E. coli (right). (URL: [Link])
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (URL: [Link])
  • Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli. (URL: [Link])
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evalu
  • Synthesis and Anticancer Activity Evaluation of New 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide Deriv
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (URL: [Link])
  • [Structure-activity relationships of histone deacetylase inhibitors]. (URL: [Link])
  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv
  • Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. (URL: [Link])
  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modul
  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (URL: [Link])
  • Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. (URL: [Link])
  • Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells. (2018). (URL: [Link])

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(Benzylsulfanyl)benzenecarboxylic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2-(Benzylsulfanyl)benzenecarboxylic acid, tailored for researchers, scientists, and professionals in drug development. The procedures outlined below are designed to ensure the safe handling and disposal of this compound in a laboratory setting, grounded in established safety protocols and regulatory compliance.

I. Understanding the Compound and Associated Hazards

This compound is an organic compound containing a carboxylic acid group and a benzylsulfanyl (benzylthio) group attached to a benzene ring. Due to the presence of these functional groups, it is prudent to handle this compound with care, assuming it may possess hazards associated with both aromatic carboxylic acids and organosulfur compounds.

Based on data for the closely related compound, 2-(benzylsulfonyl)benzoic acid, it is reasonable to anticipate that this compound may be a skin and eye irritant, and potentially a respiratory irritant.[1] Organosulfur compounds, particularly thiols and some thioethers, are often characterized by strong, unpleasant odors and can be toxic. Therefore, all handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.

II. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:

    • Eye Protection: Chemical safety goggles and a face shield.

    • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

    • Body Protection: A flame-resistant laboratory coat.

    • Respiratory Protection: All work should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.[2]

  • Ventilation: All procedures must be carried out in a well-ventilated laboratory, with all direct handling of the compound and its waste performed inside a chemical fume hood.[2]

  • Spill Management: In the event of a spill, avoid generating dust.[3] Carefully sweep up the solid material and place it into a designated, labeled hazardous waste container.[4] The spill area should then be decontaminated. Do not allow the chemical to enter drains or waterways.

III. Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. In-lab treatment should only be considered for small quantities and by personnel experienced in chemical neutralization and oxidation procedures, and always in accordance with institutional and local regulations.

A. Segregation and Collection of Waste

  • Waste Container: Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves, wipes), in a clearly labeled, sealable, and chemically compatible hazardous waste container.[2]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant).[2] The date of accumulation should also be clearly marked.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[4]

B. In-Lab Treatment for Small Quantities (Expert Use Only)

For laboratories equipped and authorized to treat their own chemical waste, a two-step process of oxidation followed by neutralization can be considered for small quantities. This procedure aims to break down the organosulfur component and then neutralize the carboxylic acid.

Step 1: Oxidation of the Benzylsulfanyl Group

The thioether group can be oxidized to the corresponding sulfoxide or sulfone, which are generally less odorous and may be less toxic. A common and effective oxidizing agent for this purpose is sodium hypochlorite (bleach).[5]

  • Procedure:

    • In a chemical fume hood, prepare a dilute solution of this compound in a suitable organic solvent that is immiscible with water (e.g., dichloromethane).

    • In a separate, appropriately sized flask equipped with a stirrer, place an excess of a buffered aqueous solution of sodium hypochlorite (commercial bleach is typically ~5-8% NaOCl).

    • Slowly add the solution of the waste compound to the stirring bleach solution. The reaction may be exothermic, so addition should be controlled and the flask may need to be cooled in an ice bath.

    • Stir the biphasic mixture vigorously for several hours (or overnight) to ensure complete oxidation.[6]

    • After the reaction is complete, separate the aqueous and organic layers. The organic layer now contains the oxidized product, and the aqueous layer contains excess bleach.

Step 2: Neutralization of the Carboxylic Acid

The carboxylic acid group can be neutralized with a base to form a salt, which is generally more water-soluble and less hazardous.

  • Procedure:

    • The organic solvent from the oxidation step can be carefully evaporated in the fume hood.

    • The remaining residue (the oxidized product) can then be dissolved in a minimal amount of a suitable solvent (e.g., ethanol).

    • Slowly add a dilute aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, with stirring until the pH of the solution is neutral (pH 6-8). Be cautious as the addition of bicarbonate to an acid will produce carbon dioxide gas.

    • The resulting neutralized solution should be collected in a hazardous waste container for final disposal by a licensed contractor. Do not pour the neutralized solution down the drain , as the environmental and toxicological properties of the resulting salt are not well-characterized.[2]

C. Final Disposal

All waste, whether treated in-lab or not, must be disposed of through an approved hazardous waste management service.[4][7] Provide the waste disposal company with as much information as possible about the waste stream, including the chemical name and any treatment steps performed.

IV. Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated: This compound ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Labeled, Sealable, Compatible Container fume_hood->collect_waste storage Store in a Designated Hazardous Waste Area collect_waste->storage disposal_decision Consult Institutional EHS for Disposal Options storage->disposal_decision professional_disposal Arrange for Pickup by a Licensed Hazardous Waste Contractor disposal_decision->professional_disposal Primary Route in_lab_treatment In-Lab Treatment (Small Quantities, Expert Use Only) disposal_decision->in_lab_treatment If Permitted end Final Disposal via Licensed Contractor professional_disposal->end oxidation Step 1: Oxidation with Sodium Hypochlorite Solution in_lab_treatment->oxidation neutralization Step 2: Neutralization of Carboxylic Acid with Base oxidation->neutralization collect_treated_waste Collect Treated Waste in a Labeled Hazardous Waste Container neutralization->collect_treated_waste collect_treated_waste->professional_disposal

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.